N-Boc-3-Fluoro-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620969 | |
| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-33-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-3-Fluoro-L-tyrosine: A Comprehensive Technical Guide
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the biological activity, metabolic stability, and conformational properties of peptides and small molecules.[1] N-Boc-3-Fluoro-L-tyrosine, a derivative of the amino acid L-tyrosine, is a key building block in this arena. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
The introduction of a fluorine atom at the 3-position of the tyrosine aromatic ring, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, makes this compound a versatile tool in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][] The Boc group provides a stable yet readily cleavable protecting moiety, essential for the stepwise assembly of peptide chains.[1][3]
Physicochemical Properties
This compound is typically a white to off-white solid, and its key physicochemical properties are summarized in the table below.[1] Understanding these properties is crucial for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source |
| CAS Number | 125218-33-9 | [4][5][6] |
| Molecular Formula | C14H18FNO5 | [4][5] |
| Molecular Weight | 299.29 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity | Typically ≥95% or ≥97% | [4][8][9] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.[1] | |
| Storage | Long-term storage in a cool, dry place.[8] Recommended at -20°C.[4] |
Synthesis of this compound
The synthesis of this compound is a critical process that ensures the availability of this high-purity building block for further applications. The most common synthetic route involves the protection of the amino group of 3-Fluoro-L-tyrosine with a Boc group.
Reaction Scheme
The synthesis typically proceeds by reacting 3-Fluoro-L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)2O.
A general representation of this synthesis is as follows:
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on well-established methods for the Boc protection of amino acids.[10]
Materials:
-
3-Fluoro-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)[10]
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated potassium bisulfate (KHSO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3-Fluoro-L-tyrosine in a 1:1 mixture of dioxane and water containing a suitable base (e.g., NaHCO3 or K2CO3).[10]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane dropwise to the cooled solution with stirring.[10]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10]
-
After the reaction is complete (monitored by TLC), add water to the mixture.
-
Acidify the aqueous solution to a pH of approximately 4 with a saturated solution of KHSO4.[10]
-
Extract the product with ethyl acetate (3x).[10]
-
Combine the organic layers and dry over anhydrous MgSO4.[10]
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization if necessary.
Rationale for Experimental Choices:
-
Choice of Base: A mild inorganic base like sodium bicarbonate or potassium carbonate is used to deprotonate the amino group without causing significant side reactions.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the polar amino acid and the less polar (Boc)2O, facilitating the reaction.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to proceed to completion at room temperature.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate group, making the product extractable into an organic solvent.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the β-protons, and the protons of the Boc group. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), the α-carbon, the β-carbon, and the carbons of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 300.30 g/mol .
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS).[1] The Boc protecting group allows for its incorporation into a growing peptide chain. The fluorine atom can serve several purposes:
-
Modulating Biological Activity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets.[1][]
-
Improving Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to metabolic degradation.[1]
-
¹⁹F NMR Probe: The fluorine atom can be used as a sensitive probe in ¹⁹F NMR studies to investigate peptide conformation and interactions.[]
Caption: Workflow of Solid-Phase Peptide Synthesis incorporating this compound.
Medicinal Chemistry
In medicinal chemistry, this compound is used as a building block for the synthesis of small molecule drugs. The introduction of fluorine can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties.[1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[11][12]
General Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Avoid inhalation of dust.[11]
-
Avoid contact with skin and eyes.[11]
-
In case of contact, flush the affected area with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[8]
-
Long-term storage at -20°C is recommended to maintain stability.[4]
Conclusion
This compound is a specialized yet highly valuable amino acid derivative that plays a crucial role in advancing peptide and medicinal chemistry. Its unique combination of a protecting group and a fluorine substituent provides researchers with a powerful tool for designing novel molecules with enhanced properties. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]
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MDPI. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]
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National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]
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MDPI. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Wiley. Rapid Flow-Based Peptide Synthesis. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Wiley. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]
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Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry
An In-Depth Technical Guide to N-Boc-3-Fluoro-L-tyrosine (CAS: 125218-33-9)
In the landscape of modern drug discovery and chemical biology, the precise modification of biomolecules is paramount to enhancing their therapeutic potential and utility as research tools. This compound is a cornerstone building block in this endeavor. It is a derivative of the natural amino acid L-tyrosine, distinguished by two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the 3-position of the aromatic ring[1].
The introduction of fluorine into peptides and other bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties.[2] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a peptide's conformation, pKa, metabolic stability, and binding affinity.[3][4] The Boc group provides a robust, acid-labile protecting group, enabling its seamless integration into complex synthetic pathways, particularly solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its properties, synthesis, characterization, and critical applications.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature.[1] Its structure combines the chirality of a natural amino acid with the unique electronic properties of fluorine. This strategic fluorination makes it a valuable tool for creating peptides with enhanced characteristics.[]
| Property | Value | Source(s) |
| CAS Number | 125218-33-9 | [1][6][7][8] |
| Molecular Formula | C₁₄H₁₈FNO₅ | [6][8] |
| Molecular Weight | 299.29 g/mol | [6][8] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-97% | [7][9] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Dichloromethane) | [1] |
| Storage | Store long-term in a cool, dry place; -20°C recommended | [7][9] |
Synthesis and Purification Workflow
The most common and direct synthesis of this compound involves the protection of the alpha-amino group of the parent amino acid, 3-Fluoro-L-tyrosine. The causality behind this choice is straightforward: to prevent unwanted side reactions at the amine during subsequent peptide coupling steps, a protecting group is essential. The Boc group is ideal due to its stability in a wide range of conditions and its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to many other protecting groups used in peptide synthesis.
General Synthetic Protocol:
-
Dissolution: 3-Fluoro-L-tyrosine is dissolved in a suitable solvent system, often an aqueous/organic mixture like 1:1 water/dioxane.
-
Basification: A base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is added to deprotonate the amino group, rendering it nucleophilic.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The nucleophilic amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the Boc-protected amino acid.
-
Reaction Monitoring: The reaction is typically stirred at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction mixture is acidified (e.g., with KHSO₄) to a pH of ~4. This protonates the carboxylic acid and any remaining base. The product is then extracted into an organic solvent like ethyl acetate.[10]
-
Purification: The crude product is often purified by silica column chromatography to yield the final, high-purity this compound.
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An In-depth Technical Guide to the Synthesis of N-Boc-3-Fluoro-L-tyrosine
Abstract
N-Boc-3-fluoro-L-tyrosine is a synthetically versatile building block of significant interest to the pharmaceutical and chemical biology sectors. Its incorporation into peptides and complex molecules allows for the introduction of a fluorine atom, which can profoundly modulate pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[] Furthermore, its derivatives are pivotal in the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging.[2][3] This guide provides a detailed examination of the predominant synthetic strategy for this compound—direct electrophilic fluorination. We will explore the mechanistic rationale, present a field-proven experimental protocol, discuss critical aspects of characterization and quality control, and address common troubleshooting scenarios to empower researchers in achieving a successful and efficient synthesis.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—make it an invaluable tool for optimizing drug candidates.[4] this compound serves as a key intermediate for introducing these advantages into peptide-based therapeutics and other complex architectures.
-
1.1 Enhancing Pharmacological Profiles: Replacing a hydrogen atom on the tyrosine ring with fluorine alters the electronic properties of the phenol group, increasing the acidity of the hydroxyl proton. This modification can enhance binding interactions within protein active sites and improve metabolic resistance to enzymatic degradation.[]
-
1.2 Enabling Advanced Imaging: The synthesis of 18F-labeled 3-fluoro-L-tyrosine analogues is crucial for PET imaging, a non-invasive technique used to study metabolic processes in vivo, particularly in oncology and neurology.[2][5]
-
1.3 Synthetic Challenges: The primary challenge in synthesizing this compound is achieving high regioselectivity. The tyrosine ring has multiple positions susceptible to electrophilic attack, making the specific introduction of fluorine at the C-3 position (ortho to the hydroxyl group) a key synthetic hurdle.
Synthetic Strategies: A Focus on Electrophilic Fluorination
While several methods can be envisioned for the synthesis of fluorinated aromatics, direct electrophilic fluorination of a protected tyrosine derivative has emerged as the most practical and widely adopted approach in both academic and industrial settings.
-
2.1 The Dominant Approach: Electrophilic Fluorination: This strategy involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). For the synthesis of this compound, the starting material is the readily available N-Boc-L-tyrosine.[6] The hydroxyl and the protected amino acid side chain are strong ortho-, para-directing activators, guiding the incoming electrophile.[7] The C-3 and C-5 positions are electronically activated, but the steric bulk of the amino acid side chain often favors fluorination at the less hindered C-3 position.
-
2.2 Key Reagent: Selectfluor™: The reagent of choice for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. It is a stable, safe-to-handle, and highly effective electrophilic fluorinating agent, representing a significant improvement over hazardous alternatives like molecular fluorine (F2).[4][8][9]
-
2.3 The Indispensable Role of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for a successful reaction. It serves two primary functions:
-
Preventing Side Reactions: It deactivates the nucleophilicity of the alpha-amino group, preventing it from reacting with the electrophilic fluorinating agent.
-
Improving Solubility: The Boc group enhances the solubility of the amino acid in the organic solvents typically required for the fluorination reaction.[6]
-
Featured Protocol: Direct Electrophilic Fluorination of N-Boc-L-Tyrosine
This section provides a detailed, step-by-step methodology for the synthesis, purification, and isolation of this compound.
-
3.1 Reaction Principle and Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich phenol ring of N-Boc-L-tyrosine acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor™. This forms a positively charged intermediate (an arenium ion or sigma complex), which is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 3-fluoro-substituted product.
-
3.2 Detailed Step-by-Step Experimental Protocol:
Materials:
-
N-Boc-L-tyrosine (1.0 eq)
-
Selectfluor™ (1.1 - 1.2 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Deionized Water (H2O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-tyrosine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of N-Boc-L-tyrosine). Stir the solution at room temperature until all solids are dissolved.
-
Reagent Addition: In a single portion, add Selectfluor™ (1.1 eq) to the stirred solution.
-
Expert Insight: While a slight excess of Selectfluor™ is used to ensure complete consumption of the starting material, a large excess should be avoided to minimize the formation of di-fluorinated byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching and Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Causality Note: The NaHCO3 wash is crucial for neutralizing any acidic byproducts and removing unreacted Selectfluor™ decomposition products.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product as a solid or viscous oil.
-
-
3.3 Workflow Visualization:
Caption: Synthetic workflow for this compound.
-
3.4 Purification and Isolation: The crude product typically contains the desired 3-fluoro isomer, the 3,5-difluoro byproduct, and unreacted starting material. Purification is most effectively achieved by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid, is a common mobile phase. The acetic acid helps to improve the peak shape of the acidic product.
-
Isolation: Fractions containing the pure product (as determined by TLC/HPLC) are combined and concentrated under reduced pressure to yield this compound as a white to off-white solid.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. This forms the self-validating system of the protocol.
-
4.1 Spectroscopic Verification:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the Boc group (~1.4 ppm, singlet, 9H) and the amino acid backbone. The aromatic region will show complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[10]
-
¹⁹F NMR: This is a definitive technique for confirming successful fluorination. The product should exhibit a single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons.
-
¹³C NMR: The carbon spectrum will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly attached to the fluorine, typically in the range of 240-250 Hz.
-
Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the product (C14H18FNO5, MW: 299.29).[11]
-
-
4.2 Purity Assessment (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[] A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid or formic acid). Purity should typically exceed 95% for use in further applications.[13]
-
4.3 Tabulated Data Summary:
| Parameter | Specification | Typical Result | Analytical Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C14H18FNO5 | Conforms | MS |
| Molecular Weight | 299.29 g/mol | 300.1 [M+H]⁺ | ESI-MS |
| ¹⁹F NMR | Single resonance | Conforms | NMR Spectroscopy |
| Purity | ≥95.0% | 97.5% | RP-HPLC |
| Storage | -20°C, desiccated | - | - |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Inefficient extraction or purification. | Ensure anhydrous conditions. Increase reaction time or slightly increase the equivalents of Selectfluor™. Optimize work-up and chromatography procedures. |
| Poor Regioselectivity (Presence of 3,5-difluoro byproduct) | Reaction conditions are too harsh; Over-equivalence of fluorinating agent. | Use no more than 1.1-1.2 equivalents of Selectfluor™. Run the reaction at room temperature or below (0°C). Monitor carefully and stop the reaction once the starting material is consumed. |
| Incomplete Reaction | Inactive reagent; Insufficient reaction time; Poor solvent quality. | Use a fresh bottle of Selectfluor™. Ensure the use of anhydrous acetonitrile. Extend reaction time and continue monitoring by TLC/HPLC. |
| Difficult Purification | Co-elution of product and byproducts. | Add a small amount of acid (e.g., 0.5% acetic acid) to the eluent to sharpen the product peak. Use a shallower gradient during column chromatography. |
Safety Precautions: Selectfluor™ is an oxidizing agent and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed in a well-ventilated fume hood.
Conclusion
The direct electrophilic fluorination of N-Boc-L-tyrosine using Selectfluor™ is a robust and reliable method for the synthesis of this compound. This guide outlines a comprehensive and validated protocol, emphasizing the mechanistic rationale behind key steps and providing a framework for troubleshooting. By adhering to the principles of careful reaction monitoring, controlled stoichiometry, and rigorous purification and characterization, researchers can confidently produce this valuable fluorinated amino acid for applications ranging from peptide synthesis to the development of advanced molecular probes.
References
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Chao, M. N., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 27(3), 993. Available from: [Link]
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Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212. Available from: [Link]
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Azad, B., Ashique, R., & Chirakal, R. (2008). Selective fluorination of m-tyrosine by OF2. Journal of Fluorine Chemistry, 129(1), 22-27. Available from: [Link]
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Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31-44. Available from: [Link]
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G. de la Cuesta, L., et al. (2020). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Chemistry – A European Journal, 26(61), 13838-13842. Available from: [Link]
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Garaev, T. M., et al. (2019). A Simple and Efficient Stereoselective Synthesis of a 2,3‐Difluorosialic Acid‐Based Influenza Virus Neuraminidase Inhibitor. Chemistry – A European Journal, 25(47), 11091-11095. Available from: [Link]
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Jones, R. J., & Rapoport, H. (1990). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 55(4), 1144-1154. Available from: [Link]
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Eshghi, S., et al. (2004). A new precursor for the preparation of 6-[18F]-fluoro-L-m-tyrosine (FMT). eScholarship, University of California. Available from: [Link]
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Azad, B., Ashique, R., & Chirakal, R. (2008). Selective fluorination of m-tyrosine by OF2. ElectronicsAndBooks. Available from: [Link]
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Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5550. Available from: [Link]
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Van Opdenbosch, N., et al. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International Journal of Peptide and Protein Research, 38(6), 554-561. Available from: [Link]
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Bonacasa, A. (2022). The synthesis of 3-formyltyrosine for the purpose of in virto fluorescent visualization of microtubules. Binghamton University--SUNY. Available from: [Link]
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LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
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CUSABIO. (n.d.). This compound. Retrieved from: [Link]
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. Retrieved from: [Link]
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Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]
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Li, Z., & Conti, P. S. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceutics, 14(10), 2207. Available from: [Link]
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Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. PubMed Central. Available from: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of L-tyrosine hydrochloride. Retrieved from: [Link]
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A Technical Guide to N-Boc-3-Fluoro-L-tyrosine: Properties, Synthesis, and Application in Modern Drug Discovery
Executive Summary
N-Boc-3-Fluoro-L-tyrosine is a synthetically modified amino acid derivative that has emerged as a critical building block in medicinal chemistry and peptide science. By incorporating a fluorine atom onto the phenyl ring of tyrosine and protecting the alpha-amino group with a tert-butyloxycarbonyl (Boc) moiety, this compound offers researchers a powerful tool for enhancing the therapeutic properties of peptides and small molecules. The strategic introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides an in-depth analysis of the physicochemical properties of this compound, outlines its synthesis and characterization, details its applications, and presents a validated protocol for its incorporation into peptide chains using solid-phase synthesis.
Introduction: The Strategic Role of Fluorinated Amino Acids
In the landscape of modern drug development, the use of non-canonical amino acids is a cornerstone strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability.[] Among these, fluorinated amino acids have gained prominence. The substitution of a hydrogen atom with fluorine—the most electronegative element—can induce profound changes in a molecule's electronic properties, pKa, and conformation without significantly increasing its size.
This compound is a derivative of the amino acid tyrosine, featuring two key modifications:
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group reversibly masks the primary amine, preventing unwanted side reactions during peptide synthesis. It is stable under many reaction conditions but can be cleanly removed using mild acidic conditions, such as with trifluoroacetic acid (TFA).[1]
-
3-Fluoro Substitution : A fluorine atom is installed at the 3-position of the aromatic ring. This modification is instrumental in enhancing the biological activity and metabolic stability of the resulting peptide or drug candidate.[1]
This combination makes this compound an invaluable reagent for designing next-generation therapeutics, particularly in oncology and neurobiology, where tyrosine-containing peptides play crucial roles.[4]
Physicochemical and Structural Properties
The precise molecular characteristics of this compound are fundamental to its application. Its molecular formula is C14H18FNO5, and its molecular weight is approximately 299.29 g/mol .[5][6][7] The compound typically presents as a white to off-white solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).[1]
| Property | Value | Source(s) |
| Molecular Weight | 299.29 g/mol | [5][6][7] |
| Molecular Formula | C14H18FNO5 | [1][5][8][9] |
| CAS Number | 125218-33-9 | [5][8][9] |
| Appearance | White to off-white solid powder | [1][8] |
| Purity | Typically ≥95% | [8][10] |
| Solubility | Soluble in organic solvents (DCM, DMSO) | [1] |
| Storage | Long-term at -20°C | [8] |
The diagram below illustrates the key functional components of the this compound molecule.
Caption: Chemical structure of this compound.
Synthesis and Characterization
This compound is typically synthesized from its precursor, 3-Fluoro-L-tyrosine.[7][11] The synthesis involves the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
General Synthetic Scheme: 3-Fluoro-L-tyrosine + Boc₂O --(Base, Solvent)--> this compound
Upon purification, the final product's identity and purity are confirmed using a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR specifically verifies the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the successful incorporation of the Boc group and the elemental composition.
-
HPLC : Used to determine the purity of the final compound, which is critical for its use in peptide synthesis.
Core Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
-
Peptide Synthesis : It serves as a key building block in both solid-phase and solution-phase peptide synthesis to create novel peptides with enhanced characteristics.[1][4]
-
Drug Design and Medicinal Chemistry : The introduction of fluorine can block sites of metabolic degradation (e.g., cytochrome P450-mediated oxidation), thereby increasing the in vivo half-life of a drug.[2] Fluorine can also modulate the acidity of the nearby phenolic hydroxyl group, potentially enhancing binding interactions with target receptors through altered hydrogen bonding.
-
¹⁹F NMR Probes : Given that fluorine is virtually absent in biological systems, peptides containing a ¹⁹F label can be studied in complex biological environments using ¹⁹F NMR spectroscopy. This allows for non-invasive monitoring of peptide-protein interactions, conformational changes, and cellular uptake.
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This section provides a standardized workflow for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Merrifield resin). This protocol assumes a standard Boc-based SPPS strategy.
Caption: Standard cycle for Boc-based Solid-Phase Peptide Synthesis.
Materials:
-
Peptide-resin (with a free N-terminal Boc group)
-
This compound
-
Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization base: N,N-Diisopropylethylamine (DIPEA) in DCM
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Action: Place the peptide-resin in the synthesis vessel and wash with DMF and DCM for 20-30 minutes.
-
Rationale: This step swells the resin beads, ensuring that all reactive sites are accessible to reagents.
-
-
Boc Deprotection:
-
Action: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. Perform this step twice.
-
Rationale: TFA cleaves the acid-labile Boc group from the N-terminus of the growing peptide chain, exposing a free amine (as a trifluoroacetate salt) for the next coupling reaction.
-
-
Washing and Neutralization:
-
Action: Wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual TFA. Neutralize the resin by treating it with 10% DIPEA in DCM for 5-10 minutes. Wash again with DCM.
-
Rationale: Complete removal of acid is critical, as residual TFA would neutralize the incoming activated amino acid. Neutralization with a non-nucleophilic base like DIPEA deprotonates the terminal ammonium salt to yield a free amine, which is necessary for the coupling reaction.
-
-
Coupling of this compound:
-
Action: In a separate vial, pre-activate this compound (3-4 equivalents relative to the resin loading) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin.
-
Rationale: HBTU is a standard activating agent that converts the carboxylic acid of the amino acid into a highly reactive intermediate. This intermediate readily reacts with the free amine on the peptide-resin to form a stable amide bond.
-
-
Reaction and Monitoring:
-
Action: Agitate the reaction mixture for 1-2 hours at room temperature. To check for completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Rationale: The Kaiser test detects free primary amines. A negative result confirms that all available N-terminal amines have been successfully coupled.
-
-
Final Wash:
-
Action: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Rationale: This prepares the newly elongated peptide-resin for the next cycle of deprotection and coupling.
-
This cycle is repeated until the desired peptide sequence is fully synthesized. Finally, the completed peptide is cleaved from the resin support using a strong acid, such as hydrofluoric acid (HF).
Conclusion
This compound stands as a premier example of how strategic chemical modification can yield powerful building blocks for biomedical research. Its dual functionality—combining a robust protecting group with a bio-enhancing fluorine atom—provides chemists and drug developers with a reliable and effective tool. By enabling the synthesis of peptides with improved metabolic stability, tailored receptor affinity, and utility as spectroscopic probes, this compound will continue to facilitate significant advancements in the design of next-generation therapeutics and biochemical tools.
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Chem-Impex International, Inc. (n.d.). Boc-L-tyrosine. Retrieved from Chem-Impex website. [Link]
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PubChem. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from National Center for Biotechnology Information. [Link]
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Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Structure Elucidation of N-Boc-3-Fluoro-L-tyrosine
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Formula
N-Boc-3-Fluoro-L-tyrosine is a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery.[1] Its incorporation into peptides can induce favorable conformational constraints, enhance metabolic stability, and serve as a sensitive probe for studying molecular interactions. However, its utility is predicated on absolute certainty of its structure. The presence of a labile tert-butyloxycarbonyl (Boc) protecting group, a stereocenter at the alpha-carbon, and a specific fluorine substitution pattern on the aromatic ring necessitates a multi-faceted analytical approach.
-
What is the exact mass and elemental composition?
-
What is the precise atomic connectivity and substitution pattern?
-
What is the stereochemical integrity of the chiral center?
Part 1: Foundational Verification via High-Resolution Mass Spectrometry (HRMS)
The first step in any structure elucidation is to confirm the molecular formula. For a molecule of this complexity, low-resolution mass spectrometry is insufficient. We require the precision of High-Resolution Mass Spectrometry to distinguish our target from potential isobaric impurities.
Causality of Method Selection: Why ESI-TOF?
Electrospray Ionization (ESI) is the chosen method due to its "soft" ionization nature, which is critical for analyzing molecules with labile functional groups like the Boc protector.[2] ESI minimizes in-source fragmentation, ensuring that the predominant species observed is the intact molecular ion. This is coupled with a Time-of-Flight (TOF) mass analyzer, which provides the high mass accuracy (typically < 5 ppm) needed to confidently determine the elemental composition.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run. Set the instrument to positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
-
Also, look for common adducts such as the sodium adduct [M+Na]⁺.
-
Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.
-
Anticipated Results & Validation
The molecular formula for this compound is C₁₄H₁₈FNO₅.[3] The expected results are summarized below. A match within 5 ppm error provides strong evidence for the correct elemental composition.
| Ion | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) | Elemental Composition |
| [M+H]⁺ | 300.12415 | To be determined | < 5 | C₁₄H₁₉FNO₅⁺ |
| [M+Na]⁺ | 322.10610 | To be determined | < 5 | C₁₄H₁₈FNNaO₅⁺ |
Part 2: Definitive Connectivity Mapping with NMR Spectroscopy
While HRMS confirms the elemental formula, it provides no information about atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing a detailed map of the molecular structure.[4][5] For this specific molecule, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is mandatory for unambiguous assignment.
The NMR Elucidation Workflow
The logical flow of NMR analysis ensures each experiment builds upon the last, culminating in a fully assigned structure.
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.[4] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field spectrometer (≥400 MHz) equipped with a broadband probe. Lock, tune, and shim the instrument for optimal field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key signals to identify are the sharp singlet for the Boc group's nine equivalent protons and the aromatic protons, which will show splitting due to both H-H and H-F coupling.[4]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This should yield a single sharp peak, confirming the presence of one fluorine environment. The chemical shift is highly sensitive to the electronic environment.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Look for the characteristic Boc carbons, the carbonyl, and the aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), a key diagnostic feature.
-
2D NMR Acquisition:
-
COSY: Reveals proton-proton couplings, essential for tracing the -CH-CH₂- spin system of the tyrosine backbone.
-
HSQC: Correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.
-
HMBC: Detects longer-range (2-3 bond) couplings between protons and carbons. This is crucial for confirming the position of the fluorine atom by observing correlations from aromatic protons to the fluorinated carbon (C3) and from the β-protons of the side chain to the C1 aromatic carbon.
-
Predicted NMR Assignments and Interpretation
The following table outlines the expected chemical shifts and key correlations. Note that actual values may vary based on solvent and concentration. The parent L-tyrosine data serves as a reference.[7]
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (q) | Boc-C=O |
| Boc C (CH₃)₃ | - | ~80.5 (s) | Boc-CH₃ |
| Boc C=O | - | ~155.5 (s) | α-H, Boc-CH₃ |
| α-CH | ~4.3-4.5 (m, 1H) | ~56.0 (d) | β-CH₂, C1, C=O |
| β-CH₂ | ~2.9-3.2 (m, 2H) | ~37.0 (t) | α-CH, C1, C2, C6 |
| C1 | - | ~128.0 (d, d) | β-CH₂, H2, H6 |
| C2 | ~7.0-7.2 (d) | ~115.0 (d, d) | C4, C6 |
| C3 | - | ~158.0 (d, ¹JCF ≈ 245 Hz) | H2, H4 |
| C4 | ~6.8-7.0 (t) | ~116.0 (d, d) | C2, C6 |
| C5 | ~6.7-6.9 (m) | ~124.0 (d, d) | C1, C3 |
| C6 | ~7.0-7.2 (d) | ~130.0 (d) | C2, C4 |
Key Diagnostic Insights:
-
The large ¹JCF coupling in the ¹³C spectrum definitively identifies C3.
-
HMBC correlations from H2 and H4 to C3 will confirm the fluorine position.
-
The splitting patterns in the aromatic region of the ¹H spectrum will be complex due to ³JHH, ⁴JHH, ³JHF, and ⁴JHF couplings, but can be fully resolved with 2D techniques.
Part 3: Confirmation of Stereochemical Integrity
The synthesis of non-canonical amino acids or their manipulation can sometimes lead to partial or complete racemization.[1] Confirming the "L" configuration is a critical quality control step, as the biological activity of peptides is highly dependent on stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Causality of Method Selection: Chiral Stationary Phases
Chiral HPLC relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies, leading to different retention times. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective as they can interact via multiple mechanisms (ionic, hydrogen bonding, etc.).[8]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, for example, an Astec CHIROBIOTIC® T or equivalent.
-
Mobile Phase Development: A typical mobile phase for this type of separation is a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer, often with a small amount of acid (e.g., formic or acetic acid) to control ionization.[8] A common starting point is 80:20 Methanol:Water with 0.1% Formic Acid.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 220 nm or 275 nm).
-
The desired result is a single sharp peak.
-
-
Validation (Self-Validation System):
-
If available, inject an authentic standard of this compound to confirm the retention time.
-
Ideally, inject a sample of the racemic mixture (N-Boc-3-Fluoro-DL-tyrosine). This will demonstrate the column's ability to separate the two enantiomers and will confirm which peak corresponds to the L-enantiomer. The sample should show >99% purity for the desired L-enantiomer peak.
-
Data Integration: The Convergence of Evidence
The final step is to synthesize all the data into a single, cohesive structural proof.
Caption: Integrated evidence model for structure validation.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically addressing the questions of elemental composition (HRMS), atomic connectivity (multi-dimensional NMR), and stereochemical integrity (chiral HPLC), we create a self-validating system. Each piece of data constrains the possible structures, and together they converge on a single, unambiguous solution. This rigorous approach is not merely academic; it is a prerequisite for the successful application of such advanced building blocks in the demanding fields of peptide synthesis and drug development.
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
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NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. Available at: [Link]
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Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Available at: [Link]
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HPLC analysis of products of L-tyrosine [18 F]fluoroethylation in the synthesis of O-(2′-[18 F]fluoroethyl)-L-tyrosine. ResearchGate. Available at: [Link]
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This compound. Cusabio. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
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Analysis of fluorine and iodine derivatives of tyrosine. PubMed. Available at: [Link]
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Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. PubMed Central. Available at: [Link]
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Chiral HPLC of [ 18 F]FET showing L-[ 18 F]FET-94.19%, D-[ 18... ResearchGate. Available at: [Link]
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Supporting information_OBC_rev1. The Royal Society of Chemistry. Available at: [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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MS fragmentation pattern with Boc protected amines. Reddit. Available at: [Link]
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Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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L-Tyrosine. Biological Magnetic Resonance Bank. Available at: [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]
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L-Tyrosine | C9H11NO3. PubChem. Available at: [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Human Metabolome Database. Available at: [Link]spectra/nmr_one_d/158)
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-3-Fluoro-L-tyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Boc-3-Fluoro-L-tyrosine in Modern Drug Discovery
This compound is a synthetic amino acid derivative of critical importance in medicinal chemistry and peptide synthesis. Its structure incorporates two key modifications to the natural amino acid L-tyrosine: the N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is introduced at the 3-position of the phenyl ring. The Boc group is a cornerstone of peptide chemistry, enabling controlled, stepwise assembly of peptide chains by preventing unwanted side reactions at the amine terminus. The introduction of fluorine is a widely used strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2]
Given its role as a high-value building block, verifying the identity, purity, and structural integrity of this compound is paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational requirement for reproducible downstream success in complex syntheses, such as in the development of PROTACs or novel peptide therapeutics.[3] This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), framed from the perspective of experimental design and data interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and even ¹⁹F NMR provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.
Expert Insight: Experimental Design Choices
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the compound's polarity and the presence of exchangeable protons (amine and carboxylic acid). DMSO-d₆ solubilizes the sample well and shifts the residual water peak away from key signal regions. The amine (N-H) and carboxylic acid (O-H) protons are often observable in DMSO-d₆, providing additional structural confirmation.
The following diagram illustrates the molecular structure with numbering conventions used for NMR signal assignment.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The rigorous spectroscopic analysis of this compound using NMR, IR, and MS is an indispensable process. Each technique provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the precise atomic connectivity and stereochemistry, IR spectroscopy provides a rapid check for essential functional groups, and high-resolution MS validates the elemental composition with exceptional accuracy. Together, these methods form a self-validating system that guarantees the structural integrity and purity of this vital chemical building block, ensuring the reliability and success of subsequent research and development endeavors.
References
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
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Cusabio. (n.d.). This compound. Retrieved from [Link]
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Kirk, K. L., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry, 50, 4909-4913. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). N-Boc-L-tyrosine. SpectraBase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-fluoro-DL-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
Scintilla, A. M., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. Retrieved from [Link]
-
Bonacasa, A. (2018). The synthesis of 3-formyltyrosine for the purpose of in vitro fluorescence. Binghamton University Scholars Program. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]
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University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]
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Requena, J. R., et al. (2001). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation. ResearchGate. Retrieved from [Link]
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Zlatopolskiy, B. D., et al. (2018). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tyrosine. NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of N-Boc-3-Fluoro-L-tyrosine in Organic Solvents
Abstract
N-Boc-3-Fluoro-L-tyrosine is a crucial fluorinated amino acid derivative used extensively in peptide synthesis and medicinal chemistry to enhance the metabolic stability and biological activity of novel therapeutics.[1][] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of synthetic workflows. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents a standardized experimental protocol for solubility determination, and offers a detailed analysis of its solubility profile across a range of common organic solvents.
Introduction
Chemical Identity and Significance
This compound, systematically named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine.[1] It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the 3-position of the aromatic ring.[1]
-
The Boc Group: This acid-labile protecting group is fundamental in peptide synthesis, preventing unwanted reactions at the amine terminus while peptide bonds are formed.[3] Its bulky, lipophilic nature significantly influences the molecule's overall solubility characteristics.
-
The Fluoro Group: The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[][4] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[][3] These modifications can lead to improved pharmacokinetic profiles for peptide-based drugs.[]
The Critical Role of Solubility in Pharmaceutical R&D
Solubility is a critical physical property that impacts nearly every stage of drug development:
-
Synthesis: Ensuring that reactants are fully dissolved is key to achieving optimal reaction rates and yields. Poor solubility can lead to incomplete reactions and complex purification challenges.
-
Purification: Techniques like chromatography and crystallization are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation: For a drug to be effective, it must be soluble in a suitable delivery vehicle. Early characterization of solubility helps guide formulation development.
Understanding the solubility of intermediates like this compound is therefore not merely a matter of academic interest but a practical necessity for efficient and successful drug development.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is the guiding principle, referring to the polarity of the molecules involved.[5]
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have large dipole moments and can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).
-
Hydrogen Bonding: this compound has functional groups capable of both donating (hydroxyl, carboxylic acid) and accepting (carbonyls, hydroxyl, fluorine) hydrogen bonds. Its solubility is enhanced in solvents that can participate in these interactions.
-
Structural Influence:
-
Amino Acid Core: The zwitterionic potential of the core amino acid structure contributes to polarity.
-
Boc Group: The bulky, nonpolar tert-butyl group increases lipophilicity, enhancing solubility in less polar solvents compared to the unprotected amino acid.[3]
-
Fluorophenyl Ring: The fluorinated aromatic ring is largely hydrophobic but also possesses a dipole moment, allowing for favorable interactions with a range of solvents.
-
Experimental Determination of Solubility
To provide reliable and reproducible data, a standardized method for determining equilibrium solubility is required. The Saturation Shake-Flask Method is considered the gold standard for its accuracy and reliability.[6][7]
Methodology: The Saturation Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5][6]
Step-by-Step Experimental Protocol
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 18-24 hours) to ensure equilibrium is achieved.[7][8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial to remove all undissolved solid particles.[5]
-
Quantification: Prepare an accurate dilution of the filtrate. Analyze this solution using a validated HPLC method with a UV detector. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram of the Experimental Workflow
Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.
Solubility Profile of this compound
While specific quantitative data from a single source is often proprietary, a qualitative and semi-quantitative profile can be constructed based on the compound's structure and data from chemical suppliers and related literature.[1][9]
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Relative Polarity[10] | Estimated Solubility | Rationale for Interaction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | Strong H-bond acceptor, high polarity effectively solvates the entire molecule.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | Strong H-bond acceptor, highly polar, widely used for peptide synthesis.[11] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Good H-bond acceptor, moderate polarity solvates both polar and nonpolar regions. |
| Methanol (MeOH) | Polar Protic | 0.762 | High | Acts as both H-bond donor and acceptor, interacts well with the acid/phenol groups. |
| Ethanol (EtOH) | Polar Protic | 0.654 | Moderate to High | Similar to methanol but slightly less polar due to the longer alkyl chain. |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Moderate | Good dipole, but a weaker H-bond acceptor than DMSO or DMF. |
| Dichloromethane (DCM) | Halogenated | 0.309 | Moderate | Solvates the Boc group and aromatic ring well; less effective for polar groups.[1][9] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Low to Moderate | Moderate polarity and H-bond acceptor, balances polar/nonpolar features. |
| Toluene | Aromatic | 0.099 | Very Low | Nonpolar; interacts favorably only with the aromatic ring and Boc group. |
| Hexane | Aliphatic | 0.009 | Insoluble | Highly nonpolar; cannot overcome the solute-solute interactions of the polar groups. |
Analysis and Interpretation
-
High Solubility in Polar Aprotic Solvents: this compound exhibits excellent solubility in highly polar aprotic solvents like DMSO and DMF.[1] These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar carboxylic acid, phenol, and carbamate functionalities, as well as the nonpolar regions of the molecule.
-
Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also effective solvents. They can act as both hydrogen bond donors and acceptors, establishing a strong network of intermolecular forces with the solute. Solubility tends to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol), due to a decrease in overall solvent polarity.[12]
-
Limited Solubility in Nonpolar Solvents: Solubility is significantly lower in nonpolar solvents such as toluene and hexane. These solvents primarily interact through weak van der Waals forces, which are insufficient to break the strong hydrogen bonding and dipole-dipole interactions between the this compound molecules in the solid state.
Practical Applications and Considerations
-
Solvent Selection for Synthesis: For reactions involving this compound, particularly in peptide coupling steps, DMF and DMSO are excellent choices to ensure complete dissolution of reactants.[9][11] For less polar reagents, a co-solvent system like DCM/DMF might be employed.
-
Purification Strategies:
-
Crystallization: To crystallize the product, a binary solvent system is often ideal. One might dissolve the compound in a solvent of high solubility (e.g., methanol or THF) and then slowly add an anti-solvent in which it is poorly soluble (e.g., water or hexane) to induce precipitation.
-
Chromatography: In normal-phase chromatography, a nonpolar mobile phase (e.g., hexane/ethyl acetate) would result in strong retention on a polar stationary phase (silica). In reverse-phase HPLC, a polar mobile phase (e.g., acetonitrile/water) is used, where knowledge of solubility helps prevent precipitation on the column.
-
Conclusion
The solubility of this compound is dictated by its multifunctional chemical structure. It is highly soluble in polar aprotic and protic solvents capable of strong hydrogen bonding and dipole interactions, such as DMSO, DMF, and methanol. Its solubility is moderate in solvents of intermediate polarity like DCM and THF, and poor in nonpolar solvents like hexane. This technical guide provides the theoretical framework, a robust experimental protocol, and a practical solubility profile to assist researchers in making informed decisions for solvent selection in synthesis, purification, and formulation, thereby streamlining research and development workflows.
References
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Available at: [Link]
-
Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Available at: [Link]
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University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]
-
Al Musaimi, O., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]
-
Avdeef, A. (2012). Solubility Measurements. ResearchGate. Available at: [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Zhang, L., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Journal of Molecular Liquids, 264, 462-469. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available at: [Link]
-
Myatt, G.J., et al. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 14, 2629-2655. Available at: [Link]
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A Researcher's Guide to Sourcing and Application of N-Boc-3-Fluoro-L-tyrosine
Introduction: The Strategic Value of a Single Fluorine Atom
In the landscape of peptide chemistry and drug discovery, precision is paramount. The introduction of subtle yet powerful modifications to amino acid building blocks can profoundly influence the biological activity, metabolic stability, and analytical tractability of novel peptides and therapeutic candidates. N-α-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine, commonly referred to as N-Boc-3-Fluoro-L-tyrosine or Boc-Tyr(3-F)-OH, represents a key strategic tool in this endeavor.
This non-proteinogenic amino acid is a derivative of L-tyrosine, featuring a fluorine atom at the 3-position of the phenol ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine. The fluorine substitution is not merely an incremental change; it endows the molecule with unique properties that are highly sought after by researchers. The primary application lies in its use as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe.[1][2] Given that fluorine is virtually absent in biological systems, a ¹⁹F-labeled peptide provides a clean and highly sensitive spectroscopic window to study protein structure, dynamics, conformational changes, and ligand interactions without background noise.[1][2][3] Furthermore, the strategic introduction of fluorine can enhance the pharmacological properties of a drug candidate, improving metabolic stability, binding affinity, and lipophilicity.[4][5][6][7]
This guide provides a comprehensive overview for researchers on sourcing high-quality this compound, detailing critical quality parameters, a directory of commercial suppliers, and a practical workflow for its application in solid-phase peptide synthesis (SPPS).
Critical Quality Parameters for Sourcing this compound
Selecting a supplier is not merely a transactional step; it is the foundation of reproducible and reliable research. Before purchasing, a researcher must critically evaluate the supplier's specifications for the following parameters:
-
Chemical Purity: Typically assessed by HPLC, this value indicates the percentage of the target compound versus impurities. For most peptide synthesis applications, a purity of ≥97% is recommended. Lower purity can introduce difficult-to-remove side products in the final peptide.
-
Enantiomeric Purity: This is a non-negotiable parameter. The compound must be the L-enantiomer to be incorporated into biologically active peptides by standard ribosomal or synthetic pathways. The presence of the D-isomer can lead to diastereomeric peptides with altered structures and functions. Look for specifications indicating >99% enantiomeric excess (e.e.). Chiral HPLC is the standard method for this determination.[8]
-
Identity Verification: A supplier should provide robust analytical data confirming the structure of the compound. This typically includes ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) data. The Certificate of Analysis (CoA) should confirm that the spectra match the expected structure of this compound.
-
Physical Form and Stability: The compound is typically supplied as a stable, lyophilized white to off-white powder.[9] Proper storage is critical to prevent degradation. It should be stored at -20°C upon receipt.[9]
Below is a logical workflow for selecting a suitable supplier for your research needs.
Caption: Workflow for selecting a commercial supplier.
Directory of Commercial Suppliers
The following table provides a non-exhaustive list of commercial suppliers for this compound (CAS No. 125218-33-9). Researchers should always verify the specifications from the latest product datasheet or Certificate of Analysis directly from the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |
| AK Scientific, Inc. (AKSci) | This compound | 125218-33-9 | ≥ 97% | 250mg, 1g, 5g |
| Cusabio | This compound | 125218-33-9 | 95% | 1g |
| Santa Cruz Biotechnology | This compound | 125218-33-9 | Not specified | Inquire |
| ChemicalBook (Aggregator) | This compound | 125218-33-9 | Varies by supplier | Varies by supplier |
| Pharmaffiliates | This compound | 125218-33-9 | Not specified | Inquire |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | 125218-33-9 | Not specified | Inquire |
Note: Major suppliers like Sigma-Aldrich, TCI, and Bachem offer a wide range of protected amino acids, including 3-Fluoro-L-tyrosine and other Boc-tyrosine derivatives.[10][11][12] It is advisable to check their catalogs for the most current availability of this compound.
Application Protocol: Incorporation via Boc-SPPS
The incorporation of this compound into a peptide sequence follows standard protocols for Boc-based solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, making it orthogonal to the base-labile Fmoc protecting group strategy.[13][14] The following is a generalized, self-validating protocol for a single coupling cycle on a resin-bound peptide with a free N-terminal amine.
Materials
-
Peptide-resin (e.g., MBHA or PAM resin with N-terminal amine deprotected)
-
This compound
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)[13]
-
Neutralization Solution: 10% DIPEA in DMF (v/v)
-
Kaiser Test Kit (for monitoring coupling completion)
Step-by-Step Coupling Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Activation of Amino Acid: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activation step is critical for efficient coupling. The causality here is the formation of a highly reactive HOBt-ester intermediate which readily reacts with the free amine on the resin.
-
Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Self-Validation): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates that all primary amines have been acylated and the coupling is complete. If the test is positive (blue beads), the coupling is incomplete, and step 3 should be repeated with a freshly prepared activated amino acid solution ("double coupling").
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and then DCM (3x) to remove excess reagents and byproducts.
-
Boc Deprotection: To prepare for the next coupling cycle, the Boc group must be removed.
-
Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt and must be neutralized to the free amine for the next coupling.
-
Wash the resin with the 10% DIPEA/DMF neutralization solution for 2 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (3x) to remove the DIPEA salts. The resin is now ready for the next amino acid coupling cycle.
-
Caption: A single coupling cycle in Boc-SPPS.
Handling and Storage
Fluorinated amino acids, like their non-fluorinated counterparts, require careful handling to ensure their integrity.
-
Storage: Upon receipt, store the lyophilized powder at -20°C in a tightly sealed container.[9] For long-term storage, a desiccator can prevent moisture absorption, which can degrade the compound.[16][17]
-
Handling: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[17][18] Use gloves and appropriate personal protective equipment. For peptides containing sensitive residues, using oxygen-free solvents is recommended.[4]
Conclusion
This compound is a powerful and versatile building block for modern chemical biology and drug discovery. Its utility as a non-perturbing ¹⁹F NMR probe provides unparalleled insight into molecular interactions, while the strategic use of fluorination continues to be a successful strategy for enhancing drug properties. By carefully selecting high-purity reagents from reputable suppliers and employing robust, well-validated synthesis protocols, researchers can confidently leverage the unique advantages of this compound to advance their scientific objectives.
References
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
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lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. PNAS. [Link]
-
19 F spectra of 3-fluoro-D/L-tyrosine/riboflavin 5'-monophosphate in... ResearchGate. [Link]
-
Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study. PubMed. [Link]
-
This compound. Cusabio. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC - PubMed Central. [Link]
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CAS No : 125218-33-9 | Product Name : this compound. Pharmaffiliates. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Boc-Tyr-OH, N-Boc-L-tyrosine; CAS 3978-80-1. Aapptec. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Forschungszentrum Jülich. [Link]
-
Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. ResearchGate. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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3-Fluoro-L-tyrosine. PubChem - NIH. [Link]
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- 12. 3-Fluoro-L-tyrosine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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An In-Depth Technical Guide to the Purity and Analysis of N-Boc-3-Fluoro-L-tyrosine
Introduction: The Critical Role of N-Boc-3-Fluoro-L-tyrosine in Advanced Drug Discovery
This compound is a synthetically modified amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features—a fluorine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine—make it an invaluable building block for creating novel peptides and small molecule therapeutics. The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic properties. The Boc group provides a stable yet readily cleavable protecting group essential for controlled, stepwise peptide synthesis.
Given its pivotal role, ensuring the absolute purity of this compound is not merely a quality control measure; it is a fundamental prerequisite for the synthesis of safe and effective pharmaceuticals. Impurities, whether they be enantiomers, diastereomers, or byproducts from the synthesis, can lead to downstream complications, including altered biological activity and potential toxicity. This guide provides a comprehensive overview of the methodologies required to purify and rigorously analyze this compound, ensuring its suitability for advanced research and drug development applications.
Part 1: Purification Strategies for High-Purity this compound
The synthesis of this compound typically involves the reaction of 3-Fluoro-L-tyrosine with a Boc-protecting reagent.[1] While the synthetic routes are relatively straightforward, the resulting crude product often contains unreacted starting materials, diastereomers, and other side products. Achieving high purity necessitates a multi-step purification strategy.
Crystallization: The First Line of Defense
Crystallization is a powerful and cost-effective technique for the initial purification of this compound. The choice of solvent system is critical and is determined empirically to maximize the yield of the desired product while leaving impurities in the mother liquor. A common approach involves dissolving the crude product in a hot solvent in which it is highly soluble and then gradually cooling the solution to induce crystallization.
Column Chromatography: Fine-Tuning Purity
For achieving the highest levels of purity, column chromatography is indispensable. Silica gel is the most common stationary phase for the purification of this compound. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the target compound from closely related impurities. The presence of the Boc group can sometimes lead to the formation of by-products that are challenging to separate.[2]
Part 2: A Multi-Modal Approach to Purity Analysis
A single analytical technique is insufficient to fully characterize the purity of this compound. A combination of chromatographic and spectroscopic methods is essential to provide a complete purity profile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for this compound.[] This technique separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation: Representative HPLC Purity Data
| Parameter | Result |
| Retention Time | 12.5 min |
| Purity (by area %) | >99.5% |
| Major Impurity | 11.8 min (0.2%) |
| Minor Impurity | 13.2 min (0.1%) |
Causality Behind Experimental Choices: The C18 column is chosen for its excellent retention and separation of hydrophobic molecules like this compound. The acidic mobile phase (TFA) ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate both early-eluting polar impurities and late-eluting non-polar impurities. UV detection at 254 nm is effective due to the aromatic ring in the tyrosine structure.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Chiral HPLC: Ensuring Enantiomeric Purity
The biological activity of amino acids is highly dependent on their stereochemistry. It is crucial to confirm that the this compound is the desired L-enantiomer and to quantify any presence of the D-enantiomer. Chiral HPLC is the method of choice for this analysis.[]
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiral stationary phase (e.g., Chirobiotic T, 4.6 x 150 mm).[5]
-
Mobile Phase: 10% Ethanol in 0.1% Triethylammonium Acetate.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Data Presentation: Representative Chiral Purity Data
| Enantiomer | Retention Time | Area % |
| L-enantiomer | 8.2 min | 99.9% |
| D-enantiomer | 9.5 min | 0.1% |
Causality Behind Experimental Choices: A chiral stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. The mobile phase is optimized to enhance the chiral recognition and achieve baseline separation of the enantiomeric peaks.
Spectroscopic Analysis: Confirming Molecular Identity
Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure and identifying potential impurities.
¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.[7] The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule. ¹⁹F NMR is particularly useful for fluorinated compounds, providing a clean spectrum with a single peak for the fluorine atom, which is highly sensitive to its chemical environment.[8]
Mass spectrometry provides an accurate determination of the molecular weight of this compound.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing further confidence in the identity of the compound.
Data Presentation: Spectroscopic Data Summary
| Technique | Key Observation | Interpretation |
| ¹H NMR | Characteristic peaks for aromatic, alpha, and beta protons, and Boc group. | Confirms the overall structure. |
| ¹³C NMR | Expected number of carbon signals with appropriate chemical shifts. | Verifies the carbon skeleton. |
| ¹⁹F NMR | Single peak corresponding to the fluorine on the aromatic ring. | Confirms the presence and position of the fluorine atom. |
| HRMS | Measured m/z matches the theoretical mass within 5 ppm. | Confirms the elemental composition. |
Logical Relationship of Analytical Techniques
Caption: A multi-modal approach ensures comprehensive purity and identity assessment.
Conclusion: A Commitment to Quality and Scientific Rigor
The purity and thorough analysis of this compound are paramount for its successful application in research and drug development. A meticulous approach, combining robust purification techniques with a suite of orthogonal analytical methods, is essential to guarantee the quality and integrity of this critical building block. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence, knowing that their starting material meets the highest standards of scientific rigor, ultimately contributing to the development of novel and impactful therapeutics.
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Buckley, T. F., & Rapoport, H. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4912. [Link]
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Zlatopolskiy, B. D., et al. (2019). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 24(19), 3568. [Link]
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ResearchGate. Large-scale production of N,N′-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. [Link]
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Sakar, M., et al. (2015). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 5(11), 8193–8197. [Link]
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Tressler, C. M., & Zondlo, N. J. (2013). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction. The Journal of organic chemistry, 78(19), 9864–9870. [Link]
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Krasikova, R. N. (2006). HPLC analysis of products of L-tyrosine [18F]fluoroethylation in DMSO/o-DCB. Journal of Radioanalytical and Nuclear Chemistry, 269(3), 601–604. [Link]
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Neves, A. R., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 107, 437–444. [Link]
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Zha, Z., et al. (2015). Automated production at the curie level of no-carrier-added 6-[(18)F]fluoro-L-dopa and 2-[(18)F]fluoro-L-tyrosine on a FASTlab synthesizer. Journal of labelled compounds & radiopharmaceuticals, 58(7), 294–299. [Link]
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Handling and storage guidelines for N-Boc-3-Fluoro-L-tyrosine
An In-Depth Technical Guide to the Handling and Storage of N-Boc-3-Fluoro-L-tyrosine
Introduction
This compound is a specialized amino acid derivative of immense value to researchers in medicinal chemistry, peptide synthesis, and structural biology. Its unique structure, featuring a fluorine atom on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, allows for the strategic development of novel peptides and proteins. The incorporation of fluorine can significantly enhance the metabolic stability and biological activity of peptides, while also serving as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies to investigate protein structure and dynamics.[1][] The Boc group provides a stable, acid-labile protecting moiety, essential for controlled, stepwise peptide synthesis.[1][]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the optimal handling and storage of this compound. Adherence to these guidelines is critical not only for ensuring the safety of laboratory personnel but also for preserving the chemical integrity and purity of the compound, thereby guaranteeing the validity and reproducibility of experimental outcomes.
Part 1: Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its correct handling. This compound is typically supplied as a white to off-white lyophilized or crystalline powder.[1][4] Its solubility in common aqueous buffers is limited, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]
The causality behind its utility lies in its bifunctional nature. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed with moderate acids (e.g., trifluoroacetic acid, TFA), making it ideal for solid-phase peptide synthesis.[1][] The fluorine atom, a bioisostere of a hydrogen atom, subtly alters the electronic properties of the tyrosine side chain, which can lead to enhanced binding affinities and improved stability against enzymatic degradation in resulting peptides.[][5]
| Property | Value | Source(s) |
| CAS Number | 125218-33-9 | [4][6] |
| Molecular Formula | C₁₄H₁₈FNO₅ | [4][7] |
| Molecular Weight | ~299.29 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [1][8] |
| Purity | Typically ≥95% | [4][8] |
| Common Solvents | Dichloromethane, Dimethyl Sulfoxide (DMSO) | [1] |
Part 2: Long-Term Storage and Stability
The primary objective of a proper storage strategy is to prevent chemical degradation, primarily the hydrolysis of the ester linkage or the acid-labile Boc group. The compound's stability is directly influenced by temperature, moisture, and repeated physical handling.
Core Principle: Cryogenic storage in a desiccated environment is paramount. For a lyophilized powder, the main risks are moisture absorption, which can initiate degradation, and temperature fluctuations that can compromise long-term stability.
Recommended Storage Conditions
To ensure the compound's integrity over its shelf life, the following conditions are recommended:
| Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -20°C to -80°C | ≥ 6 months | Minimizes thermal degradation and molecular motion. The lower temperature is preferred for maximum stability.[4] |
| Short-Term Storage | 4°C | ≤ 1 week | Suitable for temporary storage of the primary container before aliquoting or for vials in active use.[4] |
Workflow for Receiving and Storing New Material
The following diagram outlines the decision-making process upon receiving a new shipment of this compound to prevent contamination and degradation.
Caption: Decision workflow for initial receipt and storage.
Protocol: Aliquoting for Long-Term Storage
This protocol is a self-validating system to ensure that the bulk of the material is not compromised during routine use. Avoiding repeated freeze-thaw cycles of the main stock is the most critical step for preserving the compound.[4]
-
Preparation: Move the sealed primary container from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Environment: Perform the aliquoting procedure in a low-humidity environment, such as a glove box or a fume hood with a steady, gentle flow of dry nitrogen or argon.
-
Dispensing: Carefully open the primary container. Using a clean, dry spatula, dispense the desired amounts of powder into smaller, pre-labeled, tared vials suitable for cryogenic storage.
-
Sealing: Securely cap the aliquot vials. For added protection against moisture, wrap the cap-vial interface with parafilm.
-
Storage: Promptly return the sealed primary container and the new aliquot vials to the designated long-term storage freezer (-20°C or -80°C). Update your chemical inventory to reflect the new aliquots.
Part 3: Routine Handling and Laboratory Use
Safe and effective handling during experimentation requires adherence to standard laboratory practices and an awareness of the compound's specific chemical sensitivities.
Core Principle: The primary goals during routine handling are to protect the user from inhaling fine powder and to protect the compound from atmospheric moisture and incompatible chemicals.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE and the rationale for each.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or chemical goggles | Protects eyes from airborne powder particles.[9][10] |
| Hand Protection | Nitrile gloves | Prevents skin contact and contamination of the compound.[9] |
| Body Protection | Laboratory coat | Protects skin and clothing.[9] |
| Respiratory | Dust mask or use in fume hood | Essential when handling the powder to prevent inhalation.[9][11] |
Workflow for Weighing and Solution Preparation
This workflow ensures that both the operator and the chemical are protected during the critical step of preparing a solution for an experiment.
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N-Boc-3-Fluoro-L-tyrosine safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of N-Boc-3-Fluoro-L-tyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for this compound (CAS No. 125218-33-9), a key building block in modern medicinal chemistry and peptide synthesis.[1][2][3] As a Senior Application Scientist, the objective here is not to merely replicate a standard Safety Data Sheet (SDS), but to offer a deeper, field-proven perspective on why specific protocols are necessary and how to integrate them into a dynamic research environment. The fluorinated tyrosine moiety can significantly enhance the biological activity and metabolic stability of peptides, making this compound invaluable.[4] However, its safe handling is paramount to ensuring both personnel safety and experimental integrity.
Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This compound is typically supplied as a white to off-white lyophilized powder.[4][5] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 125218-33-9 | [1][3][5] |
| Molecular Formula | C₁₄H₁₈FNO₅ | [3][5][6] |
| Molecular Weight | ~299.29 g/mol | [3][6][7] |
| Appearance | White to off-white solid / lyophilized powder | [4][5] |
| Purity | Typically ≥95-97% | [1][5] |
| Recommended Storage | Long-term at -20°C to -80°C; Short-term at 4°C | [5] |
The Boc (tert-butyloxycarbonyl) protecting group makes the molecule sensitive to acidic conditions, a factor more relevant to its chemical use than its immediate handling hazards. The primary physical hazard stems from its form as a fine powder, which can easily become airborne.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1] The risk profile is centered on its irritant properties. This is not a compound to be handled on an open bench.
GHS Hazard Statements:
Causality Behind the Hazards: The irritant nature of fine chemical powders like this one is twofold. Mechanically, the fine particles can abrade and irritate tissues. Chemically, while the full toxicological profile is not exhaustively studied, the compound can interact with biological surfaces, leading to an inflammatory response. The respiratory tract is particularly vulnerable due to the potential for inhaling airborne dust during handling, such as weighing or transferring the solid.
Caption: Core hazard profile of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by appropriate PPE.
-
Primary Engineering Control: Always handle this compound powder within a certified chemical fume hood or a ventilated balance enclosure.[10][11] This is non-negotiable. The primary directive is to prevent the generation and inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] Given the "serious eye irritation" warning, a face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing or dust generation.[10]
-
Hand Protection: Wear nitrile or other appropriate protective gloves.[1][10] Always inspect gloves before use and change them immediately if they become contaminated. Wash hands thoroughly with soap and water after handling is complete.[1][11]
-
Skin and Body Protection: A standard laboratory coat is required.[1] Ensure it is fully buttoned. For tasks with a higher risk of spills, consider chemically resistant aprons or sleeves.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved dust respirator should be used.[8]
-
The self-validating principle here is simple: if you can smell or taste the compound, or if you see dust escaping the containment area, your engineering controls have failed, and work should cease until the issue is rectified.
Protocols for Safe Handling and Storage
Adherence to a strict handling protocol minimizes risk and ensures the compound's stability.
Handling Protocol:
-
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, solvent vials).
-
Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Transfer: Conduct all transfers and weighing of the powder deep within the fume hood. Avoid creating dust clouds by handling the material gently. Do not use air hoses for cleaning.[8]
-
Post-Handling: Securely close the container immediately after use. Decontaminate all tools and the work surface. Wash hands thoroughly.[8][11]
Storage Protocol:
-
Condition: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][10][11]
-
Temperature: The recommended long-term storage temperature is -20°C to -80°C.[5] This preserves the compound's integrity and prevents degradation. For short-term use (up to one week), 4°C is acceptable.[5]
-
Practices: Aliquoting the compound upon receipt for multiple uses is highly recommended to avoid repeated freeze-thaw cycles.[5] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10]
Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is crucial. Consult a physician and show them the safety data sheet.[1]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1] Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes while removing all contaminated clothing and shoes.[1][10] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so, and continue rinsing.[1][10] Persistent irritation requires immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth thoroughly with water.[1][10] Never give anything by mouth to an unconscious person.[1][10] Call a physician or poison control center immediately.[11]
Accidental Release and Spill Containment Protocol
A spill of this compound powder must be managed carefully to prevent it from becoming airborne.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Clear the immediate area of all non-essential personnel.[8] Ensure the area is well-ventilated (fume hood).
-
Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection.
-
Containment: Prevent the powder from spreading or entering drains.[1][8]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][11]
Caption: Workflow for the safe cleanup of a solid chemical spill.
Stability and Reactivity Profile
-
Stability: The product is stable under recommended storage and handling conditions.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] The Boc group is labile to strong acids.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[10]
Toxicological Profile
References
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- This compound Product Information. Cusabio. [URL: https://www.cusabio.com/peptide/n-boc-3-fluoro-l-tyrosine-127988.html]
- 3-Fluoro-L-tyrosine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC389590010]
- Boc-L-tyrosine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/BIT0718_msds.pdf]
- D-Tyrosine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/855456]
- N-Boc-L-tyrosine Product Information. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
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- L-tyrosine Material Safety Data Sheet. ScienceLab.com. [URL: http://www.sciencelab.com/msds.php?msdsId=9925264]
- L-Tyrosine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/93829]
- Boc-L-Tyrosine Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-6949-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAzODd8YXBwbGljYXRpb24vcGRmfGg1Ny9oY2IvOTAxODg3NDEzMDgyMi5wZGZ8Y2QxYjM3MjI3Y2M3YmYxZGIxN2Y4YjY5YjcxYjQ3ZDYzN2M1YjM3MTc0ZDEyN2I2N2M1YjQxNjU0N2Q3NGQ1Yg]
- 3-Fluoro-L-tyrosine Summary. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643330]
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The Strategic Integration of N-Boc-3-Fluoro-L-tyrosine in Modern Biochemistry: A Technical Guide
Introduction: The Fluorine Advantage in Amino Acid Chemistry
In the landscape of biochemical research and pharmaceutical development, the pursuit of molecular tools that offer enhanced stability, refined functionality, and unique observational capabilities is relentless. Among the arsenal of non-canonical amino acids, fluorinated variants have emerged as particularly powerful assets. The strategic incorporation of fluorine, the most electronegative element, into amino acid side chains can profoundly influence the physicochemical properties of peptides and proteins. This guide focuses on a pivotal molecule in this class: N-Boc-3-Fluoro-L-tyrosine.
The introduction of a fluorine atom onto the aromatic ring of tyrosine creates a subtle yet impactful structural and electronic perturbation. This modification can enhance proteolytic stability, modulate receptor binding affinity, and serve as a sensitive reporter for nuclear magnetic resonance (NMR) studies. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this derivative particularly amenable to solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into desired peptide sequences.
This technical guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted applications of this compound for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower your research endeavors.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical first step for its application in peptide chemistry. The following protocol details a standard procedure for the Boc protection of 3-Fluoro-L-tyrosine.
Experimental Protocol: Boc Protection of 3-Fluoro-L-tyrosine
Materials:
-
3-Fluoro-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether or Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Citric acid
-
Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a reaction flask, dissolve 3-Fluoro-L-tyrosine (1 equivalent) in a 1:1 mixture of water and dioxane (or THF).
-
Basification: While stirring, add a solution of NaOH or KOH to adjust the pH of the mixture to a strong basicity (pH ≥ 12). This deprotonates the amino group, making it nucleophilic.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture. It is often beneficial to add the (Boc)₂O in portions over a period of 1-2 hours to ensure complete reaction and minimize side products.[1][2]
-
Reaction: Allow the reaction to stir at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (dioxane or THF) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with a non-polar organic solvent like petroleum ether or hexane to remove any unreacted (Boc)₂O and other non-polar impurities.[1][2]
-
Carefully acidify the aqueous layer to pH 3 with a dilute solution of HCl or citric acid. This will protonate the carboxylic acid, causing the this compound to precipitate or be extractable.
-
Extract the product into ethyl acetate (3 times).
-
-
Purification and Isolation:
-
Combine the organic layers and wash with brine (saturated NaCl solution) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.[1]
-
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group makes this compound well-suited for Boc-based SPPS. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.
Workflow for SPPS using this compound
Caption: A generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of this compound in SPPS
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM)
-
Neutralization solution (e.g., 10% DIEA in DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or DCM.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with the deprotection solution for 20-30 minutes.[3]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with the neutralization solution.[4]
-
Coupling:
-
In a separate vessel, pre-activate the this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU or HATU, ~0.95 equivalents) and DIEA (2 equivalents) in DMF for 2-5 minutes. For sterically hindered couplings, more potent reagents like HATU are recommended.[5][6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a colorimetric test (e.g., Kaiser test). For challenging couplings, the reaction time can be extended or a second coupling can be performed.[5]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
Application 1: Enhancing Proteolytic Stability of Peptides
A significant hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body.[8] The introduction of fluorinated amino acids can enhance proteolytic stability by altering the electronic properties and conformation of the peptide backbone, thereby hindering recognition and cleavage by proteases.[9][10][11]
Scientific Rationale
The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the adjacent peptide bond, making it less susceptible to hydrolytic cleavage. Furthermore, the steric bulk of the fluorine atom can create unfavorable interactions within the active site of a protease, impeding substrate binding. However, the effect of fluorination on proteolytic stability is not always predictable and can be dependent on the specific enzyme, the position of the fluorinated residue, and the overall peptide sequence.[12][13]
Quantitative Data: Proteolytic Stability of Fluorinated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Buforin II | Unmodified | Trypsin | ~60 min | 1x | [10] |
| Buforin II Analog | Hexafluoroleucine substitution | Trypsin | >180 min | >3x | [10] |
| Magainin 2 | Unmodified | Trypsin | ~90 min | 1x | [10] |
| Magainin 2 Analog | Hexafluoroleucine substitution | Trypsin | ~150 min | ~1.7x | [10] |
| Model Peptide A | Unmodified | α-Chymotrypsin | 100% degradation in 30 min | 1x | [12] |
| Model Peptide A | 3-F-Tyr at P1' | α-Chymotrypsin | ~50% degradation in 90 min | Significant increase | [12] |
Experimental Protocol: Proteolytic Stability Assay using HPLC
Materials:
-
Fluorinated and non-fluorinated control peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Quenching solution (e.g., 10% TFA in water)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate buffer.
-
Reaction Initiation: In a microcentrifuge tube, incubate the peptide at a final concentration of 0.1-1 mg/mL with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Workflow for Proteolytic Stability Assay
Caption: A typical workflow for assessing the proteolytic stability of peptides.
Application 2: this compound as a Biochemical Probe
The unique NMR properties of the fluorine-19 (¹⁹F) nucleus make 3-Fluoro-L-tyrosine an invaluable probe for studying protein structure, dynamics, and interactions.[14]
Scientific Rationale
The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity in NMR experiments. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent reporter of conformational changes, ligand binding, and protein-protein interactions. Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals.[14]
Experimental Protocol: ¹⁹F NMR Spectroscopy of a Protein Containing 3-Fluoro-L-tyrosine
Materials:
-
Purified protein with incorporated 3-Fluoro-L-tyrosine
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli) using media supplemented with 3-Fluoro-L-tyrosine. Purify the labeled protein to homogeneity.
-
Sample Preparation: Prepare the NMR sample by dissolving the purified, labeled protein in the NMR buffer to a final concentration of 50-500 µM.
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve a good signal-to-noise ratio.
-
-
Ligand Titration (Optional): To study ligand binding, acquire a series of 1D ¹⁹F NMR spectra while titrating a ligand into the protein sample.
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment of each 3-Fluoro-L-tyrosine residue.
-
In ligand titration experiments, monitor changes in the ¹⁹F chemical shifts to determine binding affinities (Kd).
-
Application 3: this compound in Drug Discovery
The incorporation of 3-Fluoro-L-tyrosine into bioactive peptides can significantly impact their therapeutic potential by modulating their receptor binding affinity and pharmacokinetic properties.
Scientific Rationale
The electronic and steric properties of the fluorine atom can alter the hydrogen bonding network and hydrophobic interactions between a peptide and its receptor. This can lead to either an increase or decrease in binding affinity, depending on the specific interactions at the binding interface. The enhanced proteolytic stability of fluorinated peptides also contributes to improved pharmacokinetic profiles, such as a longer plasma half-life.
Quantitative Data: Impact of Fluorination on Receptor Binding Affinity
| Peptide | Modification | Receptor | Binding Affinity (Kd) | Fold Change in Affinity | Reference |
| Tax Peptide | Tyrosine at position 5 | A6 T cell receptor | 2.1 µM | 1x | [15] |
| Tax Peptide | 3-Fluoro-phenylalanine at position 5 | A6 T cell receptor | ~1.05 µM | ~2x increase | [15] |
| Tax Peptide | 4-Fluoro-phenylalanine at position 5 | A6 T cell receptor | ~0.7 µM | ~3x increase | [15] |
| Tax Peptide | 3,4-Difluoro-phenylalanine at position 5 | A6 T cell receptor | 0.46 µM | ~5x increase | [15] |
Case Study: Enhancing T Cell Receptor Binding Affinity
In a study by Pierce et al. (2014), the tyrosine residue at position 5 of the Tax peptide, an epitope recognized by the A6 T cell receptor (TCR), was replaced with various fluorinated phenylalanine analogs. The introduction of a fluorine atom at the 3-position of the aromatic ring resulted in a two-fold increase in binding affinity for the A6 TCR. A five-fold increase in affinity was observed with a 3,4-difluorophenylalanine substitution.[15] This enhancement was primarily attributed to favorable interactions between the fluorine atoms and the TCR, highlighting the potential of fluorination to fine-tune peptide-receptor interactions for therapeutic applications such as vaccine design and immunotherapy.
Conclusion
This compound is a versatile and powerful building block for modern biochemical research and drug discovery. Its unique properties, conferred by the strategic placement of a fluorine atom, enable the rational design of peptides with enhanced proteolytic stability, the ability to probe complex biological processes with high sensitivity using ¹⁹F NMR, and the potential to modulate receptor binding affinities for therapeutic benefit. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively harness the potential of this compound in their own investigations. As our understanding of the subtle yet profound effects of fluorination continues to grow, so too will the innovative applications of this remarkable amino acid derivative.
References
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Asante, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Pierce, B. G., et al. (2014). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]
-
Asante, C., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed. [Link]
-
Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Asante, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. [Link]
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Koksch, B., et al. (2013). Fluorinated peptide biomaterials. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. The Royal Society of Chemistry. [Link]
-
Patsnap. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O. Eureka. [Link]
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Gouverneur, V., et al. (2016). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PubMed Central. [Link]
-
MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Deiters, A., et al. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. PubMed. [Link]
-
Pomerantz, W. C., et al. (2020). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. NIH. [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. [Link]
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Castanho, M. A. R. B., & Andreu, D. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
-
Kelly, J. W., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. PubMed. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Peptides.org. (2025). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. Peptides.org. [Link]
-
Chen, P. R., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. ACS Publications. [Link]
-
Castanho, M. A. R. B., & Andreu, D. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. [Link]
-
MDPI. (2022). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI. [Link]
-
Goldstein, D. M., et al. (2016). Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. PubMed. [Link]
-
Goldstein, D. M., et al. (2016). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ResearchGate. [Link]
-
Chen, P. R., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. NIH. [Link]
-
The Royal Society of Chemistry. (2005). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. Chemical Communications. [Link]
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Introduction to Fluorinated Amino Acids in Research: A Senior Application Scientist's Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into amino acids represents a powerful tool in modern chemical biology and drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can be leveraged to profoundly modulate the biological and physical properties of peptides and proteins. This guide provides a comprehensive overview of the core principles and practical applications of fluorinated amino acids. We will explore the fundamental impact of fluorination on molecular properties, delve into synthetic strategies, detail their incorporation into peptides, and examine their application in enhancing metabolic stability, modulating bioactivity, and serving as probes for mechanistic studies. This document is intended for researchers and drug development professionals seeking to harness the transformative potential of fluorinated amino acids in their work.
Table of Contents
The Unique Physicochemical Impact of Fluorine
From a drug design perspective, the substitution of hydrogen with fluorine is a subtle yet profound modification. Fluorine is the most electronegative element, yet it has a van der Waals radius of 1.47 Å, only slightly larger than that of hydrogen (1.20 Å). This allows it to act as a "super-hydrogen" mimic, introducing potent electronic effects with minimal steric penalty. The primary effects of fluorination can be categorized as follows:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This is a cornerstone strategy for reducing the metabolic degradation of peptide-based therapeutics, thereby improving their pharmacokinetic profiles.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of the methyl group in alanine to trifluoroalanine can dramatically alter the acidity of the alpha-proton. This effect is routinely used to fine-tune the ionization state of amino acid side chains to optimize receptor binding or membrane permeability.
-
Conformational Control: Fluorine substitution can induce specific conformational preferences in the peptide backbone or amino acid side chains. This is often attributed to the "gauche effect," where a vicinal C-C bond prefers a gauche conformation when substituted with electronegative atoms. This allows for the design of peptides with pre-organized structures that favor a bioactive conformation, leading to enhanced binding affinity and specificity.
Data Snapshot: Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Impact of Substitution |
| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation |
| Electronegativity (Pauling) | 2.20 | 3.98 | Potent inductive effects |
| Bond Energy (C-X) | C-H: ~99 kcal/mol | C-F: ~116 kcal/mol | Increased metabolic stability |
Strategic Applications in Drug Discovery & Peptide Engineering
The theoretical benefits of fluorination translate into tangible advantages in applied research.
-
Enhancing Enzyme Inhibition: By replacing a key hydrogen with fluorine at a site of metabolic attack, the resulting peptide can exhibit a significantly longer half-life. Furthermore, the electronic effects of fluorine can enhance binding affinity to the target enzyme.
-
Improving Peptide Stability: Fluorination, particularly at the α-carbon, can protect against proteolysis. For example, α-trifluoromethyl-substituted amino acids have been shown to confer remarkable resistance to degradation by proteases.
-
¹⁹F NMR Probes: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) studies. It has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance. Crucially, there is no endogenous ¹⁹F signal in biological systems, providing a clear background for analysis. This allows researchers to monitor protein-ligand interactions, conformational changes, and folding events with high sensitivity.
Synthetic Methodologies for Fluorinated Amino Acids
The synthesis of enantiomerically pure fluorinated amino acids is a non-trivial challenge that has seen significant advances. The choice of fluorinating agent and strategy is critical and depends on the desired position of the fluorine atom.
Key Synthetic Approaches:
-
Electrophilic Fluorination: This approach uses reagents like N-Fluorobenzenesulfonimide (NFSI) to deliver an electrophilic "F+" species to a nucleophilic carbon center, such as an enolate. This is a common method for synthesizing α-fluoroamino acids.
-
Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) or sources of fluoride ion (e.g., KF, CsF) are used to displace a leaving group (e.g., a hydroxyl or sulfonate group) with a fluoride ion. This is often employed for synthesizing β- or γ-fluoroamino acids.
Diagram: General Workflow for Application
Caption: High-level workflow from synthesis to application.
Experimental Protocol: Synthesis of an α-Fluoroamino Acid Derivative
This protocol is a representative example of electrophilic fluorination of a glycine derivative.
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the glycine Schiff base starting material (e.g., benzophenone imine of glycine ethyl ester) in a suitable anhydrous aprotic solvent (e.g., THF) to a concentration of 0.1 M.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour. Scientist's Note: The choice of base and temperature is critical to ensure complete deprotonation without side reactions.
-
Electrophilic Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired α-fluoro derivative.
Workflow: Incorporation into Peptides via SPPS
The use of Fmoc-protected fluorinated amino acids in automated Solid-Phase Peptide Synthesis (SPPS) is now routine. The workflow is largely identical to that of standard amino acids, but certain coupling conditions may require optimization.
Diagram: Fmoc-SPPS Cycle with a Fluorinated Amino Acid
Caption: The cycle of Fmoc-SPPS for peptide elongation.
Protocol: Automated SPPS Incorporation
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on the desired C-terminus. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: Prepare the coupling solution. In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours. Scientist's Note: For sterically hindered fluorinated amino acids, a longer coupling time or a more potent coupling agent may be necessary. A Kaiser test can be performed to confirm complete coupling.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study: Probing Protein Environments with ¹⁹F NMR
A powerful application of fluorinated amino acids is their use as ¹⁹F NMR probes to study protein structure and interactions. Since biological systems lack a natural fluorine background, the ¹⁹F NMR signal is exceptionally clean. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment.
A common experiment involves incorporating a trifluoromethyl-containing amino acid, such as (S)-4-(trifluoromethyl)phenylalanine, into a protein.
-
In the Unfolded State: The fluorinated side chain is exposed to the aqueous solvent, and the ¹⁹F NMR spectrum will show a single, sharp resonance at a characteristic chemical shift.
-
In the Folded State: If the side chain becomes buried in a hydrophobic pocket within the folded protein, its environment changes dramatically. This will cause a significant change in the ¹⁹F chemical shift, often moving upfield. The magnitude of this shift provides information about the degree of burial and the nature of the local environment.
-
Ligand Binding: If a ligand binds to the protein near the fluorinated probe, it can further alter the local environment, causing an additional shift in the ¹⁹F signal. This allows for the direct observation of binding events and the determination of binding constants (Kd) through titration experiments.
Conclusion and Future Outlook
Fluorinated amino acids have transitioned from academic curiosities to indispensable tools in medicinal chemistry, chemical biology, and materials science. Their ability to confer metabolic stability, modulate physicochemical properties, and serve as sensitive biophysical probes ensures their continued and expanding role in the development of next-generation therapeutics and research tools. Future advancements will likely focus on the development of novel and more efficient synthetic routes to access a wider diversity of fluorinated building blocks, enabling an even finer-tuning of peptide and protein function.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Lin, C. L., Lin, H. C., & Lin, C. H. (2021). The Gauche Effect of Fluorine in Chemical Biology. Journal of the Chinese Chemical Society, 68(10), 1731-1742. [Link]
-
Jäckel, C., & Koksch, B. (2005). α-Trifluoromethyl-Substituted Amino Acids: Powerful Tools in Peptide and Protein Chemistry. European Journal of Organic Chemistry, 2005(21), 4483-4503. [Link]
-
Marsh, E. N. G. (2009). Investigating Enzyme-Catalyzed Reactions Using Fluorinated Substrates. In Methods in Enzymology (Vol. 462, pp. 233-255). Elsevier. [Link]
-
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
Role of Boc protecting group in amino acid chemistry
An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
In the intricate field of synthetic organic chemistry, particularly in the assembly of peptides and the development of novel therapeutics, the strategic use of protecting groups is a foundational principle.[1][2] These molecular scaffolds temporarily mask reactive functional groups, directing the course of a reaction to ensure the desired chemical bonds are formed with precision.[3] Among the arsenal of protecting groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of amines.[3][4] Its discovery and application, pioneered by R.B. Merrifield in the context of Solid-Phase Peptide Synthesis (SPPS), revolutionized the field and laid the groundwork for modern peptide chemistry.[5][6]
This technical guide provides an in-depth examination of the Boc protecting group, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical principles, detail the mechanisms of its application and removal, provide field-proven experimental protocols, and discuss its strategic role in the broader context of multi-step synthesis.
Core Chemical Principles of the Boc Group
The tert-butyloxycarbonyl group is a carbamate-based protecting group valued for its unique balance of stability and controlled lability.[4][7] Its widespread utility is derived from several key chemical properties:
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[3][4] This is most commonly achieved with trifluoroacetic acid (TFA), allowing for its efficient removal without damaging the growing peptide chain.[8][9]
-
Base and Nucleophile Stability: N-Boc protected amines are exceptionally stable under basic and nucleophilic conditions, a critical feature that allows for selective reactions at other sites in a complex molecule.[4][10]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups like benzyloxycarbonyl (Cbz), the Boc group is robust under the conditions of catalytic hydrogenation.[4] This orthogonality provides chemists with greater flexibility in designing complex synthetic routes.[4][10]
-
Enhanced Solubility: The bulky and lipophilic nature of the tert-butyl group can improve the solubility of amino acid derivatives in organic solvents commonly used in synthesis.
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms behind the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Boc Protection
The most common method for installing a Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4][11] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion, which is unstable and subsequently decomposes to carbon dioxide and tert-butoxide.[11] The tert-butoxide then deprotonates the newly formed ammonium ion to yield the final N-Boc protected amine.
Caption: General scheme for Boc protection of a primary amine.
Experimental Protocol: Boc Protection of an α-Amino Acid
This protocol describes a general and widely used procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[4][5]
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
1,4-Dioxane
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.[5]
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 eq) to the solution while maintaining vigorous stirring.[5]
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight (or until TLC indicates completion).[5]
-
Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.[5]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. The Boc-protected amino acid should precipitate out of the solution.
-
Extract the product with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[4]
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[12] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA.[12][13][14] This protonation makes the group unstable, leading to the cleavage of the tert-butyl-oxygen bond to release a stable tert-butyl cation and an unstable carbamic acid intermediate.[13][14] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[12][14] The newly liberated amine is then protonated by the excess acid to form an ammonium salt.[14]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Critical Role of Scavengers in Deprotection
A significant consequence of the Boc deprotection mechanism is the generation of the highly reactive tert-butyl cation.[12][15] This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[15][16][17] To prevent these modifications, "scavengers" are added to the deprotection reagent cocktail.[15][18] These are nucleophilic species that are more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the carbocations before they can damage the peptide.[15]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Thioanisole | Trp, Tyr, Met, Cys | 5-10% | Effective for preventing t-butylation of tryptophan.[18] |
| Anisole | Tyr, Trp | 2-5% | A common scavenger for protecting phenolic and indole rings. |
| 1,2-Ethanedithiol (EDT) | Trp, Met | 1-2.5% | Particularly effective for protecting tryptophan and reducing methionine sulfoxide.[17] |
| Triisopropylsilane (TIS) | Trp, Cys (Trt) | 1-5% | Reduces side reactions and aids in the cleavage of trityl-based protecting groups. |
| Water | General | 1-5% | Helps to hydrolyze the tert-butyl cation to tert-butanol. |
Experimental Protocol: TFA-Mediated Boc Deprotection
This protocol outlines the removal of a Boc group from a protected substrate in solution. Caution: Trifluoroacetic acid (TFA) is highly corrosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates CO₂ gas and should not be performed in a sealed container.[11][12][14]
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Appropriate scavenger(s) (see table above)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (a concentration of 0.1-0.5 M is typical).[7]
-
Prepare the cleavage cocktail. A common mixture is 25-50% TFA in DCM (v/v).[3][19] Add the selected scavenger(s) to this cocktail. For example, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dissolved substrate at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 30-120 minutes.[7]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.[12]
-
Isolate the product (often an amorphous solid) by centrifugation or filtration.
-
Wash the solid with cold diethyl ether to remove residual TFA and scavengers, then dry under vacuum.[12] The product will be the trifluoroacetate salt of the amine.[14]
Application in Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy
The Boc group is central to one of the two dominant strategies in SPPS, often referred to as the Boc/Bzl (or Merrifield) strategy.[1][5] This approach is founded on a principle of graduated acid lability.
-
Temporary α-Amino Protection: The N-terminus of the growing peptide chain is protected with the Boc group, which is removed at the beginning of each coupling cycle using a moderate acid like TFA.[1][17]
-
"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to TFA but can be removed with a much stronger acid. These are typically benzyl-based (Bzl) protecting groups.[1][20]
-
Final Cleavage: At the end of the synthesis, the completed peptide is cleaved from the solid support resin, and all the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[20][21][22]
This scheme is considered "quasi-orthogonal" because both temporary and permanent protecting groups are removed by acid, but the significant difference in acid strength required for their cleavage allows for selective deprotection.[5][23]
The Boc-SPPS Cycle
Each cycle of amino acid addition in Boc-SPPS consists of three main steps: deprotection, neutralization, and coupling. This cycle is repeated until the desired peptide sequence is assembled.
Caption: A single cycle of amino acid addition in Boc-SPPS.
Experimental Protocol: One Cycle of Boc-SPPS
Objective: To perform one cycle of amino acid addition to a peptide-resin using the Boc/Bzl strategy.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin)
-
Deprotection Solution: 25-50% TFA in DCM with 1% TIS
-
Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM
-
Wash Solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid (3-4 eq)
-
Coupling Activator: e.g., HBTU (3-4 eq) in DMF
-
Activation Base: DIEA (6-8 eq)
Procedure:
-
Swelling: Swell the peptide-resin in DCM in a reaction vessel for 20-30 minutes.
-
Deprotection: Drain the DCM and add the deprotection solution. Agitate for 1-2 minutes, drain, then add fresh deprotection solution and agitate for 20-30 minutes.[19]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove all traces of acid.
-
Neutralization: Add the neutralization solution and agitate for 2 minutes. Repeat this step once more.[5] After neutralization, wash the resin with DMF (3-5 times).
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid by dissolving it with the coupling activator (e.g., HBTU) in DMF. Add the activation base (DIEA) and allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling (no remaining free amines).[16]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Boc vs. Fmoc: A Comparative Analysis
While Boc chemistry was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, developed later, has become the more common choice for routine synthesis due to its milder conditions.[20] However, the choice between them is dictated by the specific peptide and available resources.[20]
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl)[20] |
| Deprotection Condition | Moderate Acid (e.g., TFA)[20][] | Mild Base (e.g., Piperidine in DMF)[8][20] |
| Side-Chain Protection | Acid-labile (Benzyl-based), requires strong acid (HF) for removal.[20] | Acid-labile (tert-Butyl-based), removed with TFA during final cleavage.[20] |
| Orthogonality | Quasi-orthogonal (graduated acid lability).[5][23] | Fully orthogonal (base-labile vs. acid-labile).[20][25] |
| Advantages | - Robust, less prone to aggregation for some sequences.[20] - Can be advantageous for hydrophobic or long peptides.[21][22] | - Milder conditions preserve sensitive residues.[20][] - Avoids use of hazardous HF.[20] - Amenable to automation.[20] |
| Disadvantages | - Requires strong, hazardous acid (HF) for final cleavage.[20][21][22] - Harsher repetitive acid treatments.[19] | - Piperidine can cause side reactions (e.g., aspartimide formation). - Fmoc group is more expensive. |
Conclusion
The tert-butyloxycarbonyl protecting group is far more than a historical footnote in peptide chemistry; it remains a powerful and indispensable tool.[3] Its unique chemical properties—robust stability paired with predictable acid lability—provide a reliable foundation for complex multi-step syntheses. While the milder Fmoc strategy is often favored for routine applications, the Boc strategy's effectiveness in synthesizing difficult, aggregation-prone sequences ensures its continued relevance in both academic research and industrial drug development.[3][21][22] A deep, mechanistic understanding of Boc chemistry is, therefore, essential for any scientist engaged in the art and science of molecular construction.
References
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (n.d.). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (n.d.). A Comparative Guide to Reagents for Boc Protection of Amines.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments.
- Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4.
- (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Benchchem. (n.d.). An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry.
- (n.d.). Boc Solid Phase Peptide Synthesis Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
- Benchchem. (2025, December). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.
- Jones, B. A., et al. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
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- 25. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of N-Boc-3-Fluoro-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in medicinal chemistry and drug development. The presence of fluorine can significantly modulate a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of N-Boc-3-Fluoro-L-tyrosine into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing high-quality, 3-fluorotyrosine-containing peptides.
Introduction: The Significance of Fluorinated Tyrosine Analogs
Fluorine, with its high electronegativity, small van der Waals radius, and the strength of the C-F bond, imparts unique physicochemical properties when incorporated into amino acid side chains. Specifically, 3-Fluoro-L-tyrosine serves as a valuable surrogate for tyrosine in peptide and protein engineering. Its introduction can enhance resistance to metabolic degradation by enzymes like tyrosinase, making it a useful tool for developing more stable peptide-based therapeutics.[1] Furthermore, the fluorinated analog can act as a sensitive probe for studying enzyme mechanisms and protein-protein interactions without significantly altering the overall structure, as the kinetic properties of peptides containing 3-fluorotyrosine are often comparable to their non-fluorinated counterparts.[1]
This document will focus on the Boc (tert-butyloxycarbonyl) protection strategy for the α-amino group of 3-Fluoro-L-tyrosine, a well-established method in SPPS.[3] We will detail the critical steps from resin selection and coupling to final cleavage and characterization, providing field-proven insights to navigate the nuances of working with this non-canonical amino acid.
Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 125218-33-9 | [4][5][6] |
| Molecular Formula | C₁₄H₁₈FNO₅ | [5][7] |
| Molecular Weight | 299.29 g/mol | [5] |
| Appearance | Solid, typically a lyophilized powder | [7][8] |
| Purity | ≥95-97% is recommended for SPPS | [7][8] |
| Storage | Store long-term at -20°C in a cool, dry place.[7] Avoid repeated freeze-thaw cycles. | [7] |
Safety and Handling Precautions:
This compound and its parent compound, 3-Fluoro-L-tyrosine, should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[9][10]
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[11][12]
-
Contact: Avoid contact with skin and eyes.[9][11] In case of contact, rinse thoroughly with water.[9][11]
-
Ingestion: Do not ingest. The parent compound is classified as toxic if swallowed.[11]
-
Spills: In case of a spill, clean up immediately, avoiding dust generation.[9][12]
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual synthesis of a peptide containing this compound. The principles can be readily adapted for automated synthesizers. The Boc/Bzl strategy is employed, where the N-terminal Boc group is removed with a mild acid like trifluoroacetic acid (TFA), and side-chain protecting groups are typically benzyl-based, requiring strong acid (e.g., HF) for final cleavage.[3]
Workflow Overview
Figure 1: General workflow for Boc-SPPS.
Materials and Reagents
-
Resin: Merrifield resin is a common choice for Boc-SPPS. The first amino acid is typically pre-loaded.
-
This compound and other N-Boc protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling/Activation Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt).
-
Alternatively, phosphonium or aminium salts like PyBOP, HBTU, or HATU can be used, especially for potentially difficult couplings.[13]
-
-
Washing Solution: DMF and DCM.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). EXTREME CAUTION IS REQUIRED WHEN USING HF. Alternative, less hazardous cleavage cocktails with Trifluoromethanesulfonic acid (TFMSA) can also be used. A common TFA-based "Reagent R" can be used for some linkers and protecting group schemes, consisting of TFA, thioanisole, 1,2-ethanedithiol, and anisole.[14]
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN) and water with 0.1% TFA for RP-HPLC.
Step-by-Step Protocol
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF.
Step 2: N-terminal Boc Deprotection
-
Drain the solvent from the resin.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove all traces of TFA.
Step 3: Neutralization
-
Wash the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes, repeating three times.
-
Wash the resin with DCM (3x) and DMF (3x). A Kaiser test can be performed to confirm the presence of a free amine.
Step 4: Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution) and HOBt (3-4 equivalents) in DMF.
-
Add DCC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The incorporation of fluorinated or sterically hindered amino acids may require longer coupling times or the use of more potent activating agents like HATU.[15]
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 5: Final Cleavage and Deprotection WARNING: This step involves highly corrosive and toxic reagents and must be performed in a specialized fume hood with appropriate safety precautions.
-
After the final coupling and N-terminal deprotection, thoroughly wash the peptide-resin with DCM and dry it under a high vacuum.[16]
-
Carefully add the pre-chilled cleavage cocktail (e.g., HF/anisole 9:1) to the dried resin in a specialized HF cleavage apparatus.
-
Perform the cleavage reaction at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide from the ether washings by centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile) for purification.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]
Characterization of the 3-Fluorotyrosine-Containing Peptide
Post-synthesis, it is crucial to verify the identity and purity of the final peptide.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[17][18] | A major peak corresponding to the desired peptide, allowing for purity calculation (e.g., >95%). |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[17][19] | The observed mass should match the calculated mass of the 3-fluorotyrosine-containing peptide. |
| Tandem MS (MS/MS) | Sequence verification.[19] | Fragmentation pattern confirms the amino acid sequence, including the position of the 3-fluorotyrosine residue. |
| ¹⁹F NMR Spectroscopy | Confirmation of fluorine incorporation. | A characteristic signal in the ¹⁹F NMR spectrum confirms the presence of the fluorinated residue. |
| Circular Dichroism (CD) | Assessment of secondary structure.[17][19] | Provides information on how the fluorine substitution may have influenced the peptide's conformation. |
Conclusion
The incorporation of this compound into peptides via SPPS is a robust and accessible method for creating novel peptide analogs with potentially enhanced therapeutic properties. By understanding the specific requirements for handling this fluorinated amino acid and by employing optimized coupling and cleavage strategies, researchers can successfully synthesize high-purity peptides for a wide range of applications in drug discovery and chemical biology. The protocols and guidelines presented here provide a solid foundation for these synthetic endeavors.
References
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. National Institutes of Health. [Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]
-
New coupling reagent for solid phase peptide synthesis. AAPPTEC. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Supporting Information for "Design, synthesis and biological evaluation of novel...". The Royal Society of Chemistry. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
- Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
-
This compound. Cusabio. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]
-
3-Fluoro-L-tyrosine. PubChem. [Link]
-
Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. PubMed. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
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Application Notes and Protocols for N-Boc-3-Fluoro-L-tyrosine Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating 3-Fluoro-L-tyrosine into Peptides
The selective incorporation of fluorinated amino acids into peptides represents a powerful strategy in modern drug discovery and chemical biology. The introduction of fluorine, the most electronegative element, into the side chain of an amino acid can profoundly influence its physicochemical and biological properties. 3-Fluoro-L-tyrosine, in particular, has emerged as a valuable surrogate for tyrosine, offering enhanced metabolic stability, altered hydrogen-bonding capabilities, and unique spectroscopic signatures for biophysical studies, all while often retaining or even improving biological activity.[1] This application note provides a comprehensive guide to the use of N-Boc-3-Fluoro-L-tyrosine in both solid-phase and solution-phase peptide synthesis, offering detailed protocols, insights into the rationale behind procedural choices, and strategies to ensure the successful synthesis of high-purity fluorinated peptides.
Physicochemical Properties and Handling of this compound
This compound is a white to off-white crystalline powder. The fluorine substituent on the aromatic ring lowers the pKa of the phenolic hydroxyl group compared to native tyrosine, a factor that can influence its reactivity and potential side reactions.
Storage and Handling:
-
Storage: Store this compound at -20°C for long-term stability.
-
Handling: As with all fine chemicals, handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[2]
Solid-Phase Peptide Synthesis (SPPS) Protocols
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method for SPPS.[3] The following protocols are optimized for the incorporation of this compound into a growing peptide chain on a solid support.
General SPPS Cycle
The SPPS process is a cyclical repetition of deprotection, neutralization, and coupling steps.
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 1: Solid-Phase Coupling using HBTU/DIEA
This protocol utilizes the highly efficient aminium-based coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[4]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIEA in DMF (v/v) for 2 minutes. Repeat this step.[5]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Solid-Phase Coupling using DCC/HOBt
This protocol employs the classic carbodiimide coupling method, with HOBt (1-Hydroxybenzotriazole) added to suppress racemization.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
In a separate vessel, dissolve DCC (3 equivalents) in a minimal amount of DCM.
-
Add the DCC solution to the resin mixture.
-
Agitate the reaction at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Solution-Phase Peptide Synthesis Protocol
Solution-phase synthesis is advantageous for large-scale production of shorter peptides and for fragments used in convergent synthesis strategies.
Protocol 3: Solution-Phase Coupling using EDCI/HOBt
This protocol utilizes the water-soluble carbodiimide EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling in solution.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
EDCI hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Dry DCM or DMF
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in dry DCM or DMF. Cool the solution to 0°C.
-
In a separate flask, dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in dry DCM or DMF and add DIEA or NMM (1.2 equivalents) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amino acid/peptide ester solution to the cooled this compound solution.
-
Add EDCI hydrochloride (1.2 equivalents) to the reaction mixture in one portion.
-
Add an additional 1 equivalent of DIEA or NMM.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography to obtain the pure product.
-
Comparative Overview of Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Considerations |
| HBTU/DIEA | Forms an HOBt active ester | Fast reaction times, high coupling efficiency, byproducts are soluble.[4][6] | Requires a base (DIEA) which can potentially cause racemization, though generally low with this reagent. |
| DCC/HOBt | Forms an O-acylisourea intermediate, which is converted to an HOBt active ester | Cost-effective, well-established. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove completely. Slower reaction times compared to HBTU. |
| EDCI/HOBt | Similar to DCC/HOBt, but forms a water-soluble urea byproduct | Byproduct is easily removed by aqueous work-up.[7] | Generally used in solution-phase synthesis. |
Peptide Cleavage, Purification, and Characterization
Cleavage from the Resin
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Caution: HF is extremely corrosive and toxic. It should only be handled by trained personnel in a specialized apparatus.
A common and safer alternative is the use of a high-concentration TFA "cleavage cocktail".
TFA Cleavage Cocktail (Reagent K): [8]
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Potential Side Reactions
The electron-withdrawing nature of the fluorine atom in 3-fluoro-L-tyrosine can potentially influence side reactions. During TFA cleavage, the generation of carbocations from protecting groups can lead to alkylation of the electron-rich aromatic ring of tyrosine.[9] The use of a scavenger cocktail like Reagent K is crucial to minimize these side reactions.[8]
Purification and Characterization
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11] The incorporation of 3-fluoro-L-tyrosine can also be verified by ¹⁹F NMR spectroscopy.[12]
Conclusion
The incorporation of this compound into peptides is a valuable tool for modulating their biological and biophysical properties. The protocols outlined in this application note provide a robust framework for the successful synthesis of 3-fluoro-L-tyrosine-containing peptides using both solid-phase and solution-phase methodologies. Careful consideration of coupling conditions, cleavage cocktails, and purification techniques will ensure the generation of high-purity fluorinated peptides for a wide range of research and drug development applications.
References
- Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis. Benchchem.
- Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide N
- Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosph
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- ChemInform Abstract: A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. R Discovery.
- A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.
- 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100. PubChem - NIH.
- Lability of N-alkylated peptides towards TFA cleavage. PubMed.
- Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues. Benchchem.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Rel
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Benchchem.
- Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. PubMed.
- Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. DiVA portal.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed.
- Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Landscapes: An Application Guide to ¹⁹F NMR using 3-Fluoro-L-tyrosine
Introduction: Unveiling Protein Dynamics with a Fluorine Spy
In the intricate world of protein science and drug discovery, understanding the structure, dynamics, and interactions of proteins is paramount. While traditional Nuclear Magnetic Resonance (NMR) spectroscopy of ¹H, ¹³C, and ¹⁵N nuclei has been a cornerstone of structural biology, the unique properties of the fluorine-19 (¹⁹F) nucleus offer a powerful and complementary approach. ¹⁹F NMR serves as a highly sensitive "spy" within a protein, reporting on its local environment without the background noise inherent in biological systems.[1][2]
This guide provides a comprehensive overview and detailed protocols for utilizing 3-Fluoro-L-tyrosine, a fluorinated analog of the natural amino acid tyrosine, as a probe for ¹⁹F NMR studies of proteins. We will delve into the principles of ¹⁹F NMR, the rationale for choosing 3-Fluoro-L-tyrosine, methods for its incorporation into proteins, and practical protocols for data acquisition and analysis. While N-Boc-3-Fluoro-L-tyrosine is a common commercially available and protected form of this amino acid, crucial for chemical synthesis and peptide chemistry, for biosynthetic incorporation into proteins using cellular machinery, the unprotected 3-Fluoro-L-tyrosine is the key player.[3][4][5]
The ¹⁹F Advantage in Protein NMR
The fluorine-19 nucleus is an ideal probe for biomolecular NMR for several compelling reasons:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1][6] This inherent sensitivity allows for data acquisition on relatively small amounts of protein.
-
Background-Free Signal: Fluorine is virtually absent in biological systems.[2] This means that any ¹⁹F NMR signal detected originates exclusively from the intentionally introduced fluorinated probe, eliminating background interference from the cellular milieu or complex buffers.[2]
-
Exquisite Environmental Sensitivity: The most significant advantage of ¹⁹F NMR is its exceptionally large chemical shift range, which can span over 400 ppm.[1] The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it a precise reporter of subtle changes in protein conformation, ligand binding, and solvent exposure.[1][6]
| Property | ¹⁹F Nucleus | ¹H Nucleus |
| Natural Abundance | 100% | 99.98% |
| Relative Sensitivity | 0.83 | 1.00 |
| Chemical Shift Range | >400 ppm | ~15 ppm |
Table 1: Comparison of NMR Properties of ¹⁹F and ¹H Nuclei. This table highlights the key advantages of the ¹⁹F nucleus for NMR studies.
Why 3-Fluoro-L-tyrosine? A Strategic Choice
Among the various fluorinated amino acids, 3-Fluoro-L-tyrosine (3-F-Tyr) is a popular choice for several reasons:
-
Strategic Location: Tyrosine residues are often found in functionally important regions of proteins, such as active sites, protein-protein interaction interfaces, and allosteric sites.[7] Incorporating 3-F-Tyr at these positions provides a direct window into the local conformational changes that accompany biological events.
-
Commercial Availability: 3-Fluoro-L-tyrosine and its N-Boc protected form are commercially available, making it accessible for researchers.[4][8]
Incorporating the Fluorine Probe: Getting 3-Fluoro-L-tyrosine into Your Protein
The most common method for incorporating 3-F-Tyr into a protein is through biosynthetic labeling in an E. coli expression system. This approach leverages the cell's natural protein synthesis machinery. Two primary strategies are employed:
-
Auxotrophic Strains: Using an E. coli strain that is auxotrophic for tyrosine (i.e., it cannot synthesize its own tyrosine). When this strain is grown in a minimal medium containing 3-F-Tyr and lacking natural tyrosine, the fluorinated analog will be incorporated into the protein of interest.[6][9]
-
Inhibition of Aromatic Amino Acid Synthesis: In non-auxotrophic strains, the synthesis of aromatic amino acids can be inhibited by adding glyphosate.[6][7] Subsequently, the medium is supplemented with 3-F-Tyr and the other two aromatic amino acids (phenylalanine and tryptophan) to allow for specific incorporation.[7]
Figure 1: General workflow for biosynthetic incorporation of 3-Fluoro-L-tyrosine.
Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine using Glyphosate Inhibition
This protocol is adapted for a standard T7-based expression system in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with 2 mM MgSO₄, 0.1 mM CaCl₂, 0.4% glucose, and trace elements.
-
3-Fluoro-DL-tyrosine (or L-isomer if available).
-
L-phenylalanine and L-tryptophan.
-
Glyphosate solution (e.g., 100 mg/mL in water, filter-sterilized).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate buffers for protein purification.
Procedure:
-
Day 1: Starter Culture
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying your expression plasmid.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
-
Day 2: Expression
-
Inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]
-
Reduce the shaker temperature to 18°C and allow the culture to cool for 30-60 minutes.[7]
-
Add glyphosate to a final concentration of 1 g/L.[7]
-
Immediately add the aromatic amino acids:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[7]
-
Incubate the culture at 18°C with shaking for 18-20 hours.[7]
-
-
Day 3: Harvest and Purification
-
Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).[10]
-
Proceed with your standard protein purification protocol.
-
Crucial Step: Verify the incorporation of 3-F-Tyr using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by 18 Da for each incorporated 3-F-Tyr (Fluorine atomic mass ≈ 19, Hydrogen atomic mass ≈ 1).
-
¹⁹F NMR Data Acquisition and Analysis
Sample Preparation:
-
The purified ¹⁹F-labeled protein should be exchanged into a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
A final protein concentration of 25-100 µM is often sufficient for 1D ¹⁹F NMR experiments.[11]
-
Add 5-10% D₂O to the sample for the field-frequency lock.[1]
NMR Experiment:
-
The simplest and most common experiment is a 1D ¹⁹F NMR spectrum.[1]
-
A standard pulse-acquire sequence is typically used.
-
Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals.
| Parameter | Typical Value | Rationale |
| Temperature | 298 K (25°C) | Mimics physiological conditions. |
| Spectral Width | ~50-100 ppm | Centered around the expected chemical shift of 3-F-Tyr. |
| Number of Scans | 1024 - 8192 | Depends on protein concentration and desired signal-to-noise. |
| Recycle Delay (d1) | 1-2 seconds | Allows for sufficient relaxation between scans. |
Table 2: Typical Acquisition Parameters for a 1D ¹⁹F NMR Experiment.
Data Analysis:
The beauty of protein-observed ¹⁹F NMR lies in the information encoded in the chemical shifts and line shapes of the fluorine signals.
-
Chemical Shift Perturbations (CSPs): Changes in the local environment of a 3-F-Tyr residue upon ligand binding, a conformational change, or a change in pH will result in a shift in its ¹⁹F resonance. By monitoring these CSPs, one can map the binding site of a ligand or identify regions of the protein undergoing conformational changes.[12]
-
Line Broadening: An increase in the linewidth of a ¹⁹F signal can indicate changes in the dynamics of that region of the protein, often associated with binding events or protein oligomerization.[13]
Figure 2: Workflow for analyzing ¹⁹F NMR data in a ligand binding study.
Applications in Drug Discovery and Beyond
The use of 3-Fluoro-L-tyrosine in ¹⁹F NMR has a wide range of applications, particularly in the field of drug discovery:
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful tool for screening libraries of small, fluorinated fragments to identify those that bind to a target protein.[2][14]
-
Ligand Binding and Affinity Determination: By titrating a ligand into a solution of the ¹⁹F-labeled protein, one can monitor the CSPs to determine the binding affinity (Kd).[12]
-
Allostery and Conformational Dynamics: The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle, long-range conformational changes, providing insights into allosteric regulation.[15]
-
In-Cell NMR: The background-free nature of ¹⁹F NMR makes it amenable to studying proteins in the complex environment of living cells.[16][17]
Conclusion: A Versatile Tool for Protein Science
The incorporation of 3-Fluoro-L-tyrosine as a ¹⁹F NMR probe offers a robust and sensitive method for investigating protein structure, dynamics, and interactions. Its minimal perturbation, coupled with the exceptional sensitivity of the ¹⁹F nucleus to its local environment, provides a unique window into the molecular mechanisms that govern protein function. As NMR technology continues to advance, the application of ¹⁹F NMR with probes like 3-Fluoro-L-tyrosine will undoubtedly continue to play a pivotal role in both fundamental biological research and the development of new therapeutics.
References
- An In-depth Technical Guide to ¹⁹F NMR for Protein Studies - Benchchem.
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]
-
Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed. [Link]
- Fluorine-19 nuclear magnetic resonance studies of ligand binding to 3-fluorotyrosine- and 6-fluorotryptophan-containing dihydrof.
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. [Link]
-
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects - ResearchGate. [Link]
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. [Link]
- Development and Applic
-
Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - NIH. [Link]
-
Fluorine labeling of proteins for NMR studies - Bio-NMR Core - UCLA. [Link]
-
Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Request PDF - ResearchGate. [Link]
-
Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. [Link]
-
19F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli - PMC - NIH. [Link]
-
lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. - PNAS. [Link]
-
2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. [Link]
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. [Link]
-
F19 detection - NMR Facility, UCSB Chem and Biochem. [Link]
-
2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. [Link]
-
Protein Expression Protocol | Popa Lab. [Link]
-
This compound - Cusabio. [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
-
Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - NIH. [Link]
-
Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells | Request PDF - ResearchGate. [Link]
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- 2. mdpi.com [mdpi.com]
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- 5. This compound | 125218-33-9 [chemicalbook.com]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
N-Boc-3-Fluoro-L-tyrosine: A High-Precision Probe for Elucidating Protein Structure and Dynamics
Introduction: The Imperative for Precise Probes in Protein Science
In the intricate world of molecular biology and drug discovery, a profound understanding of protein structure and dynamics is paramount. Proteins are not static entities; their functions are intrinsically linked to their conformational flexibility, interactions with other molecules, and responses to their environment. To unravel these complexities, researchers require tools that can report on these subtle changes with high fidelity and minimal perturbation. Fluorinated amino acids, particularly N-Boc-3-Fluoro-L-tyrosine, have emerged as exceptionally powerful probes for such investigations, primarily through the lens of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
The strategic substitution of a single hydrogen atom with fluorine in the tyrosine ring offers a unique spectroscopic window into the heart of a protein. The ¹⁹F nucleus possesses favorable NMR properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to its local electronic environment.[1] This sensitivity translates into a wide chemical shift dispersion, where even subtle changes in protein conformation, ligand binding, or post-translational modifications can induce measurable shifts in the ¹⁹F NMR spectrum.[2] The N-tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes this compound an ideal building block for solid-phase peptide synthesis (SPPS), enabling its precise, site-specific incorporation into synthetic peptides and protein domains.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its application as a ¹⁹F NMR probe. We will delve into both the site-specific incorporation of the protected amino acid via chemical synthesis and the global incorporation of its unprotected counterpart, 3-Fluoro-L-tyrosine, through biosynthetic methods in Escherichia coli. Furthermore, we will provide a framework for the acquisition and interpretation of ¹⁹F NMR data, empowering researchers to leverage this powerful technique to dissect the intricacies of protein structure and function.
Core Principles: Why 3-Fluoro-L-tyrosine is an Exceptional Probe
The utility of 3-Fluoro-L-tyrosine as a ¹⁹F NMR probe is rooted in several key physicochemical properties:
-
Minimal Steric Perturbation: The fluorine atom is the smallest of the halogens, with a van der Waals radius (1.47 Å) that is only slightly larger than that of a hydrogen atom (1.2 Å).[1] This minimizes structural perturbations to the protein, ensuring that the probe reports on the native behavior of the biomolecule.
-
High Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electrostatic environment, including solvent exposure, hydrogen bonding, and proximity to aromatic rings or charged residues. This sensitivity allows for the detection of subtle conformational changes that might be invisible to other spectroscopic techniques.
-
Wide Chemical Shift Range: The ¹⁹F nucleus exhibits a much larger chemical shift range compared to protons, which reduces spectral overlap and allows for the resolution of individual fluorine signals even in large proteins.[2] This is particularly advantageous when multiple fluorinated probes are incorporated into the same protein.
-
No Background Signal: Since fluorine is not naturally present in biological systems, ¹⁹F NMR spectra are free from background signals, providing a clean and unambiguous window into the behavior of the labeled protein.[2]
These properties make 3-Fluoro-L-tyrosine a versatile tool for a wide range of applications, including:
-
Monitoring Protein Folding and Stability: The ¹⁹F chemical shift can be used to track the folding state of a protein and to measure its stability in response to changes in temperature, pH, or denaturant concentration.
-
Characterizing Protein-Ligand Interactions: The binding of a small molecule, peptide, or other protein to a labeled protein will often induce a change in the ¹⁹F chemical shift, allowing for the determination of binding affinities (Kd) and the mapping of binding sites.[3]
-
Elucidating Enzyme Mechanisms: By placing the probe at or near the active site of an enzyme, it is possible to monitor conformational changes that occur during the catalytic cycle.
-
Studying Protein Dynamics: ¹⁹F NMR relaxation experiments can provide information on the dynamics of the protein backbone and side chains over a wide range of timescales.
Protocols and Methodologies
This section provides detailed protocols for the synthesis of this compound, its incorporation into proteins, and the subsequent analysis by ¹⁹F NMR.
Protocol 1: Synthesis of this compound
The synthesis of this compound is a critical first step for its use in solid-phase peptide synthesis. The following protocol is adapted from standard procedures for the Boc protection of amino acids.[4]
Materials:
-
3-Fluoro-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for crystallization (e.g., petroleum ether, hexane)
Procedure:
-
Dissolution: In a reaction flask, dissolve 3-Fluoro-L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide. The alkaline condition is necessary to deprotonate the amino group, making it nucleophilic.[3]
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Extraction: Once the reaction is complete, remove any unreacted (Boc)₂O and byproducts by extracting the aqueous solution with a non-polar organic solvent like hexane.[3]
-
Acidification and Product Extraction: Carefully acidify the aqueous layer to a pH of approximately 3 using a suitable acid (e.g., 1M HCl). This will protonate the carboxylic acid, making the this compound less water-soluble. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[3]
-
Drying and Crystallization: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Protocol 2: Site-Specific Incorporation via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.
Workflow for Boc-SPPS:
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)[5]
-
This compound and other required N-Boc protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) with scavengers like anisole or p-cresol)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[5]
-
First Amino Acid Coupling (if not pre-loaded): Couple the first N-Boc protected amino acid to the resin using a suitable activation method.
-
Deprotection: Remove the Boc protecting group from the N-terminus by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[5]
-
Washing: Wash the resin thoroughly with DCM and then IPA to remove excess TFA and byproducts.[5]
-
Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a solution of 10% DIEA in DCM.[5]
-
Coupling: Dissolve this compound (or the next amino acid in the sequence) and a coupling agent in DMF. Add this solution to the resin, followed by DIEA to initiate the coupling reaction. Allow the reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a Kaiser test.[5]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail like anhydrous HF. This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of HF.[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Protocol 3: Global Incorporation of 3-Fluoro-L-tyrosine in E. coli
This protocol allows for the uniform incorporation of 3-Fluoro-L-tyrosine into a recombinantly expressed protein, replacing all native tyrosine residues. This method is particularly useful for larger proteins that are not amenable to chemical synthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
Minimal media (e.g., M9)
-
3-Fluoro-L-tyrosine
-
IPTG (for induction)
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Transformation: Transform the E. coli expression strain with the plasmid encoding the protein of interest.
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C.
-
Main Culture: Inoculate a larger volume of minimal media with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Labeling: Add 3-Fluoro-L-tyrosine to the culture medium to a final concentration of approximately 50-100 mg/L. It is sometimes beneficial to also add small amounts of phenylalanine and tryptophan to prevent their depletion. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[8]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the fluorinated amino acid.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques appropriate for the protein and any affinity tags.
Troubleshooting Biosynthetic Incorporation:
| Problem | Possible Cause | Solution |
| Low Protein Yield | Toxicity of the fluorinated amino acid. | Lower the concentration of 3-Fluoro-L-tyrosine. Optimize the induction temperature and time. |
| Incomplete Incorporation | Competition with endogenous tyrosine. | Use a tyrosine auxotrophic E. coli strain. Increase the concentration of 3-Fluoro-L-tyrosine. |
| Protein Misfolding/Aggregation | Perturbation of protein structure by the fluorinated analog. | Co-express chaperones. Optimize purification conditions (e.g., use of additives like arginine). |
Protocol 4: ¹⁹F NMR Data Acquisition and Analysis
Sample Preparation:
-
The purified, labeled protein should be in a suitable NMR buffer (e.g., phosphate or Tris buffer) at a concentration of 50-200 µM.
-
Add 5-10% D₂O to the sample for the field-frequency lock.
-
A small amount of a fluorine-containing reference compound (e.g., trifluoroacetic acid) can be added for chemical shift referencing.
NMR Data Acquisition:
-
¹⁹F NMR spectra are typically acquired on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
A simple one-dimensional ¹⁹F NMR experiment with proton decoupling is usually sufficient to obtain a high-quality spectrum.
-
Key acquisition parameters to optimize include the spectral width, acquisition time, and relaxation delay.
Data Analysis and Interpretation:
The interpretation of ¹⁹F NMR spectra is central to extracting meaningful information about protein structure and dynamics.
-
Chemical Shift: The chemical shift of each ¹⁹F resonance provides information about the local environment of the corresponding 3-Fluoro-L-tyrosine residue. A well-dispersed spectrum is indicative of a well-folded protein.[3]
-
Linewidth: The linewidth of a resonance is related to the dynamics of the residue. Broader lines can indicate conformational exchange or local mobility on the microsecond to millisecond timescale.
-
Ligand Titration: By acquiring a series of ¹⁹F NMR spectra at different concentrations of a ligand, one can monitor changes in chemical shifts and/or linewidths. These changes can be used to determine the binding affinity (Kd) and to identify the residues involved in binding. The exchange regime (slow, intermediate, or fast) on the NMR timescale will dictate the appearance of the spectra during the titration.[9]
Illustrative ¹⁹F NMR Titration Data:
¹⁹F NMR Spectral Changes Upon Ligand Titration.
Comparative Analysis of Fluorinated Probes
While 3-Fluoro-L-tyrosine is an excellent probe, other fluorinated amino acids are also commonly used. The choice of probe depends on the specific application and the protein system being studied.
| Probe | Typical ¹⁹F Chemical Shift Range (ppm) | Sensitivity to Environment | Key Applications |
| 3-Fluoro-L-tyrosine | -125 to -140 | High sensitivity to electrostatic environment and hydrogen bonding. | Probing protein-ligand interactions, enzyme mechanisms, and conformational changes. |
| 4-Fluoro-L-phenylalanine | -110 to -115 | Sensitive to solvent exposure and packing in the hydrophobic core. | Studying protein folding and stability, and mapping hydrophobic interactions. |
| 5-Fluoro-L-tryptophan | -120 to -125 | Sensitive to the local environment of the indole ring. | Investigating protein-protein interactions and allosteric regulation. |
Conclusion and Future Outlook
This compound stands out as a premier tool for the detailed investigation of protein structure and dynamics. Its minimal structural perturbation, coupled with the high sensitivity of the ¹⁹F nucleus to its local environment, provides an unparalleled window into the intricate workings of these essential biomolecules. The protocols outlined in this guide provide a robust framework for the synthesis, incorporation, and analysis of this powerful probe. As NMR technology continues to advance, the applications of fluorinated amino acids like 3-Fluoro-L-tyrosine will undoubtedly expand, enabling researchers to tackle increasingly complex biological questions and to accelerate the pace of drug discovery and development.
References
-
Pomerantz, W. C. K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(22), 8875-8884. [Link]
-
Rizo, J., & Gierasch, L. M. (1992). Tubulin-tyrosine ligase catalyzes covalent binding of 3-fluoro-tyrosine to tubulin: kinetic and [19F]NMR studies. PubMed. [Link]
-
Angiulli, G., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13(1), 21544. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
-
Smith, S. O. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Angewandte Chemie International Edition, e202403669. [Link]
-
Pomerantz, W. C. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2526-2534. [Link]
-
Beyer, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3221-3230. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Gronenborn, A. M. (2022). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences, 9, 1045318. [Link]
-
Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7799-7806. [Link]
-
Boeszoermenyi, A., & Wagner, G. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Biomolecular NMR, 75(6-7), 241-253. [Link]
- Chongzhou Herui Technology Co., Ltd. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Pomerantz, W. C. K., et al. (2021). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. RSC Chemical Biology, 2(6), 1621-1629. [Link]
-
Gouverneur, V., et al. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. The Journal of Organic Chemistry, 77(17), 7545-7550. [Link]
-
Gerig, J. T. (2010). Intriguing cellular processing of a fluorinated amino acid during protein biosynthesis in Escherichia coli. Organic & Biomolecular Chemistry, 8(21), 4861-4863. [Link]
-
Barrow, C. J. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9. [Link]
-
Eureka. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O. Patsnap. [Link]
-
Cropp, T. A., et al. (2010). Site-Specific Incorporation of Fluorotyrosines into Proteins in Escherichia coli by Photochemical Disguise. Biochemistry, 49(8), 1557-1559. [Link]
-
Luchinat, C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal, 291(3), 503-518. [Link]
Sources
- 1. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for the Site-Specific Incorporation of N-Boc-3-Fluoro-L-tyrosine into Peptides via Solid-Phase Synthesis
An Application Note for Advanced Peptide Synthesis
Abstract
The incorporation of fluorinated non-canonical amino acids into peptides is a powerful strategy for enhancing therapeutic potential and enabling advanced biophysical analysis.[1] Specifically, 3-Fluoro-L-tyrosine serves as a minimally perturbing probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, offering unique insights into peptide structure, dynamics, and interactions.[2][3] Furthermore, fluorination can improve metabolic stability and modify binding affinities, making it a valuable tool in drug discovery.[4][5] This guide provides a detailed protocol for the efficient incorporation of N-Boc-3-Fluoro-L-tyrosine into a target peptide sequence using manual Boc-chemistry solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and characterization.
Introduction: The Rationale for Fluorine Incorporation
Fluorine's unique properties—high electronegativity, small van der Waals radius similar to hydrogen, and near-total absence in biological systems—make it an exceptional tool for peptide engineering.[2][6] When introduced at the 3-position of a tyrosine ring, the C-F bond minimally alters the amino acid's size but significantly impacts its electronic properties.[6] This modification provides two primary advantages:
-
A Sensitive Reporter for ¹⁹F NMR: The ¹⁹F nucleus is a spin-½ isotope with high NMR sensitivity and a large chemical shift dispersion.[2] Its chemical shift is exquisitely sensitive to the local microenvironment, allowing researchers to monitor conformational changes, ligand binding events, and protein-protein interactions with high precision, even in large complexes or cellular environments.[2][7]
-
Enhanced Drug-like Properties: Fluorination can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its in vivo half-life.[4][5] The altered pKa of the phenolic hydroxyl group and modified electronic character can also fine-tune binding interactions with biological targets.[6]
This protocol utilizes the well-established tert-butyloxycarbonyl (Boc) protection strategy for SPPS, a robust method suitable for synthesizing a wide range of peptide sequences.[8][9]
Overall Synthesis and Labeling Workflow
The entire process, from initial resin setup to the final, purified fluorinated peptide, follows a structured, multi-stage workflow. This involves the sequential assembly of the peptide on a solid support, incorporation of the this compound building block, cleavage from the support, and subsequent purification and analysis.
Diagram 1: High-level workflow for peptide synthesis incorporating 3-Fluoro-L-tyrosine.
Materials and Reagents
Proper preparation and high-quality reagents are paramount for a successful synthesis.
| Category | Item | Purpose |
| Amino Acids | This compound | Fluorinated building block[10][11][12] |
| Standard Nα-Boc protected amino acids | Peptide sequence components | |
| Resin | Merrifield or PAM resin | Solid support for Boc-SPPS |
| Solvents | Dichloromethane (DCM), peptide synthesis grade | Resin swelling, washing, reactions |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Amino acid dissolution, washing | |
| Isopropanol (IPA) | Washing | |
| Diethyl ether (anhydrous, cold) | Peptide precipitation | |
| Reagents | Trifluoroacetic acid (TFA) | Nα-Boc deprotection[8] |
| N,N-Diisopropylethylamine (DIEA) | Neutralization, coupling activation | |
| HBTU & HOBt (or HATU) | Coupling/activating reagents[13] | |
| Anhydrous Hydrogen Fluoride (HF) | Final cleavage and deprotection[14] | |
| Scavengers | Anisole, p-Cresol, Thioanisole | Cation scavengers for HF cleavage[14] |
| Equipment | SPPS reaction vessel (manual shaker or automated) | Synthesis vessel |
| HF cleavage apparatus | Specialized equipment for safe HF use | |
| Centrifuge (refrigerated) | Peptide pelleting | |
| Lyophilizer (Freeze-dryer) | Removal of residual solvents | |
| RP-HPLC system (preparative and analytical) | Purification and purity analysis | |
| Mass Spectrometer (MALDI-TOF or ESI-MS) | Molecular weight verification |
Detailed Experimental Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.
Phase 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Place the resin (e.g., Merrifield resin, 0.1 mmol) in the reaction vessel. Add DCM (5-10 mL) and agitate gently for 30 minutes to swell the resin beads.
-
First Amino Acid Coupling: The first C-terminal amino acid is typically attached to the resin via a cesium salt method or other standard esterification procedures if not using a pre-loaded resin.
Phase 2: Solid-Phase Peptide Synthesis Cycles
Perform the following cycle of deprotection, neutralization, and coupling for each amino acid in the sequence, including the this compound.
| Step | Procedure | Reagents & Time | Rationale |
| 1. Deprotection | Wash resin with DCM (3x). Add deprotection solution and agitate. | 50% TFA in DCM. 1 x 2 min, then 1 x 20 min.[9] | Removes the acid-labile Boc group, exposing the N-terminal amine for the next coupling. |
| 2. Washing | Drain and wash the resin thoroughly. | DCM (3x), IPA (2x), DCM (3x). | Removes residual TFA and the cleaved t-butyl carbocation. |
| 3. Neutralization | Add neutralization solution and agitate. Repeat once. | 5-10% DIEA in DCM. 2 x 2 min.[9][15] | Converts the N-terminal ammonium trifluoroacetate salt to the reactive free amine. |
| 4. Washing | Drain and wash the resin thoroughly. | DCM (3x), DMF (3x). | Removes excess DIEA, which can interfere with the subsequent coupling reaction. |
| 5. Coupling | In a separate vial, pre-activate the amino acid. Add to resin and agitate. | Boc-AA (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF. Pre-activate 2-5 min. Couple for 1-2 hours. | Forms an active ester of the incoming amino acid, which rapidly acylates the free amine on the resin. |
| 6. Monitoring | Perform a qualitative Kaiser (ninhydrin) test. | N/A | A blue bead color indicates a positive result (free primary amines), meaning the coupling is incomplete. A yellow/clear bead is negative. If positive, repeat Step 5. |
| 7. Washing | Drain and wash the resin thoroughly. | DMF (3x), DCM (3x). | Removes excess reagents and byproducts, preparing the peptide-resin for the next cycle. |
Scientist's Note on Coupling this compound: The reactivity of this compound is comparable to that of standard protected amino acids. No special considerations are typically needed, but using highly efficient aminium salt activators like HBTU or HATU is strongly recommended to ensure a high coupling efficiency and minimize the risk of racemization. The hydroxyl group of 3-fluoro-L-tyrosine is generally left unprotected in Boc-SPPS; while O-acylation is a potential side reaction, it is usually minimal with modern activation methods that favor rapid N-acylation.[16]
Sources
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- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
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- 11. This compound | 125218-33-9 [chemicalbook.com]
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- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Application Note & Protocols: Leveraging N-Boc-3-Fluoro-L-tyrosine for Unnatural Amino Acid Mutagenesis
Introduction: Expanding the Proteomic Universe with Fluorinated Amino Acids
The central dogma of molecular biology, elegant in its simplicity, confines the vast potential of protein architecture to a mere twenty canonical amino acids. Unnatural amino acid (UAA) mutagenesis shatters these constraints, offering a powerful toolkit to site-specifically introduce novel chemical functionalities into proteins.[1] This technology has revolutionized our ability to probe and engineer protein structure, function, and dynamics with unprecedented precision.[2][3]
Among the diverse array of UAAs, fluorinated analogs of natural amino acids have emerged as particularly insightful probes. The incorporation of fluorine, a bio-orthogonal element, into an amino acid side chain provides a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy without significantly perturbing the protein's native structure.[4][5] 3-Fluoro-L-tyrosine (3-F-Tyr), in particular, has proven to be an invaluable tool for investigating protein conformational changes, ligand binding events, and the electronic environments of active sites.[6][7]
This guide provides a comprehensive overview of the application of N-Boc-3-Fluoro-L-tyrosine in unnatural amino acid mutagenesis. We will delve into the underlying principles, provide detailed experimental protocols, and showcase the utility of this powerful technique for researchers, scientists, and drug development professionals.
The Power of Fluorine: Physicochemical Properties of this compound
The strategic placement of a fluorine atom on the tyrosine ring imparts unique physicochemical properties that make 3-Fluoro-L-tyrosine an exceptional probe. The Boc (tert-butoxycarbonyl) protecting group on the amine is essential for in vitro aminoacylation of the tRNA, preventing unwanted side reactions.
| Property | Value | Source |
| CAS Number | 125218-33-9 | [8][9] |
| Molecular Formula | C14H18FNO5 | [9][10] |
| Molecular Weight | 299.29 g/mol | [9] |
| Appearance | Lyophilized powder/solid | [10][11] |
| Purity | ≥95% | [10] |
| Storage | -20°C, protect from light | [10][12] |
The fluorine atom's high electronegativity subtly alters the electronic properties of the tyrosine side chain, which can be harnessed to study enzymatic mechanisms and protein-protein interactions.[13] Furthermore, the ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, providing high sensitivity and resolution in NMR studies.[4][6]
The Core Technology: Orthogonal Translation Systems
The site-specific incorporation of an unnatural amino acid requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[14][15] This pair functions independently of the host cell's endogenous translational machinery. The orthogonal synthetase is engineered to exclusively recognize and charge the unnatural amino acid onto its cognate orthogonal tRNA. This tRNA, in turn, is designed to recognize a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced at the desired site in the gene of interest.[16][17]
Figure 1: Workflow of unnatural amino acid incorporation. This diagram illustrates the key steps in site-specifically incorporating this compound into a target protein using an orthogonal translation system.
Experimental Protocols: A Step-by-Step Guide
The successful incorporation of this compound requires careful execution of several key steps. The following protocols provide a general framework that can be adapted to specific experimental systems.
Plasmid Preparation and Site-Directed Mutagenesis
The initial step involves introducing an amber stop codon (TAG) at the desired location within the gene of interest.[16] This is typically achieved through standard site-directed mutagenesis techniques. Concurrently, the expression vector for the target protein must be co-transformed with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.[18]
In Vivo Incorporation in E. coli
This protocol outlines the general procedure for expressing a protein containing 3-Fluoro-L-tyrosine in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired site
-
Plasmid encoding the orthogonal synthetase/tRNA pair specific for 3-Fluoro-L-tyrosine
-
This compound
-
Appropriate antibiotics
-
LB or minimal media
-
Inducing agent (e.g., IPTG)
Protocol:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Select for positive transformants on agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into a starter culture and grow overnight.
-
The following day, inoculate a larger volume of expression media with the starter culture.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1 mM.
-
Induce protein expression with the appropriate concentration of the inducing agent.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
Protein Purification and Characterization
Purification of the target protein containing 3-Fluoro-L-tyrosine is typically achieved using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography). Successful incorporation can be verified by mass spectrometry, which will show a mass shift corresponding to the incorporation of the fluorinated amino acid.
Applications in Research and Drug Development
The site-specific incorporation of 3-Fluoro-L-tyrosine opens up a wide range of applications for studying protein biology and developing novel therapeutics.
-
¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive NMR probe to monitor local environmental changes within a protein.[4][6] This allows for the detailed study of protein folding, conformational dynamics, and ligand binding events in real-time.[19]
-
Protein Engineering: The altered electronic properties of 3-Fluoro-L-tyrosine can be used to fine-tune the catalytic activity of enzymes or modulate the binding affinity of protein-protein interactions.[13][20]
-
Drug Discovery: By incorporating 3-Fluoro-L-tyrosine into a target protein, researchers can gain valuable insights into drug-target interactions, aiding in the rational design of more potent and selective therapeutics.[20]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low protein yield | - Inefficient amber suppression- Toxicity of the unnatural amino acid or synthetase | - Optimize the concentration of this compound- Use a different orthogonal synthetase/tRNA pair- Lower the expression temperature and/or inducer concentration |
| No incorporation of the unnatural amino acid | - Inactive orthogonal synthetase- Incorrect plasmid constructs | - Verify the sequence of the synthetase and tRNA genes- Test the activity of the synthetase in vitro |
| Truncated protein product | - Inefficient competition between the orthogonal tRNA and release factors | - Use an E. coli strain with a modified release factor 1 (RF1) |
Conclusion: A Versatile Tool for Protein Science
This compound, in conjunction with unnatural amino acid mutagenesis, provides a powerful and versatile platform for the precise manipulation of protein structure and function. The ability to introduce a bio-orthogonal NMR probe with minimal perturbation allows for detailed investigations that are often not possible with conventional techniques. As the field of synthetic biology continues to advance, the applications of fluorinated amino acids in basic research and drug development are poised to expand even further.
References
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Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. Available at: [Link]
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Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. PubMed. Available at: [Link]
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Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Springer Nature Experiments. Available at: [Link]
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A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed. Available at: [Link]
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Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. PubMed. Available at: [Link]
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Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Available at: [Link]
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Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. Available at: [Link]
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USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. Available at: [Link]
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Development and Application of 19F NMR of Proteins. University of Toronto. Available at: [Link]
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19F NMR studies of the native and denatured states of green fluorescent protein. PubMed. Available at: [Link]
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lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. PNAS. Available at: [Link]
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Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. PubMed. Available at: [Link]
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Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. NIH. Available at: [Link]
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3-Fluoro-L-tyrosine: A Key Building Block for Peptide Synthesis. LinkedIn. Available at: [Link]
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A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids. PubMed Central. Available at: [Link]
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Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. NIH. Available at: [Link]
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Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. PubMed Central. Available at: [Link]
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Available at: [Link]
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Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. Available at: [Link]
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Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. MDPI. Available at: [Link]
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Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PubMed Central. Available at: [Link]
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Unnatural amino acid mutagenesis of green fluorescent protein. PubMed. Available at: [Link]
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Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. NIH. Available at: [Link]
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In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. Available at: [Link]
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Reprogramming natural proteins using unnatural amino acids. PubMed Central. Available at: [Link]
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Insights Into Protein Engineering: Methods and Applications. The Scientist. Available at: [Link]
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Applications of N-Boc-3-Fluoro-L-tyrosine in Drug Discovery: A-Detailed Guide
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks available to researchers, N-Boc-3-Fluoro-L-tyrosine stands out as a particularly versatile reagent. This application note provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in standard peptide synthesis and other synthetic transformations, preventing unwanted side reactions. The fluorine atom at the 3-position of the tyrosine ring offers a powerful tool for modulating the electronic properties and conformational preferences of peptides and small molecules. This guide will delve into its primary applications in peptide synthesis, as a precursor for radiolabeled imaging agents, and in the design of kinase inhibitors.
PART 1: Key Applications in Drug Discovery
Enhancing Peptide Therapeutics through Fluorination
The introduction of fluorinated amino acids into peptides is a well-established strategy to improve their therapeutic properties.[1][] this compound serves as a key building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and binding characteristics.[1]
Causality behind the choice: The electron-withdrawing nature of the fluorine atom can alter the pKa of the phenolic hydroxyl group of tyrosine, influencing hydrogen bonding interactions with target proteins. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
Precursor for Positron Emission Tomography (PET) Imaging Agents
Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay characteristics.[3] this compound can be utilized as a precursor for the synthesis of ¹⁸F-labeled tyrosine derivatives, such as O-(2-[¹⁸F]-fluoroethyl)-L-tyrosine ([¹⁸F]FET), which are valuable tracers for imaging tumors, particularly in the brain.[4][5][6] These tracers are transported into cells by amino acid transporters, which are often upregulated in cancer cells.[4][6]
Expert Insight: The high specificity of tracers like [¹⁸F]FAMT for L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancers, allows for clear tumor visualization with low background signal.[4] Unlike [¹⁸F]FDG, these amino acid tracers often show less accumulation in inflammatory tissues, potentially reducing false positives.[6]
A Scaffold for Novel Kinase Inhibitors
Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The tyrosine scaffold is a common starting point for the design of kinase inhibitors. The introduction of a fluorine atom onto the tyrosine ring, as in 3-Fluoro-L-tyrosine, can enhance the binding affinity and selectivity of these inhibitors.[8][9]
Mechanism of Action: The fluorine atom can engage in specific interactions within the kinase active site, such as forming favorable electrostatic or halogen bonding interactions, leading to improved potency and a modified selectivity profile against different kinases.
PART 2: Experimental Protocols
Protocol for Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), Oxyma (3 eq.), in DMF. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[10]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final deprotection step to remove the N-terminal Boc group.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[10]
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Conceptual Radiosynthesis of a ¹⁸F-labeled Tyrosine Derivative
This section outlines the conceptual steps for synthesizing a ¹⁸F-labeled tyrosine derivative for PET imaging, starting from a suitable precursor derived from this compound. The actual radiosynthesis requires specialized equipment and adherence to radiation safety protocols.
Conceptual Steps:
-
Precursor Synthesis: Synthesize a suitable precursor from this compound. This often involves modifying the phenolic hydroxyl group to introduce a leaving group for subsequent nucleophilic fluorination.
-
¹⁸F-Fluorination: The crucial step is the nucleophilic substitution of the leaving group with [¹⁸F]fluoride. This reaction is typically carried out in an automated synthesis module.
-
Deprotection: The Boc protecting group is removed under acidic conditions.
-
Purification: The final radiolabeled product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Radiosynthesis Pathway Overview:
Caption: Conceptual pathway for the radiosynthesis of a ¹⁸F-labeled tyrosine derivative.
PART 3: Data and Expected Outcomes
| Application Area | Key Compound Type | Expected Outcome | Rationale for Improvement |
| Peptide Therapeutics | Fluorinated Peptides | Enhanced metabolic stability, modulated binding affinity. | The C-F bond is resistant to enzymatic cleavage; fluorine alters electronic properties for improved target interaction. |
| PET Imaging | ¹⁸F-labeled Tyrosine Derivatives | High tumor-to-background contrast in PET scans. | Upregulation of amino acid transporters in tumor cells leads to specific tracer accumulation.[4][6] |
| Kinase Inhibition | Fluorinated Tyrosine Kinase Inhibitors | Increased potency and/or altered selectivity profile. | Fluorine can form specific, favorable interactions within the kinase active site. |
Conclusion
This compound is a high-value building block in the drug discovery arsenal. Its utility spans the enhancement of peptide therapeutics, the development of sophisticated diagnostic imaging agents, and the design of targeted kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this fluorinated amino acid in their quest for novel and improved therapeutics. As the field of medicinal chemistry continues to evolve, the strategic application of fluorination, enabled by reagents like this compound, will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). ANU Open Research. Retrieved January 6, 2026, from [Link]
-
Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
Approaches for elaborating fluorinated amino acids into peptides and proteins. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). NIH. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Comparison of O-(2- 18 F-Fluoroethyl)- l -Tyrosine PET and 3- 123 I-Iodo-α-Methyl- l -Tyrosine SPECT in Brain Tumors. (2004). Journal of Nuclear Medicine. Retrieved January 6, 2026, from [Link]
-
Fluoroethyl-L-tyrosine (18F) - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Tyrosine-derived stimuli responsive, fluorescent amino acids. (2016). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
This compound - Cusabio. (n.d.). Cusabio. Retrieved January 6, 2026, from [Link]
-
Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015). NIH. Retrieved January 6, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]
-
[18F]-fluoro-ethyl-l-tyrosine PET: A valuable diagnostic tool in neuro-oncology, but not all that glitters is glioma. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
"The synthesis of 3-formyltyrosine for the purpose of in virto fluoresc" by Angelina Bonacasa. (2022). Binghamton University. Retrieved January 6, 2026, from [Link]
-
Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. (2009). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Large-scale production of N,N ´-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification | Request PDF. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2024). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Rapid Flow-Based Peptide Synthesis. (n.d.). Pentelute Lab. Retrieved January 6, 2026, from [Link]
-
Design and synthesis of a novel tyrosine kinase inhibitor template. (2009). PubMed - NIH. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. (2025). PubMed. Retrieved January 6, 2026, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging N-Boc-3-Fluoro-L-tyrosine for High-Resolution Analysis of Protein-Protein Interactions
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. A powerful technique for elucidating the specifics of these interactions at the molecular level is Protein-Observed ¹⁹F Nuclear Magnetic Resonance (PrOF NMR). This method offers a highly sensitive and background-free window into the local environment of a specific probe incorporated into a protein. This guide provides an in-depth exploration of N-Boc-3-Fluoro-L-tyrosine, a key reagent that serves as a precursor to the ¹⁹F NMR probe, 3-Fluoro-L-tyrosine (3FY). We will detail the principles behind its application, comprehensive protocols for its incorporation into proteins, and methodologies for using ¹⁹F NMR to map binding interfaces and quantify binding affinities.
Introduction: The Power of a Single Fluorine Atom
Protein-protein interactions govern nearly every biological process, from signal transduction to enzymatic catalysis. Dysregulation of these interactions is often implicated in disease, making them prime targets for therapeutic intervention. Consequently, methods that can precisely characterize the structure, dynamics, and affinity of these interactions are invaluable.
While techniques like ¹H-¹⁵N HSQC NMR are powerful, they can be limited by the complexity of spectra, especially for larger proteins[1]. ¹⁹F NMR spectroscopy emerges as a compelling alternative. The fluorine (¹⁹F) nucleus boasts several advantageous properties for protein studies:
-
100% Natural Abundance: Unlike ¹³C or ¹⁵N, ¹⁹F is 100% abundant, eliminating the need for isotopic enrichment of the probe itself[1][2].
-
High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a sensitivity that is 83% that of a proton (¹H), ensuring strong signals and reasonable acquisition times[3][4].
-
No Biological Background: Fluorine is virtually absent in biological systems, meaning any observed ¹⁹F NMR signal is exclusively from the incorporated probe, providing a "background-free" spectrum[2][5].
-
Extreme Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, with a chemical shift range spanning over 300 ppm[6][7]. This makes it a hyper-responsive reporter of subtle conformational changes, solvent exposure, and binding events[4][5][6].
3-Fluoro-L-tyrosine (3FY) has become a widely used probe for these studies. Tyrosine residues are frequently found at protein interaction interfaces due to their amphipathic nature, making them ideal locations to place a reporter group[8]. The substitution of a hydrogen with a fluorine atom on the tyrosine ring is a minimal structural perturbation, often having little to no effect on the protein's structure and function, a critical factor for ensuring that observations reflect the native system[2][5]. This compound is the stable, protected precursor that facilitates the handling and experimental application of this valuable amino acid analogue.
Principle of the Method: Chemical Shift Perturbation
The core application detailed in this guide is the use of 3FY-labeled proteins in ¹⁹F NMR-based titration experiments to study PPIs. The underlying principle is Chemical Shift Perturbation (CSP) .[9][10]
When a ligand or binding partner protein is introduced to a solution of the ¹⁹F-labeled protein, the fluorine probes located at or near the interaction interface will experience a change in their local environment. This change perturbs the magnetic field around the ¹⁹F nucleus, resulting in a change in its resonance frequency, or "chemical shift."[10]
By monitoring the 1D ¹⁹F NMR spectrum of the labeled protein while titrating in the binding partner, we can:
-
Identify the Binding Interface: Resonances that shift or broaden belong to 3FY residues at or near the binding site. If the resonances have been assigned to specific tyrosine positions in the protein sequence, one can map the interaction surface[5][9].
-
Quantify Binding Affinity (K D): The magnitude of the chemical shift change is dependent on the concentration of the binding partner. By plotting the change in chemical shift (Δδ) against the ligand concentration, a binding isotherm can be generated and fit to an equation to determine the dissociation constant (K D)[2][11][12].
-
Assess Conformational Changes: Binding events can induce conformational changes that are transmitted throughout the protein structure. 3FY probes located far from the direct binding site (allosteric sites) may also exhibit chemical shift perturbations, providing insight into the protein's dynamic response to binding[5][13].
Overall Experimental Workflow
The process of using 3FY for PPI studies involves several distinct stages, from initial protein engineering to final data analysis.
Caption: High-level workflow for PPI analysis using 3-Fluoro-L-tyrosine.
Detailed Protocols
Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine
This protocol describes a general method for expressing a target protein in E. coli with tyrosine residues replaced by 3-Fluoro-L-tyrosine (3FY). This is often achieved by using an auxotrophic bacterial strain that cannot synthesize its own aromatic amino acids and providing 3FY in the growth medium[5].
Materials:
-
E. coli expression strain (e.g., BL21(DE3) auxotroph for tyrosine and phenylalanine).
-
Expression plasmid containing the gene of interest.
-
Minimal Media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
This compound or 3-Fluoro-L-tyrosine.
-
L-Phenylalanine and L-Tryptophan.
-
Glyphosate (inhibitor of aromatic amino acid synthesis)[5][14].
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium (or minimal medium supplemented with L-tyrosine) with a single colony of E. coli transformed with the expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture: Use the starter culture to inoculate 1 L of minimal media in a 2.8 L baffled flask. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8[14].
-
Inhibition and Supplementation: When the desired OD₆₀₀ is reached, cool the culture to 18-20°C. Add the following to the culture[14]:
-
Glyphosate to a final concentration of ~1 g/L.
-
L-Phenylalanine and L-Tryptophan to a final concentration of ~50 mg/L each.
-
3-Fluoro-L-tyrosine to a final concentration of ~50-100 mg/L.
-
-
Induction: After a 1-hour incubation at the lower temperature, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM[14].
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours with shaking[14].
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C or used immediately for purification.
-
Purification: Purify the 3FY-labeled protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion) as established for the unlabeled wild-type protein.
Causality Note: The use of glyphosate inhibits the shikimate pathway, shutting down the cell's endogenous synthesis of all three aromatic amino acids.[5][14] This is crucial to prevent the incorporation of natural tyrosine, maximizing the labeling efficiency with 3FY. The culture temperature is lowered post-induction to improve protein folding and solubility, which can sometimes be affected by the incorporation of non-canonical amino acids.
Protocol 2: ¹⁹F NMR Titration for K D Determination
This protocol outlines the process of acquiring and analyzing ¹⁹F NMR data to determine the dissociation constant (K D) of a protein-protein interaction.
Materials:
-
Purified, 3FY-labeled protein of interest ("host").
-
Purified, unlabeled binding partner protein ("ligand").
-
NMR Buffer (e.g., 50 mM Tris or Phosphate, 100 mM NaCl, pH 7.4). Buffer components should be chosen to ensure protein stability and solubility.
-
Deuterium Oxide (D₂O) for field locking (final concentration 5-10%).
-
NMR spectrometer equipped with a fluorine-capable probe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 3FY-labeled "host" protein at a concentration of 25-100 µM in NMR buffer containing 10% D₂O[2][11]. The concentration should be well below the expected K D.
-
Prepare a highly concentrated stock solution of the unlabeled "ligand" protein in the exact same NMR buffer. This is critical to minimize dilution effects during the titration. A concentration at least 20-30 times that of the host protein is recommended.
-
-
NMR Spectrometer Setup:
-
Tune and match the ¹⁹F channel on the NMR probe.
-
Set the acquisition temperature (e.g., 298 K).
-
Reference the ¹⁹F chemical shift scale using an external or internal standard (e.g., trifluoroacetic acid, TFA).
-
-
Data Acquisition:
-
Step 0 (Free Protein): Acquire a 1D ¹⁹F NMR spectrum of the host protein alone. This is the reference (0 ligand concentration) spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio.
-
Titration Points: Add small, precise aliquots of the concentrated ligand stock solution to the NMR tube containing the host protein. After each addition, gently mix and allow the sample to equilibrate for a few minutes.
-
Acquire a 1D ¹⁹F NMR spectrum at each titration point (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 3.0... molar equivalents of ligand). Continue until the chemical shifts of the affected resonances stop changing, indicating saturation.
-
-
Data Processing:
-
Process all spectra identically (e.g., Fourier transform, phase correction, baseline correction).
-
For each titration point, identify the resonance(s) that show a chemical shift perturbation and record their chemical shift values.
-
-
Data Analysis:
-
Calculate the chemical shift perturbation (Δδ) for each affected resonance at each ligand concentration using the equation: Δδ = |δ_obs - δ_free| where δ_obs is the observed chemical shift at a given ligand concentration and δ_free is the chemical shift of the protein in the absence of the ligand.
-
Plot Δδ as a function of the total ligand concentration [L].
-
Fit the resulting binding curve to a one-site binding equation to extract the dissociation constant, K D[6][12]. A common form of the equation is: Δδ = Δδ_max * (([P]t + [L]t + K D) - sqrt(([P]t + [L]t + K D)² - 4[P]t[L]t)) / (2*[P]t) where Δδ_max is the maximum chemical shift perturbation at saturation, [P]t is the total host protein concentration, and [L]t is the total ligand concentration.
-
Data Presentation and Interpretation
Quantitative data from NMR titration experiments should be summarized for clarity.
Table 1: Sample NMR Parameters and Titration Data
| Parameter | Value / Description | Rationale |
| Protein Concentration | 50 µM | Well below K D for accurate fitting; high enough for good S/N. |
| Spectrometer Frequency | 565 MHz (¹⁹F) | Higher fields provide better resolution and sensitivity. |
| Temperature | 298 K (25°C) | Ensures protein stability and consistent measurements. |
| Relaxation Delay | 1.0 s | Allows for sufficient relaxation between scans for quantitative signal. |
| Number of Scans | 1024 - 4096 | Varies based on protein concentration and spectrometer sensitivity. |
Table 2: Example Titration Results for a 3FY-labeled Protein
| Ligand Conc. (µM) | Molar Ratio (L/P) | Δδ for Tyr-A (ppm) | Δδ for Tyr-B (ppm) |
| 0 | 0 | 0.000 | 0.000 |
| 25 | 0.5 | 0.125 | 0.010 |
| 50 | 1.0 | 0.210 | 0.015 |
| 100 | 2.0 | 0.305 | 0.018 |
| 250 | 5.0 | 0.410 | 0.020 |
| 500 | 10.0 | 0.455 | 0.021 |
| 1000 | 20.0 | 0.470 | 0.022 |
Interpretation: In this example, the resonance for Tyr-A shows a significant chemical shift perturbation that begins to saturate at higher ligand concentrations, indicating it is at or near the binding interface. The resonance for Tyr-B shows minimal perturbation, suggesting it is distal to the interaction site. Fitting the data for Tyr-A would yield the K D for the interaction.
Visualization of Binding Analysis
The relationship between the experimental steps and the derived data can be visualized to clarify the analysis logic.
Caption: Logic flow from raw NMR spectra to K D determination.
Conclusion and Future Perspectives
This compound is an enabling tool for the high-resolution study of protein-protein interactions using PrOF NMR. The minimal structural perturbation of 3FY combined with the exceptional sensitivity of the ¹⁹F nucleus provides a powerful, background-free method for mapping interaction surfaces and quantifying binding affinities, even for weak interactions typical in fragment-based drug discovery[2]. The protocols and principles outlined here provide a robust framework for researchers to apply this technique to a wide range of biological systems, accelerating our understanding of molecular recognition and facilitating the development of novel therapeutics.
References
-
Lu, J., & Lu, H. (2006). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. PNAS. [Link]
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Bio-NMR Core - UCLA. (n.d.). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]
-
Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]
-
Mehl, R. A., et al. (2003). Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]
-
Kitevski-LeBlanc, J. L. (2010). Development and Application of 19F NMR of Proteins. McMaster University. [Link]
-
Boeszoermenyi, A., et al. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Urick, A. K., & Pomerantz, W. C. (2017). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2003). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]
-
Protein NMR. (2012). Chemical Shift Mapping. Protein NMR. [Link]
-
Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]
-
Williamson, M. P. (2018). Chemical Shift Perturbation. ResearchGate. [Link]
-
Hawk, I. M., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR. [Link]
-
Dalvit, C., et al. (2000). Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Journal of the American Chemical Society. [Link]
-
CUSABIO. (n.d.). This compound. CUSABIO. [Link]
-
Urick, A. K., & Pomerantz, W. C. K. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
-
Gee, C. T., et al. (2016). Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR. ACS Chemical Biology. [Link]
- Google Patents. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Fellouse, F. A., & Sidhu, S. S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Journal of Molecular Biology. [Link]
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Probing Protein Structure and Drug Interactions with a Fluorine Spy: An Application Guide to ¹⁹F NMR using N-Boc-3-Fluoro-L-tyrosine
Introduction: The Power of a Single Fluorine Atom
In the intricate world of protein science and drug discovery, the ability to observe subtle molecular changes is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. While traditional ¹H, ¹³C, and ¹⁵N NMR are mainstays of the field, the incorporation of the fluorine-19 (¹⁹F) nucleus offers a unique and powerful lens for these investigations.
The ¹⁹F nucleus boasts a compelling set of properties for protein studies: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio that results in a sensitivity 83% that of protons.[1][2] Crucially, fluorine is virtually absent in biological systems, providing a background-free window for NMR observation.[1][3] The most significant advantage of ¹⁹F NMR is its expansive chemical shift range, which is over 100 times larger than that of protons.[2] This makes the ¹⁹F chemical shift exquisitely sensitive to its local electronic environment, acting as a precise reporter of conformational changes, ligand binding, and solvent exposure.[1][2]
This guide provides a detailed experimental framework for labeling proteins with 3-Fluoro-L-tyrosine and leveraging ¹⁹F NMR to gain high-resolution insights. We will cover two primary methodologies for incorporating this valuable probe: the biosynthetic incorporation of 3-Fluoro-L-tyrosine in E. coli for larger proteins, and the use of N-Boc-3-Fluoro-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS) for peptides and small proteins.
Section 1: The Reporter - Understanding 3-Fluoro-L-tyrosine
The choice of 3-Fluoro-L-tyrosine as a ¹⁹F NMR probe is strategic. The fluorine atom, being a minimal steric perturbation to the tyrosine side chain, is often well-tolerated within the protein structure, minimizing alterations to its native conformation and function.[2] The position of the fluorine on the aromatic ring makes its chemical shift highly sensitive to changes in the local electrostatic environment and van der Waals interactions, which are often modulated during protein folding, conformational changes, and ligand binding.[1][2]
The ¹⁹F chemical shifts in a folded protein containing multiple 3-fluorotyrosine residues can be spread over a range of up to 10-12 ppm, allowing for the resolution of individual residues in a simple one-dimensional NMR experiment.[1][4] In contrast, in an unfolded protein, these resonances typically collapse into a single peak due to the equivalent solvent exposure of each residue.[1]
| Property | Value/Description | Citation |
| Natural Abundance | 100% | [1][2] |
| Relative Sensitivity (to ¹H) | 83% | [1][2] |
| Chemical Shift Range | >300 ppm | [1] |
| Typical 3-Fluorotyrosine Dispersion in Folded Proteins | ~10-12 ppm | [1][4] |
Section 2: Incorporating the Fluorine Probe
The strategy for introducing 3-Fluoro-L-tyrosine into a protein depends largely on the size of the target protein. For larger proteins, biosynthetic incorporation in a cellular expression system is the method of choice. For smaller proteins and peptides, chemical synthesis offers precise control over the placement of the fluorinated residue.
Methodology 1: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine in E. coli
This method relies on "tricking" the cellular machinery of E. coli into incorporating 3-Fluoro-L-tyrosine instead of its natural counterpart, tyrosine, during protein synthesis. This is typically achieved by using a tyrosine auxotrophic strain of E. coli or by inhibiting the endogenous tyrosine biosynthesis pathway.
Caption: Workflow for biosynthetic incorporation of 3-Fluoro-L-tyrosine.
Detailed Protocol: Biosynthetic Labeling
-
Strain and Media Preparation:
-
Use an E. coli tyrosine auxotrophic strain (e.g., JW2581) to prevent dilution of the label with endogenously synthesized tyrosine.[5]
-
Prepare M9 minimal media. For 1 liter, this typically includes: 6 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NH₄Cl, 0.5 g NaCl.
-
After autoclaving, add sterile solutions of: 2 ml of 1 M MgSO₄, 10 ml of 20% glucose, 0.1 ml of 1 M CaCl₂, and a solution of essential amino acids (excluding tyrosine).
-
-
Cell Growth and Labeling:
-
Inoculate a starter culture of the auxotrophic E. coli strain harboring the expression plasmid for your protein of interest in LB medium and grow overnight.
-
The next day, inoculate the M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 3-Fluoro-L-tyrosine to a final concentration of 1 mM.[5]
-
Allow the cells to grow for another 15-20 minutes to ensure uptake of the fluorinated amino acid.
-
-
Induction and Harvest:
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
-
Purification:
-
Purify the labeled protein using standard protocols (e.g., affinity chromatography, ion exchange, size exclusion).
-
It is crucial to assess the incorporation efficiency, typically via mass spectrometry. Incomplete labeling can lead to spectral heterogeneity.[6]
-
Methodology 2: Solid-Phase Peptide Synthesis (SPPS) with this compound
For peptides and small proteins (typically <50 amino acids), SPPS offers precise, site-specific incorporation of this compound. The Boc (tert-butyloxycarbonyl) group protects the α-amine of the amino acid, allowing for controlled, stepwise addition to the growing peptide chain, which is anchored to a solid resin.
Caption: A single cycle in Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: A Single Boc-SPPS Cycle
This protocol outlines a single coupling cycle for adding this compound. This cycle is repeated for each amino acid in the sequence.
-
Resin Preparation:
-
Start with the peptide-resin in the reaction vessel. Swell the resin in dichloromethane (DCM).
-
-
Boc Deprotection:
-
Remove the N-terminal Boc group from the growing peptide chain by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[7][8] This generates the free amine necessary for the subsequent coupling reaction.
-
Wash the resin again with DCM and then with dimethylformamide (DMF) to prepare for the coupling step.
-
-
Coupling:
-
In a separate vessel, pre-activate the this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[9]
-
-
Final Steps:
-
After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10]
-
The crude peptide is then precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Section 3: ¹⁹F NMR Experimental Setup
Careful sample preparation and parameter selection are critical for acquiring high-quality ¹⁹F NMR data.
Sample Preparation
-
Concentration: For proteins, a concentration of 0.1-0.5 mM is generally recommended.[11][12]
-
Buffer: Use a buffer that ensures the stability and solubility of the protein (e.g., phosphate or Tris buffer at a physiological pH). The buffer should be free of any fluorine-containing compounds.
-
Additives: A small amount of D₂O (5-10%) is required for the field-frequency lock.
-
Purity: Ensure the sample is highly pure, as small molecule impurities containing fluorine can appear as sharp signals in the spectrum, potentially obscuring broader protein resonances.[6]
Data Acquisition
A simple one-dimensional ¹⁹F NMR experiment is often sufficient to obtain a well-resolved spectrum of a labeled protein.
Typical ¹⁹F NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale | Citation |
| Spectral Width | 30-50 ppm | Sufficient to cover the chemical shift range of 3-fluorotyrosine in various environments. | [13] |
| Transmitter Offset | ~ -120 to -130 ppm | Centered on the expected chemical shift region for 3-fluorotyrosine. | [13] |
| Acquisition Time | 0.5 - 1.0 s | Balances resolution and signal-to-noise. | |
| Relaxation Delay | 1-2 s | Allows for sufficient relaxation of the ¹⁹F nuclei between scans. | |
| Number of Scans | Varies (1k to >10k) | Dependent on sample concentration and desired signal-to-noise ratio. | |
| Temperature | 25-37 °C | Should be optimized for protein stability. |
Data Processing
-
Fourier Transform: The first step in processing the raw data (Free Induction Decay, FID).
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct for any distortions in the baseline.
-
Line Broadening: Apply an exponential multiplication function (e.g., with a line broadening of 5-10 Hz) to the FID before Fourier transformation. This can improve the signal-to-noise ratio of the broader protein signals at the expense of a slight decrease in resolution.[13]
-
Referencing: The ¹⁹F chemical shifts should be referenced externally to a standard such as trifluoroacetic acid (TFA) or CFCl₃.
Section 4: Applications and Data Interpretation
The power of ¹⁹F NMR with 3-fluorotyrosine labeled proteins lies in its ability to report on:
-
Protein Folding and Stability: The dispersion of ¹⁹F signals is a clear indicator of a folded protein. Thermal or chemical denaturation can be monitored by observing the collapse of the dispersed signals into a single peak.[1]
-
Conformational Changes: Changes in protein conformation, induced by factors such as pH, ion binding, or allosteric effectors, will often result in changes in the chemical shifts of the ¹⁹F signals, providing residue-specific information about the structural transition.[1][3]
-
Ligand Binding and Drug Discovery: The binding of a small molecule ligand or another protein can perturb the local environment of a 3-fluorotyrosine residue, leading to a chemical shift perturbation. This is a powerful tool for fragment-based drug discovery, allowing for rapid screening of compound libraries and characterization of binding events.[6][14] By titrating the ligand and monitoring the chemical shift changes, binding affinities (Kd) can be determined.
Interpreting the Spectrum:
-
Chemical Shift: The position of a peak on the x-axis. A downfield shift (more positive ppm) generally indicates a more electron-withdrawing environment, while an upfield shift (more negative ppm) suggests a more electron-donating or shielded environment.
-
Linewidth: The width of a peak at half-height. Broader lines can indicate intermediate exchange on the NMR timescale (e.g., conformational exchange or ligand binding/dissociation) or increased molecular tumbling time (larger protein or aggregation).
-
Signal Intensity: The area under a peak, which is proportional to the number of nuclei contributing to that signal.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise | Low protein concentration; insufficient number of scans. | Increase protein concentration if possible; increase the number of scans. |
| Broad, Poorly Resolved Peaks | Protein aggregation; intermediate conformational exchange; high magnetic field leading to significant CSA relaxation. | Check for aggregation via DLS or size-exclusion chromatography; optimize buffer conditions (pH, salt); acquire data at a lower magnetic field strength.[15] |
| Extra Sharp Peaks in Spectrum | Small molecule contaminants; protein degradation. | Ensure high purity of the protein sample; add protease inhibitors.[6] |
| Low Incorporation Efficiency | Inefficient uptake or utilization of 3-fluoro-L-tyrosine. | Optimize growth conditions; ensure complete inhibition of endogenous tyrosine synthesis.[16] |
Conclusion
The incorporation of 3-Fluoro-L-tyrosine provides a powerful and minimally perturbative probe for studying protein structure, dynamics, and interactions by ¹⁹F NMR. Its high sensitivity and background-free signal make it an ideal tool for a wide range of applications, from fundamental studies of protein folding to high-throughput screening in drug discovery. By following the detailed protocols and guidelines presented here, researchers can effectively implement this technique to gain valuable insights into their protein systems of interest.
References
- Gerig, J. T. (1994). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- An In-depth Technical Guide to ¹⁹F NMR for Protein Studies. (2025). Benchchem.
- NMR sample preparation guidelines. (n.d.).
- Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Khan, F., Kuprov, I., Craggs, T. D., Hore, P. J., & Jackson, S. E. (2006). 19F NMR studies of the native and denatured states of green fluorescent protein. Biochemistry, 45(25), 7945-7956.
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Methods in Molecular Biology, 896, 1-17.
- Pomerantz, W. C., Wang, T., Peterson, F. C., & Volkman, B. F. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9039-9050.
- Frieden, C., Hoeltzli, S. D., & Bann, J. G. (2004). The preparation of 19F-labeled proteins for NMR studies. Methods in Enzymology, 380, 400-415.
- Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(7), 1456-1463.
- Vaughan, M. D., et al. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Gerig, J. T. (2001). Fluorine NMR.
- Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
- Technical Support Center: Troubleshooting ¹⁹F NMR Resolution. (2025). Benchchem.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Future Medicinal Chemistry, 4(5), 637-651.
- Lu, P., & Dahlquist, F. W. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Wilkins, B. J., et al. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557-1559.
- Dong, A., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics, 13(6), 1440-1456.
- Stare, A., & Pihko, P. M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5364.
- Sahoo, H., et al. (2016). Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli. Applied Microbiology and Biotechnology, 100(16), 7111-7123.
- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
- JEOL USA Inc. (n.d.).
- Juminaga, D., et al. (2012). Modular Engineering of L-Tyrosine Production in Escherichia coli. Applied and Environmental Microbiology, 78(1), 89-98.
- Lütke-Eversloh, T., & Stephanopoulos, G. (2007). Metabolic Engineering of Escherichia coli for l-Tyrosine Production by Expression of Genes Coding for the Chorismate Mutase Domain of the Native Chorismate Mutase-Prephenate Dehydratase and a Cyclohexadienyl Dehydrogenase from Zymomonas mobilis. Applied and Environmental Microbiology, 73(18), 5971-5975.
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Application Notes and Protocols: N-Boc-3-Fluoro-L-tyrosine as a Versatile Building Block for Advanced Peptidomimetics
Abstract
The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in modern medicinal chemistry and chemical biology.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of N-Boc-3-Fluoro-L-tyrosine, a key building block for the synthesis of sophisticated peptidomimetics. We will delve into the unique physicochemical properties conferred by the fluorine substituent and provide step-by-step methodologies for its efficient incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of fluorination to enhance the therapeutic potential of peptide-based molecules.
The Strategic Advantage of Fluorination in Peptide Design
The introduction of fluorine into amino acid side chains can profoundly influence the biological and physical properties of peptides.[4][5] Unlike its hydrogen counterpart, fluorine is highly electronegative and has a van der Waals radius intermediate between hydrogen and oxygen. These characteristics can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic degradation and thereby increasing the in vivo half-life of peptide therapeutics.[4][6]
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, potentially leading to enhanced hydrogen bonding and dipole-dipole interactions with target receptors.[4]
-
Conformational Control: Fluorine can influence peptide secondary structure by promoting specific dihedral angles and stabilizing folded conformations.[4][7]
-
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes and enhance oral bioavailability.[6][8]
-
¹⁹F NMR Probe: The presence of the ¹⁹F nucleus provides a sensitive handle for non-invasive in vitro and in vivo studies of peptide conformation, dynamics, and interactions using ¹⁹F NMR spectroscopy.[4][9]
This compound is a readily available and versatile building block that allows for the precise introduction of these beneficial properties into a peptide sequence.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| CAS Number | 125218-33-9 | [10][11] |
| Molecular Formula | C₁₄H₁₈FNO₅ | [10] |
| Molecular Weight | 299.29 g/mol | [10] |
| Appearance | White to off-white powder | [12] |
| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. | [12] |
Core Protocol: Incorporation of this compound via Boc-SPPS
The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual or automated Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method, and this protocol is optimized for high coupling efficiency of this valuable unnatural amino acid.[13][14]
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable Boc-compatible resin)[15][16]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Workflow for a Single Coupling Cycle
The incorporation of this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling.
Figure 1: General workflow for a single amino acid incorporation cycle in Boc-SPPS.
Detailed Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Swelling
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with 0.5 mmol/g loading) into a fritted reaction vessel.
-
Add DCM (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[17]
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the resin.[17]
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[17]
-
Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[17]
Step 3: Neutralization
-
To neutralize the N-terminal ammonium trifluoroacetate salt to the free amine, add a solution of 5-10% DIEA in DCM to the resin.[18]
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3 times) to remove excess DIEA.[17]
Step 4: Amino Acid Coupling (Incorporation of this compound) Causality: The choice of coupling reagent is critical for efficient amide bond formation, especially with sterically hindered or electron-deficient amino acids. HATU is often preferred for its high reactivity and lower racemization rates.
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent like HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.
Step 5: Washing
-
After complete coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.
The peptide-resin is now ready for the next coupling cycle.
Final Cleavage and Deprotection
Trustworthiness: The final cleavage step must be performed under conditions that efficiently remove the peptide from the resin and all side-chain protecting groups without causing degradation of the peptide. The use of scavengers is crucial to prevent side reactions with reactive carbocations generated during cleavage.[19][20]
-
After the final deprotection step, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/thioanisole/ethanedithiol/anisole (90:5:3:2 v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[20]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications of Peptides Containing 3-Fluoro-L-tyrosine
The unique properties of 3-Fluoro-L-tyrosine make it a valuable tool in various research and drug development applications.
Figure 2: Applications of this compound in peptidomimetic research.
-
Enzyme Inhibition: 3-Fluoro-L-tyrosine can act as a mechanism-based inhibitor or a probe for enzymes that process tyrosine, such as tyrosine aminotransferases and protein tyrosine phosphatases.[21][22] The fluorinated analog can provide insights into enzyme-substrate interactions and catalytic mechanisms.[21]
-
Probing Protein-Protein Interactions: The incorporation of 3-Fluoro-L-tyrosine can be used to study the role of specific tyrosine residues in protein-protein interactions.[5] The altered electronic properties of the fluorinated aromatic ring can modulate binding affinities, providing valuable structure-activity relationship data.
-
Development of Novel Therapeutics: Peptides containing 3-Fluoro-L-tyrosine have shown promise as therapeutic agents with improved metabolic stability and bioavailability.[6][23][24] This is particularly relevant for the development of peptide-based drugs targeting a wide range of diseases.[25]
-
¹⁹F NMR Spectroscopy: Peptides labeled with 3-Fluoro-L-tyrosine can be studied using ¹⁹F NMR to gain detailed information about their structure, dynamics, and interactions with biological targets in a complex environment without the background noise present in ¹H NMR.[5][9]
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. The strategic incorporation of this fluorinated amino acid can significantly enhance the druglike properties of peptides, including metabolic stability, binding affinity, and bioavailability. The detailed protocols provided in these application notes offer a robust framework for the successful incorporation of this compound into peptide sequences, enabling researchers to fully exploit the benefits of fluorination in their drug discovery and chemical biology programs.
References
-
Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(23), 5649. [Link]
-
Mycock, K., et al. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 9(20), 7051-7054. [Link]
-
Hu, J., et al. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids. Molecules, 26(16), 4964. [Link]
-
Bandyopadhyay, A., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
-
Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]
-
Richardson, P. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(10), 1157-1173. [Link]
-
Atherton, E., et al. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (24), 1703-1705. [Link]
-
Micklitsch, C. M., & Montclare, J. K. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 9(12), 683. [Link]
- Marsh, E. N. G. (n.d.).
-
Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(1), 77-90. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Lee, A. C.-Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(34), 13031-13040. [Link]
-
Barlos, K., & Gatos, D. (1999). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Research, 53(3), 161-169. [Link]
-
Kates, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. The Journal of Organic Chemistry, 69(15), 5139-5142. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(1), 305-309. [Link]
-
Cusabio. (n.d.). This compound. Cusabio. [Link]
-
Fields, G. B., et al. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. [Link]
-
Lee, Y. S., & Lee, Y. S. (2019). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 24(17), 3088. [Link]
-
Micklitsch, C. M., & Montclare, J. K. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 9(12), 683. [Link]
-
Bonewald, L. F., et al. (1999). Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. Journal of Peptide Research, 53(3), 161-169. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 125218-33-9 [chemicalbook.com]
- 12. cusabio.com [cusabio.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. biosynth.com [biosynth.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. chemimpex.com [chemimpex.com]
- 24. chemimpex.com [chemimpex.com]
- 25. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Coupling Challenges with N-Boc-3-Fluoro-L-tyrosine in SPPS
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of N-Boc-3-Fluoro-L-tyrosine (3-F-Tyr) in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome the common challenge of low coupling efficiency associated with this valuable non-canonical amino acid.
Part 1: Understanding the Core Challenge
Incorporating fluorinated amino acids like 3-F-Tyr is a powerful strategy for modulating the conformational properties, binding affinity, and metabolic stability of peptides. However, the very features that make it attractive also introduce synthetic hurdles. This section addresses the fundamental reasons behind the coupling difficulties.
Frequently Asked Questions: The "Why"
Q1: Why am I observing incomplete coupling after incorporating a 3-Fluoro-L-tyrosine residue? My Kaiser test remains positive.
This is the most common issue encountered and is primarily due to an electronic effect, not steric hindrance. The fluorine atom is a potent electron-withdrawing group. Once 3-F-Tyr is incorporated into the growing peptide chain, the fluorine atom significantly reduces the electron density of the aromatic ring. This effect is relayed to the α-amino group of the 3-F-Tyr residue, decreasing its nucleophilicity. Consequently, this newly deprotected N-terminal amine is less reactive, making it more difficult for the next incoming activated amino acid to form a peptide bond, leading to incomplete coupling.
Caption: Electronic deactivation of the N-terminal amine by the fluorine atom.
Q2: Does the N-Boc protecting group on the 3-Fluoro-L-tyrosine monomer itself cause coupling issues?
While the primary challenge is the electronic deactivation described above, the initial coupling of the this compound monomer can sometimes be slightly slower than for standard tyrosine. This can be attributed to mild steric hindrance from the fluorine atom's position on the ring. However, this is a far less significant factor than the reduced reactivity of the N-terminus in the subsequent coupling step. Standard high-efficiency coupling reagents are typically sufficient to overcome this initial hurdle.
Part 2: Troubleshooting and Optimization Protocols
When standard coupling protocols fail, a systematic approach involving more potent reagents and modified reaction conditions is necessary. This section provides actionable solutions to drive the reaction to completion.
Frequently Asked Questions: The "How"
Q3: What are the most effective coupling reagents for overcoming the low reactivity of the 3-F-Tyr N-terminus?
For difficult couplings, including those onto sterically hindered or electronically deactivated residues, standard carbodiimide reagents like DIC may be insufficient.[1][2] The use of high-reactivity uronium/aminium or phosphonium salt-based reagents is strongly recommended.[1][3] These reagents generate highly reactive intermediates (OAt or Oxyma esters) that can effectively acylate even a poor nucleophile.
Table 1: Comparison of Recommended Coupling Reagents for Difficult Couplings
| Reagent | Full Name | Activator Type | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | Uronium/Aminium (HOAt-based) | Extremely fast coupling rates; highly efficient for hindered amino acids.[3][4] | Higher cost; requires a non-nucleophilic base (DIPEA). |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium (HOBt-based) | More cost-effective than HATU with excellent performance. | Slightly less potent than HATU for the most extreme cases. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate | Uronium/Aminium (Oxyma-based) | High solubility and efficiency comparable to HATU; safer due to the absence of explosive HOBt/HOAt derivatives.[3] | Relatively newer reagent, may be less available. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium (HOAt-based) | Proven to be highly effective for peptides containing hindered amino acids where other reagents may fail.[2] | Byproducts can be more difficult to wash away. |
Q4: How should I modify my standard protocol to ensure complete coupling onto a 3-F-Tyr residue?
A multi-faceted approach is often the most successful. Relying on a single modification may not be sufficient. The most robust strategy is to perform a "High-Efficiency Double Coupling."
Experimental Protocol: High-Efficiency Double Coupling
This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly.
1. First Coupling (Initial Attempt):
- Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (5 eq., 0.5 mmol) and a high-reactivity coupling reagent like HATU (4.9 eq., 0.49 mmol) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol) to the activation mixture.
- Coupling: Immediately add the activated mixture to the deprotected peptide-resin (containing the N-terminal 3-F-Tyr). Agitate for at least 1-2 hours at room temperature.[5]
- Washing: Thoroughly wash the resin with DMF (3x) to remove all excess reagents and byproducts.
2. In-Process Control (Confirmation of Failure):
- Resin Sample: Take a small sample of the resin beads (approx. 2-3 mg).
- Kaiser Test: Perform a standard Kaiser test. A blue or violet color in the beads and/or solution indicates the presence of unreacted primary amines and confirms incomplete coupling.[6]
3. Second Coupling (The Solution):
- Repeat: If the Kaiser test is positive, immediately repeat Step 1 in its entirety using fresh reagents. This "double coupling" approach is highly effective for forcing the reaction to completion.[7][8]
- Extended Time (Optional): For the second coupling, consider extending the reaction time to 4 hours or even overnight for exceptionally difficult sequences.[9]
4. Final Confirmation:
- After the second coupling and subsequent DMF washes, perform another Kaiser test. The test should now be negative (clear or yellowish solution, colorless beads), indicating the coupling is complete.
Q5: Can changing the solvent improve my results?
Yes. If peptide aggregation is suspected, which can exacerbate coupling issues, switching from DMF to NMP is advisable. NMP has superior solvating properties and is more effective at disrupting secondary structures that can hinder reagent access to the reaction site.[5] For very difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[5]
Part 3: Proactive Strategies and Workflow Visualization
Anticipating challenges is key to a successful synthesis. A logical troubleshooting workflow can save significant time and resources.
Q6: I am planning a synthesis that includes 3-F-Tyr. How can I set myself up for success from the beginning?
-
Sequence Analysis: Before starting, analyze the sequence. If the amino acid immediately following 3-F-Tyr is also sterically bulky (e.g., Val, Ile, Thr), the coupling will be even more challenging.
-
Plan for the Worst: Proactively program your automated synthesizer or plan your manual protocol to perform a mandatory double coupling for the residue immediately following 3-F-Tyr. It is more efficient to perform a double coupling by default than to stop the synthesis to test and repeat.
-
Reagent Selection: Ensure you have a high-performance coupling reagent like HATU or COMU on hand before you begin the synthesis. Do not rely on standard reagents for this specific step.
Caption: Troubleshooting workflow for incomplete coupling onto a 3-F-Tyr residue.
References
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Solid Phase Peptide Synthesis: Complete Guide. [Link]
-
Wu, L., & Minnaard, A. J. (2010). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH. [Link]
-
Channell, G. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biotage.com [biotage.com]
- 9. mesalabs.com [mesalabs.com]
Technical Support Center: Preventing Side Reactions During N-Boc-3-Fluoro-L-tyrosine Deprotection
Welcome to the technical support guide for handling N-Boc-3-Fluoro-L-tyrosine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the critical acid-mediated deprotection step of this valuable synthetic amino acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-Boc deprotection using Trifluoroacetic Acid (TFA)?
The removal of the tert-butyloxycarbonyl (Boc) protecting group with a strong acid like TFA is a well-established acid-catalyzed elimination reaction.[1] The process unfolds in three primary steps:
-
Protonation: The strong acid (TFA) first protonates the carbonyl oxygen of the Boc group.[1][2]
-
Cleavage & Carbocation Formation: This protonation renders the group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable but highly reactive tert-butyl cation and an unstable carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine. In the acidic medium, the newly liberated amine is protonated, typically forming a trifluoroacetate salt.[1][2][4]
It is critical to remember that this reaction produces CO₂ gas, so experiments should never be conducted in a closed system.[2][3]
Q2: What is the primary cause of side reactions during the deprotection of this compound?
The principal culprit behind most side reactions is the tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[5][6][7] This carbocation is a potent electrophile that will readily attack any available nucleophile in the reaction mixture.[6] The electron-rich aromatic ring of the tyrosine moiety is a prime target for this electrophilic attack, leading to undesired C-alkylation of the ring.[7] Other nucleophilic residues in a peptide sequence, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are also highly susceptible.[7][8]
Q3: How does the fluorine substituent on the tyrosine ring affect its reactivity towards side reactions?
The fluorine atom at the 3-position of the tyrosine ring is strongly electron-withdrawing. This property deactivates the aromatic ring towards electrophilic substitution compared to an unmodified tyrosine residue. While this deactivation can offer some degree of protection against alkylation by the tert-butyl cation, it does not eliminate the risk entirely. The phenolic hydroxyl group remains an activating, ortho-, para-director, meaning the positions ortho and para to it (including the C5 position) are still susceptible to attack, especially under forcing acidic conditions or in the absence of effective cation trapping agents.
Q4: What are scavengers, and how do they prevent these side reactions?
Scavengers are nucleophilic compounds intentionally added to the deprotection reaction mixture (often called a "cocktail") to trap, or "scavenge," the reactive tert-butyl cations before they can alkylate the desired product.[5][7][9] They function by reacting with the carbocation more readily than the sensitive sites on your molecule, effectively neutralizing the threat.[5] Common scavengers act via different mechanisms:
-
Hydride Donors (Silanes): Reagents like triisopropylsilane (TIS) or triethylsilane (TES) act as hydride donors, reducing the tert-butyl cation to isobutane.[10]
-
Nucleophilic Traps: Thioanisole, water, and ethanedithiol (EDT) provide a nucleophilic sink for the carbocations.[9][11][12]
The choice of scavenger is critical and depends on the specific sensitive residues present in your molecule.[9]
Q5: My deprotection reaction is incomplete. What are the common causes?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration or number of equivalents of TFA may be too low to drive the reaction to completion, especially for sterically hindered substrates.[1][5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Reactions performed at low temperatures or for too short a duration may not reach completion.[1][5] Most deprotections are run at room temperature.
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing the reaction rate significantly.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete swelling of the resin can prevent the acid from accessing all reaction sites, leading to failed deprotection.[1]
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS After Deprotection
-
Symptom: Your analytical data shows new peaks, often with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.
-
Why It Happens: This is the classic signature of C-alkylation. The tert-butyl cation generated from the Boc group has reacted with the aromatic ring of your 3-Fluoro-L-tyrosine or another nucleophilic site on your molecule.[7][8]
The most robust solution is to incorporate a scavenger cocktail into your deprotection step. This preemptively neutralizes the damaging carbocations.
Caption: Boc deprotection pathway and competing side reactions.
Issue 2: Low Yield of Deprotected Product or Complex Crude Mixture
-
Symptom: After work-up, the isolated yield is significantly lower than expected, or the crude NMR/LC-MS shows a multitude of unidentifiable products.
-
Why It Happens: This can be due to incomplete deprotection (leaving starting material behind), degradation of the product under harsh acidic conditions, or formation of multiple side products. The fluorine substituent can sometimes make the molecule more susceptible to other acid-catalyzed degradation pathways.
If scavengers alone do not solve the issue, a change in the acid system may be required. Using HCl in an organic solvent is a common alternative to TFA that can sometimes offer milder conditions and different selectivity.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of N-Boc-3-Fluoro-L-tyrosine
Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for N-Boc-3-Fluoro-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the solubility of this critical reagent in various reaction mixtures. As a fluorinated amino acid derivative, this compound offers unique properties for peptide synthesis and medicinal chemistry, but its solubility can present challenges.[1] This resource aims to equip you with the knowledge to overcome these hurdles and ensure the success of your experiments.
Troubleshooting Guide
This section addresses common solubility issues encountered when working with this compound. Each question is followed by a detailed explanation and actionable solutions.
Question 1: My this compound is not dissolving in my primary reaction solvent. What should I do?
Underlying Cause: The solubility of this compound, like other protected amino acids, is highly dependent on the polarity of the solvent and the intrinsic properties of the molecule itself.[2][3][4] The presence of the hydrophobic Boc protecting group and the polar carboxylic acid and phenol groups creates a molecule with dual solubility characteristics.[3] If the chosen solvent's polarity does not align well with the overall polarity of the molecule, poor solubility will result.
Solutions:
-
Solvent Screening: The first step is to systematically test a range of solvents with varying polarities. Common and effective solvents for Boc-protected amino acids include:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc) are excellent choices for solvating protected amino acids and are widely used in peptide synthesis.[5]
-
Chlorinated Solvents: Dichloromethane (DCM) is often effective, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1][5]
-
Ethers: Tetrahydrofuran (THF) can be a good solvent, especially when used with PEG-based resins.[5]
-
Alcohols: Methanol can be used, sometimes in combination with other solvents, to aid dissolution.[]
-
-
Co-Solvent Systems: If a single solvent is insufficient, a co-solvent system can be highly effective. The addition of a small amount of a more polar or less polar solvent can significantly alter the overall polarity of the medium and improve solubility. For instance, a mixture of DCM and DMF has been reported to be superior to either solvent alone in certain applications.[5]
-
Gentle Heating: Applying gentle heat (e.g., 30-40°C) can often increase the rate of dissolution and the overall solubility. However, it is crucial to monitor for any potential degradation of the compound, especially over extended periods.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution, particularly for stubborn suspensions.
Question 2: The compound dissolves initially but then precipitates out of the reaction mixture. Why is this happening and how can I prevent it?
Underlying Cause: Precipitation during a reaction can be triggered by several factors:
-
Change in Polarity: The addition of other reagents or the formation of products can alter the overall polarity of the reaction mixture, causing the this compound to crash out of solution.
-
pH Shift: The pKa of the carboxylic acid and phenolic hydroxyl groups of this compound means its charge state, and therefore solubility, is pH-dependent. A change in the reaction mixture's pH can lead to the formation of a less soluble species.
-
Temperature Fluctuation: If the reaction is run at a different temperature than the initial dissolution step, a decrease in temperature can lead to precipitation.
-
Supersaturation: The initial dissolution may have created a supersaturated solution, which is inherently unstable and prone to precipitation.
Solutions:
-
Maintain Consistent Temperature: Ensure the reaction is carried out at a temperature that can maintain the solubility of all components. If heating was required for initial dissolution, maintain that temperature throughout the reaction, if the reaction conditions permit.
-
pH Control: If the reaction chemistry allows, buffering the reaction mixture can help maintain a consistent pH and prevent precipitation due to pH shifts. The optimal pH for solubility is typically not at the isoelectric point (pI) of the molecule.[2]
-
Gradual Addition of Reagents: Adding reagents slowly can help prevent drastic changes in the reaction medium's properties, giving the this compound a better chance to remain in solution.
-
Increase Solvent Volume: A more dilute reaction mixture can sometimes prevent precipitation by keeping the concentration of the solute below its saturation point under the reaction conditions.
Question 3: I am performing a peptide coupling reaction. Which solvent system is best for this compound?
Underlying Cause: In peptide synthesis, the solvent must not only dissolve the protected amino acid but also the growing peptide chain and the coupling reagents, while facilitating the reaction. Efficient solvation of the resin (in SPPS) is also critical.[5]
Recommended Solvent Systems for Peptide Coupling:
| Solvent System | Advantages | Considerations |
| DMF or NMP | Excellent solvating power for protected amino acids and peptides. Widely used and well-established in both solid-phase and solution-phase synthesis.[5] | DMF can degrade over time to form dimethylamine, which can prematurely remove Fmoc protecting groups (if used).[5] NMP is a more stable but more expensive alternative. |
| DCM | Good for swelling polystyrene resins and dissolving Boc-protected amino acids.[5] Unreactive towards TFA, making it suitable for Boc-SPPS.[5] | May not be as effective at solvating longer, more polar peptide chains.[5] |
| DMSO | Highly polar and can dissolve difficult sequences.[1] | Can be difficult to remove and may interfere with some downstream applications. |
| Mixtures (e.g., DCM/DMF) | Can offer a balance of properties, improving both resin swelling and solvation of the peptide chain.[5] | The optimal ratio may need to be determined empirically. |
Experimental Workflow for Solvent Selection:
Sources
Technical Support Center: Troubleshooting Aggregation of Peptides Containing 3-Fluoro-L-tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 3-Fluoro-L-tyrosine (3-F-Tyr). The incorporation of fluorinated amino acids like 3-F-Tyr is a powerful strategy for enhancing the metabolic stability, bioavailability, and binding affinity of therapeutic peptides.[1][2] However, the unique physicochemical properties conferred by the fluorine atom can also introduce significant challenges, most notably a heightened propensity for aggregation.[3][4]
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind these aggregation events and provide you with robust, self-validating strategies to ensure the success of your experiments.
Section 1: Understanding the "Why" - The Science Behind 3-F-Tyr Peptide Aggregation
Q1: Why are peptides containing 3-Fluoro-L-tyrosine so prone to aggregation?
The increased tendency for aggregation in 3-F-Tyr-containing peptides stems directly from the properties of the fluorine atom itself. While the replacement of a hydrogen atom with fluorine is sterically conservative, it induces profound electronic and physicochemical changes.[5][6]
-
Increased Hydrophobicity: Fluorine is the most electronegative element, creating a strong electron-withdrawing effect that significantly increases the hydrophobicity of the tyrosine side chain.[3][7] This enhanced hydrophobicity is a primary driver for intermolecular association, as the peptide chains attempt to minimize their interaction with the aqueous environment by clustering together. This can lead to the formation of various aggregate species, from small oligomers to large, insoluble precipitates.[8]
-
Altered Hydrogen Bonding and Dipole Moments: The potent electron-withdrawing nature of fluorine alters the electron density of the aromatic ring and the phenolic hydroxyl group.[3][7] This can disrupt the native hydrogen-bonding networks that stabilize the desired peptide conformation, potentially exposing aggregation-prone regions (APRs) that would otherwise be buried.[9]
-
The "Fluorous Effect": In peptides with a high degree of fluorination, the superhydrophobic nature of the fluorinated side chains can cause them to preferentially associate with each other, a phenomenon known as the "fluorous stabilization effect".[7] While this can stabilize local secondary structures, it can also promote self-assembly and aggregation into larger structures.[4]
Q2: What are the common types of aggregates my peptide might form?
Peptide aggregation is a complex process that can result in a spectrum of species, which can be broadly categorized into two main types.[10] Understanding which type you are dealing with is crucial for both troubleshooting and assessing potential biological impact.
-
Amorphous Aggregates: These are disordered, insoluble precipitates that often appear as visible cloudiness or particles in your solution.[9][10] They are typically formed through non-specific hydrophobic interactions and lack a defined, repeating structure.
-
Amyloid-like Fibrils: These are highly organized, stable structures characterized by a cross-β-sheet conformation, where β-strands from different peptide molecules stack perpendicular to the fibril axis.[10][11] The formation of these fibrils often follows a sigmoidal kinetic pattern and can be monitored using specific dyes like Thioflavin T (ThT).[9] These structured aggregates are a significant concern in drug development due to their potential for inducing immunogenicity.[12][13]
Section 2: Proactive Solubilization & Prevention Strategy
Q3: I have a new lyophilized 3-F-Tyr peptide. What is the best practice for initial solubilization to prevent aggregation?
The initial dissolution of a lyophilized peptide is the most critical step for avoiding aggregation. An improper technique can lead to irreversible precipitation and experimental failure.[14] The key is to treat the peptide based on its overall physicochemical properties, which are heavily influenced by the 3-F-Tyr residue.
Follow this systematic workflow. Before you begin, always test the solubility on a small aliquot of your peptide , not the entire batch.[15]
Caption: Decision workflow for initial peptide solubilization.
Causality Explained:
-
Charge-Based Approach: By dissolving a peptide at a pH where it carries a net positive or negative charge, you maximize electrostatic repulsion between molecules, which actively works against aggregation.[16]
-
Organic Solvent First: For hydrophobic peptides, water is a poor solvent. Starting with a strong organic solvent like DMSO ensures the peptide is fully solvated at the molecular level first.[14][17] The subsequent slow addition of aqueous buffer allows the peptide to remain in solution, whereas adding a hydrophobic peptide directly to water can cause immediate aggregation.[15]
-
Physical Disruption: Sonication provides energy to break up small, pre-existing aggregates that may be present in the lyophilized powder.[14][17]
Section 3: Troubleshooting Guide - When Aggregation Happens
Q4: My peptide solution is cloudy or has visible precipitate. What are my options?
Visible precipitation indicates that the peptide's solubility limit has been exceeded under the current conditions. Here is a rescue protocol:
-
Do Not Proceed: Do not use the cloudy solution in your experiment. The actual peptide concentration is unknown and aggregates can cause artifacts.[14]
-
Attempt to Re-solubilize:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[17] This can sometimes break up amorphous aggregates.
-
Gentle Warming: Warm the solution to 30-40°C for a short period.[15] Increased temperature can improve the solubility of some peptides.[16]
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH further away from the peptide's isoelectric point (pI).
-
-
If Re-solubilization Fails - The "Reset" Protocol:
-
Lyophilize: Freeze the entire sample and lyophilize it to remove all solvent. This returns the peptide to a dry powder state.
-
Start Over: Begin the solubilization process again from scratch (see Q3), but this time, use a stronger initial organic solvent (e.g., switch from ACN to DMSO) or aim for a lower final concentration.[14][15]
-
Q5: My peptide solution looks clear, but my assay results are inconsistent. Could this be due to "invisible" aggregation?
Yes. The absence of visible precipitate does not guarantee the absence of aggregates. Soluble oligomers—small, self-associated species—are common and can be highly problematic, potentially acting as the most cytotoxic species and interfering with assays.[9][18]
How to Investigate for Soluble Aggregates:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of oligomers and larger aggregates.[11][19] A monodisperse sample (single peak) is desired, while multiple peaks or a very broad peak suggest aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of peaks eluting earlier than the expected monomeric peptide is a clear indication of soluble aggregates.[12]
-
Thioflavin T (ThT) Assay: If you suspect the formation of amyloid-like structures, the ThT fluorescence assay is a standard method for detection.[9][18] (See Protocol 2).
Section 4: Advanced Strategies & Formulation Additives (FAQs)
Q6: What formulation additives (excipients) can I use to improve the long-term stability of my 3-F-Tyr peptide solution?
Excipients are additives used to stabilize therapeutic formulations.[12] Several classes can be effective in preventing the aggregation of 3-F-Tyr peptides during storage or within an assay. The choice depends on compatibility with your experimental system.
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine, Glycine | Reduce aggregation by preferentially binding to hydrophobic regions or through preferential exclusion effects.[12][20][21] | 50 - 250 mM |
| Non-ionic Surfactants | Polysorbate 20/80 (Tween®), Triton™ X-100 | Prevent surface-adsorption-induced aggregation and can shield exposed hydrophobic patches on the peptide.[12][21][22] | 0.01% - 0.1% (w/v) |
| Osmolytes (Sugars/Polyols) | Sucrose, Trehalose, Glycerol | Stabilize the native conformation of the peptide by being preferentially excluded from the peptide surface, making unfolding (a precursor to aggregation) less favorable.[20][23] | 5% - 10% (w/v) or 1-2 M |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP) | A powerful agent for disrupting secondary structures like β-sheets that mediate aggregation. Often used during synthesis or for rescue, but less common as a final formulation excipient due to its denaturing potential.[24] | Varies (often used as a co-solvent) |
Q7: How critical are pH and buffer choice for my peptide's stability?
They are extremely critical.
-
pH and Net Charge: As mentioned, the pH of the solution dictates the net charge of your peptide. For maximum solubility and stability, the buffer pH should be at least 1-2 units away from the peptide's isoelectric point (pI). At the pI, the net charge is zero, minimizing electrostatic repulsion and maximizing the risk of aggregation.[16]
-
Buffer Species: The ions in your buffer can also have an effect. For example, phosphate buffers can sometimes promote aggregation in certain peptides compared to Tris or HEPES buffers. If you are experiencing issues, screening different buffer systems at the optimal pH is a valid troubleshooting step.
Section 5: Key Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic 3-F-Tyr Peptide
This protocol details the most common scenario for these types of peptides.
Materials:
-
Lyophilized 3-F-Tyr peptide in a microcentrifuge tube.
-
High-purity Dimethyl sulfoxide (DMSO).[17]
-
Sterile aqueous buffer (e.g., 1x PBS, pH 7.4).
-
Vortex mixer.
-
Bath sonicator.
Procedure:
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening to prevent condensation. Centrifuge the tube briefly (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom.[14]
-
Initial Dissolution: Add a small volume of 100% DMSO directly to the peptide powder to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide). Vortex vigorously for 30-60 seconds. The solution should become completely clear.[17]
-
Sonication Assist: Place the tube in a bath sonicator for 5 minutes to ensure complete dissolution and break up any micro-aggregates.[17]
-
Stepwise Dilution: This is the most critical step. Add your aqueous buffer to the DMSO stock solution dropwise or in very small increments (e.g., adding 10-20% of the final volume at a time).[14]
-
Mix Between Additions: After each addition of aqueous buffer, vortex the solution thoroughly. If any cloudiness appears, sonicate the tube for 1-2 minutes until it clears before proceeding with the next addition.[17]
-
Final Concentration: Continue the stepwise dilution until the desired final peptide concentration is reached.
-
Final Clarification: Once at the final concentration, centrifuge the solution at high speed (e.g., >14,000 x g for 5 min) to pellet any remaining insoluble material.[25] Carefully transfer the clear supernatant to a new, sterile tube. This is your working solution.
Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This assay uses the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[9]
Materials:
-
Peptide solution to be tested.
-
ThT stock solution (e.g., 2.5 mM in water, stored in the dark).
-
Assay Buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
Black 96-well microplate (for fluorescence).
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm).
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution into the Assay Buffer to a final concentration of 25 µM. Prepare this solution fresh.
-
Set Up Plate:
-
In triplicate wells, add 10-20 µL of your peptide solution.
-
In separate wells, add 10-20 µL of your peptide-free buffer as a negative control.
-
-
Initiate Reaction: Add 180-190 µL of the 25 µM ThT working solution to all wells.
-
Incubate: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure Fluorescence: Read the plate on a fluorescence plate reader using the specified wavelengths.
-
Analyze Data: Subtract the average fluorescence of the negative control wells from your sample wells. A significant increase in fluorescence compared to the control indicates the presence of amyloid-like fibrils.[9]
References
A complete list of sources cited within this guide is provided below for verification and further reading.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure... Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
Narvekar, M., et al. (2010). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
-
BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]
-
Ontores. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
Sarma, B. K., & Gnanakaran, S. (2009). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. Retrieved from [Link]
-
Wesdemiotis, C., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
Cobb, S. L., & O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Retrieved from [Link]
-
FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]
-
Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. NIH. Retrieved from [Link]
-
ResearchGate. (2021). Controlling protein aggregation through side chain fluorination. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
Chemcasts. (n.d.). 3-Fluoro-L-tyrosine (CAS 7423-96-3) Properties. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wu, L., & Liu, K. (2003). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2021). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Retrieved from [Link]
-
Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Retrieved from [Link]
-
Savelieff, M. G., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. Retrieved from [Link]
-
Reddit. (2022). L-Tyrosine solubility. Retrieved from [Link]
-
PubMed Central. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (2011). Structure of tyrosine residue showing the possible rotation around C.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filab.fr [filab.fr]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. jpt.com [jpt.com]
- 18. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 19. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 23. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
Technical Support Center: Minimizing Racemization of N-Boc-3-Fluoro-L-tyrosine During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Boc-3-Fluoro-L-tyrosine and need to maintain its stereochemical integrity during peptide synthesis. The introduction of a fluorine atom onto the tyrosine ring presents unique challenges, most notably an increased susceptibility to racemization during the carboxyl group activation step. This guide provides in-depth troubleshooting advice, validated protocols, and a comprehensive FAQ section to help you mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is this compound particularly susceptible?
A1: Racemization is the conversion of a pure enantiomer (in this case, the L-form of the amino acid) into a mixture containing both L- and D-enantiomers.[1][2] This loss of stereochemical purity is detrimental because the biological activity of a peptide is highly dependent on its specific three-dimensional structure; the presence of D-isomers can lead to reduced efficacy or altered pharmacological profiles.[1]
This compound is especially prone to racemization due to the strong electron-withdrawing effect of the fluorine atom on the phenyl ring. This effect increases the acidity of the α-proton (the hydrogen on the chiral carbon), making it easier to be removed by a base during the activation step. This facilitates the formation of a planar, achiral intermediate, which is the key step leading to racemization.[1]
Q2: What is the primary chemical mechanism of racemization during peptide coupling?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3][4] This occurs when the activated carboxyl group of the N-Boc-protected amino acid undergoes an intramolecular cyclization. The α-proton of this oxazolone ring is highly acidic and is readily abstracted by a base. The resulting achiral intermediate can then be attacked by the incoming amine nucleophile from either face, yielding a mixture of the desired L-peptide and the undesired D-diastereomer.[1][4] A secondary, less common pathway involves the direct abstraction of the α-proton from the activated amino acid by a strong base.[3][4]
Q3: Which analytical methods are suitable for detecting and quantifying racemization?
A3: Detecting the level of racemization is crucial for validating your synthetic strategy. The most common methods involve separating the resulting diastereomeric peptides or the amino acid enantiomers after hydrolysis.
-
Chiral Chromatography (HPLC or GC): After cleaving the peptide from the resin and deprotecting it, the crude product can be analyzed on a chiral HPLC column to separate and quantify the diastereomers.[5] Alternatively, the peptide can be fully hydrolyzed back to its constituent amino acids using strong acid (e.g., 6 M HCl), and the resulting amino acids can be derivatized and analyzed by gas chromatography (GC) on a chiral column.[5][6]
-
LC-MS with Deuterium Labeling: A sophisticated method involves hydrolyzing the peptide in deuterated acid (e.g., DCl in D₂O).[7][8] Amino acids that were already in the D-form will retain their α-hydrogen, while those that racemize during the hydrolysis process itself will incorporate deuterium. These species can be distinguished by mass spectrometry, allowing for a highly accurate quantification of the D-isomer content that arose purely from the synthesis.[7][8]
Troubleshooting Guide: High Racemization Detected
Issue: Your final peptide product, containing 3-Fluoro-L-tyrosine, shows a significant diastereomeric impurity upon analysis by HPLC or LC-MS.
This is a classic sign of racemization during the coupling step. Follow this systematic guide to diagnose and resolve the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of activating agent is the most critical factor. Some reagents are inherently more likely to cause racemization than others.
-
Probable Cause: You are using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without a racemization-suppressing additive.[9][10] Carbodiimides alone generate highly reactive intermediates that rapidly form the problematic oxazolone.[3]
-
Solution: Always use carbodiimide reagents in combination with an additive.[9][10]
-
Good: 1-hydroxybenzotriazole (HOBt).
-
Better: 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11][12][13] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[10] Oxyma-based reagents are often preferred due to their high reactivity, excellent suppression of racemization, and improved safety profile over benzotriazoles.[12][14]
-
-
Probable Cause: You are using a highly reactive uronium/aminium reagent (e.g., HATU, HBTU) with a strong base, which can still promote racemization with sensitive residues.
-
Solution: While generally efficient, these reagents require careful optimization of the base and reaction time. For a particularly sensitive residue like this compound, a carbodiimide/Oxyma combination is often a safer starting point.
Step 2: Scrutinize Your Base Selection and Stoichiometry
The base neutralizes protonated amines and can catalyze the abstraction of the α-proton. Its strength and steric properties are key.
-
Probable Cause: You are using an excess of a strong, non-sterically hindered base like Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11]
-
Solution:
-
Switch to a Weaker or More Hindered Base: Replace DIPEA with N-methylmorpholine (NMM), which is less basic and generally leads to lower racemization.[11][15] For extremely sensitive couplings, the highly hindered base 2,4,6-collidine is an excellent choice as its steric bulk makes it a poor catalyst for α-proton abstraction.[10][11]
-
Optimize Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Typically, 1-2 equivalents are sufficient.
-
Step 3: Control Your Reaction Conditions
Temperature, pre-activation time, and solvent can all influence the rate of racemization.
-
Probable Cause: The reaction is being run at elevated temperatures (e.g., room temperature for an extended period or with microwave heating). Higher temperatures accelerate all reactions, including racemization.[16][17]
-
Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[4][9] This slows the rate of oxazolone formation relative to the desired coupling reaction.
-
Probable Cause: You are using a long pre-activation time, where the amino acid, coupling reagent, and base are mixed together for several minutes before adding the amine component.
-
Solution: Minimize the pre-activation time to 1-5 minutes, or avoid it altogether.[4][15] The best practice is often to add the coupling reagent (e.g., DIC) last to a mixture of the this compound, the amine component, and the additive (e.g., Oxyma).
Data Summary & Visualizations
Table 1: Relative Racemization Risk of Common Coupling Conditions
This table provides a general guide to the expected level of racemization for sensitive amino acids based on the chosen reagents.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Rationale |
| DIC / DCC | None | DIPEA | Very High | Highly reactive intermediate with a strong base promotes rapid oxazolone formation.[9][10] |
| HATU / HBTU | None | DIPEA | Moderate to High | Powerful activators; risk is dependent on base strength and reaction time. |
| DIC / DCC | HOBt | DIPEA / NMM | Moderate | HOBt is effective but less so than newer additives.[11][18] |
| DIC / DCC | HOAt | NMM | Low | HOAt is a highly effective suppressor of racemization.[11][13] |
| DIC / DCC | OxymaPure | NMM / Collidine | Very Low | Considered one of the best combinations for minimizing racemization due to the high efficacy of Oxyma and the use of a weaker/hindered base.[12][14][15] |
Diagrams
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Caption: Troubleshooting workflow for addressing high racemization.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using DIC/Oxyma
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to resin loading) and OxymaPure (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Addition to Resin: Add the reagent solution from step 2 to the swelled resin.
-
Cooling: Place the reaction vessel in an ice bath and agitate for 5 minutes to cool the slurry to 0 °C.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (1.5 equivalents) dropwise to the cooled, agitated resin slurry.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue to agitate for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solvent. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all excess reagents and the soluble diisopropylurea byproduct.
Protocol 2: Sample Preparation for Racemization Analysis by Chiral GC-MS
This protocol outlines the hydrolysis and derivatization of a peptide for enantiomeric analysis.
-
Peptide Hydrolysis: a. Place approximately 1 mg of the crude, cleaved peptide into a vacuum hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours.[1] d. After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Example using trifluoroacetic anhydride/isopropanol): a. To the dried amino acid residue, add 200 µL of a 4:1 (v/v) mixture of isopropanol and acetyl chloride. Heat at 100 °C for 1 hour. Evaporate to dryness. b. Add 200 µL of a 2:1 (v/v) mixture of Dichloromethane (DCM) and Trifluoroacetic Anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate to dryness. c. Reconstitute the derivatized amino acids in a suitable solvent (e.g., DCM) for GC-MS injection.
-
Analysis: a. Inject the sample onto a chiral GC column (e.g., Chirasil-Val). b. Use a temperature gradient program to separate the derivatized amino acid enantiomers. c. Integrate the peak areas for the D- and L-isomers of 3-Fluoro-tyrosine to determine the percentage of racemization (%D = [Area D / (Area D + Area L)] * 100).
References
- Vertex AI Search. (2026). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTEC. (2026). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
CAT. (2026). Analyses of amino acids, Enantiomeric purity. [Link]
-
Wikipedia. (2026). Amino acid dating. [Link]
-
ACS Publications. (2026). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry | Analytical Chemistry. [Link]
- BenchChem. (2025).
-
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
-
Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025).
- BenchChem. (2025).
-
PubMed. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]
-
NIH. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. [Link]
-
ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Mechanisms of base-catalyzed racemization during activation step. [Link]
- BenchChem. (2025).
- BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
- BenchChem. (2025).
- BenchChem. (2025). Minimizing racemization of Fmoc-N-Me-Glu(OtBu)-OH during synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 18. peptide.com [peptide.com]
Technical Support Center: Synthesis of N-Boc-3-Fluoro-L-tyrosine
Welcome to the technical support center for the synthesis of N-Boc-3-Fluoro-L-tyrosine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and strategic considerations for the synthesis.
Q1: What is the most common and effective strategy for synthesizing this compound?
A1: The most widely adopted and reliable method is a two-step sequence. First, the α-amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group. Second, the resulting N-Boc-L-tyrosine, which has an electron-rich phenolic ring, undergoes regioselective electrophilic aromatic substitution with a fluorinating agent to install the fluorine at the 3-position (ortho to the hydroxyl group).[1] This route is favored for its relatively mild conditions and the commercial availability of the necessary reagents.
Q2: Why is the N-Boc protecting group essential for the fluorination step?
A2: The N-Boc group serves two critical functions. Primarily, it prevents the free amine from undergoing undesired side reactions with the highly reactive electrophilic fluorinating agent.[2][3] Secondly, the electron-donating nature of the amide linkage, once protected, helps to maintain the high electron density of the phenolic ring, thereby activating it for electrophilic aromatic substitution. This activation directs the incoming electrophile ("F+") preferentially to the positions ortho to the powerful hydroxyl directing group.
Q3: What makes Selectfluor® (F-TEDA-BF₄) the preferred reagent for this fluorination?
A3: Selectfluor® has become the industry standard for electrophilic fluorination for several key reasons:
-
Safety and Stability: Unlike hazardous alternatives like molecular fluorine (F₂), Selectfluor® is a stable, non-toxic, crystalline solid that is easy to handle and tolerates air and moisture.[4][5][6]
-
Reactivity and Selectivity: It is a potent electrophilic fluorinating agent capable of fluorinating electron-rich aromatic systems under mild conditions, often leading to clean monofluorination.[7][8]
-
Solubility: It exhibits good solubility in common polar organic solvents like acetonitrile, DMF, and even water, providing flexibility in reaction setup.[4]
Q4: Are there any major side reactions to be aware of during the Boc-protection of L-tyrosine?
A4: Yes. The primary side reaction is the formation of the N,O-diBoc species, where the phenolic hydroxyl group is also protected. This occurs if the reaction conditions (e.g., excess Boc-anhydride, strong base) are too forcing.[9] The resulting N,O-diBoc-L-tyrosine has different solubility and reactivity, and its presence complicates purification and can inhibit the subsequent fluorination step. Careful control of stoichiometry and reaction conditions is crucial to favor N-protection exclusively.[9]
Synthesis Pathway Overview
The overall synthetic transformation is summarized below.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Proposed Solutions & Scientific Rationale |
| Low Yield in Step 1 (Boc Protection) | 1. Incomplete Reaction: Insufficient reaction time or inadequate base. 2. Formation of N,O-diBoc byproduct: Use of excess (Boc)₂O or overly strong basic conditions.[9] 3. Product Loss During Workup: The product is amphoteric and can be lost if the pH during extraction is not carefully controlled. | Solution 1: Monitor the reaction by TLC until the L-tyrosine spot disappears. Ensure at least 2-3 equivalents of a mild base like NaHCO₃ or K₂CO₃ are used to deprotonate the amino group effectively. Solution 2: Use only a slight excess (1.05-1.1 equivalents) of (Boc)₂O. Avoid strong bases like NaOH if possible, as they can deprotonate the phenol and facilitate O-acylation.[9] Solution 3: During the acidic workup, carefully adjust the pH to ~2-3 with a mild acid (e.g., KHSO₄ solution) to ensure the carboxylic acid is fully protonated for efficient extraction into an organic solvent like ethyl acetate. |
| Low or No Yield in Step 2 (Fluorination) | 1. Inactive Selectfluor®: The reagent may have degraded due to improper storage or contamination. 2. Poor Substrate Activation: The phenolic ring is not sufficiently electron-rich to react. 3. Solvent Issues: The solvent may not be appropriate or may be wet. Acetonitrile is generally preferred.[4] | Solution 1: Use a fresh bottle of Selectfluor® or verify the activity of the existing batch on a small scale with a known reactive substrate. Solution 2: Ensure the N-Boc-L-tyrosine starting material is pure and that no electron-withdrawing groups have been inadvertently introduced. The reaction is an electrophilic aromatic substitution; its success depends on the nucleophilicity of the tyrosine ring. Solution 3: Use anhydrous acetonitrile. While Selectfluor® tolerates water, excess water can affect the reaction kinetics and potentially lead to hydrolysis byproducts. |
| Multiple Spots on TLC/LC-MS After Fluorination | 1. Unreacted Starting Material: Incomplete reaction. 2. Formation of Di-fluorinated Product: Overly harsh conditions or excess Selectfluor®. 3. Oxidative Side Products: Selectfluor® can also act as an oxidant, leading to dimerization or other oxidation products.[5][10] | Solution 1: Increase reaction time or slightly warm the reaction (e.g., to 40°C). If this doesn't work, consider a more polar solvent like DMF to improve solubility and reaction rates. Solution 2: Use a precise stoichiometry of Selectfluor® (typically 1.0-1.1 equivalents). Add the reagent portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors over-fluorination. Solution 3: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions. Ensure the starting material is free of metal contaminants that could catalyze oxidation. |
| Difficulty Removing Boc Group (Post-Synthesis) | 1. Ineffective Acid: The acid used for deprotection (e.g., TFA) is old or contains too much water. 2. Formation of t-Butyl Adducts: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich 3-fluoro-tyrosine ring.[11][12] | Solution 1: Use fresh, anhydrous Trifluoroacetic Acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Solution 2: This is a critical issue. Always use a scavenger. Scavengers like triisopropylsilane (TIS) or thioanisole are added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[12][13] |
Troubleshooting Workflow
If you are experiencing low overall yield, follow this diagnostic workflow to pinpoint the issue.
Caption: Diagnostic workflow for troubleshooting low-yield synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Tyrosine (Step 1)
This protocol is optimized to minimize the formation of the N,O-diBoc byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add L-tyrosine (1.0 eq), sodium bicarbonate (NaHCO₃, 2.5 eq), water, and 1,4-dioxane (1:1 v/v, to dissolve tyrosine). Stir until a clear solution or fine suspension is formed.
-
Reagent Addition: In a separate container, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring tyrosine mixture at room temperature over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM mobile phase) until the starting tyrosine spot is consumed.
-
Workup:
-
Reduce the reaction volume under reduced pressure to remove most of the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute solution of potassium bisulfate (KHSO₄) or citric acid. A white precipitate should form.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-tyrosine as a white solid or foam.[14]
-
-
Validation: Confirm structure and purity via ¹H-NMR and LC-MS before proceeding.
Protocol 2: Analytical Purity Assessment by RP-HPLC
This method is suitable for assessing the purity of the final this compound product and detecting common impurities.[15][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the initial mobile phase (e.g., 90:10 A:B) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the product peak divided by the total area of all peaks. Unreacted N-Boc-L-tyrosine will typically have a shorter retention time than the more nonpolar this compound.
References
-
Lívia C. R. D. de Oliveira, Fernanda G. de Oliveira, et al. (2024). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Angewandte Chemie. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 43(32), 4170-4172. (Request PDF on ResearchGate) [Link]
-
Wikipedia contributors. (n.d.). Selectfluor. Wikipedia. [Link]
-
Nyffeler, P. T., Durón, S. G., et al. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]
-
Tarrit, S., et al. (2018). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 23(11), 2965. [Link]
-
Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5550. [Link]
-
Cusabio. (n.d.). This compound. Cusabio. [Link]
-
Wikipedia contributors. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Li, Y., et al. (2018). Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. Amino Acids, 50(10), 1431-1437. (Request PDF on ResearchGate) [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
- Coenen, H. H., et al. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl).
-
Tam, J. P., et al. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. International Journal of Peptide and Protein Research, 21(1), 57-65. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 10(22), 5321-5323. (Table 1 available on ResearchGate) [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science. (Figure available on ResearchGate) [Link]
-
Gutmann, B., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 80(24), 12400-12408. [Link]
-
Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945. [Link]
-
de Oliveira, L. C. R. D., et al. (2024). Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. Chemistry–An Asian Journal. [Link]
-
Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945. [Link]
-
O'Hagan, D. (2008). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Organic Chemistry, 73(10), 3691-3701. [Link]
-
Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(6), 1553-1555. [Link]
-
de Oliveira, L. C. R. D., et al. (2024). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Chemistry – An Asian Journal. [Link]
- Chongzhou Herui Technology Co Ltd. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[F]Fluoro-m-tyrosine in an Automated Synthesis Module for C-Labeling. ResearchGate. [Link]
-
Zlatopolskiy, B. D., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5550. [Link]
-
Grieco, P. A., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4910-4912. [Link]
-
Tadayon, S., et al. (2017). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Tetrahedron Letters, 58(49), 4615-4617. [Link]
-
Chongzhou Herui Technology Co Ltd. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O. Patsnap. [Link]
-
Lemaire, C., et al. (2015). Automated production at the curie level of no-carrier-added 6-[(18)F]fluoro-L-dopa and 2-[(18)F]fluoro-L-tyrosine on a FASTlab synthesizer. Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 288-294. [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing N-Boc-3-Fluoro-L-tyrosine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating N-Boc-3-Fluoro-L-tyrosine. The unique properties conferred by this fluorinated amino acid—namely increased hydrophobicity and altered electronic characteristics—can introduce specific challenges during purification. This guide is designed to provide expert insights, actionable troubleshooting strategies, and detailed protocols to help you achieve high-purity peptides efficiently.
Frequently Asked Questions (FAQs)
Q1: How does the presence of 3-Fluoro-L-tyrosine affect my peptide's behavior during RP-HPLC purification?
A1: The fluorine atom on the tyrosine ring significantly increases the hydrophobicity of the amino acid residue.[1][2][3] This has a direct impact on your peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). You should expect a noticeably longer retention time compared to its non-fluorinated counterpart.[2] The magnitude of this shift depends on the peptide's overall sequence and the number of fluorinated residues. This increased hydrophobicity can also enhance the propensity for peptide aggregation and reduce solubility in aqueous mobile phases.[1][4]
Q2: My peptide contains both N-terminal Boc protection and a 3-Fluoro-L-tyrosine residue. Do I need to modify my cleavage cocktail?
A2: Yes, careful consideration of your cleavage cocktail is crucial. Since you are using a Boc-SPPS strategy, the final cleavage from the resin is performed with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5][6][7] These strong acids will simultaneously remove the N-terminal Boc group, most side-chain protecting groups, and cleave the peptide from the resin.[7][8]
However, the cleavage process generates reactive carbocations (e.g., tert-butyl cations from the Boc group) that can cause side reactions, such as alkylation of the electron-rich tyrosine ring.[9] The fluorine atom's electron-withdrawing nature slightly deactivates the ring but does not eliminate this risk. Therefore, using a scavenger cocktail is mandatory. A common mixture includes anisole or p-cresol to trap these carbocations.[6]
Q3: I am observing poor solubility of my crude peptide in the initial HPLC mobile phase. What are my options?
A3: This is a common challenge with hydrophobic, fluorinated peptides.[1] Here are several strategies to improve solubility:
-
Initial Dissolution: First, attempt to dissolve the crude peptide in a small volume of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[1] Be mindful to keep the final concentration of this strong organic solvent low in your injected sample to prevent peak distortion.
-
Mobile Phase Modification: If solubility remains an issue, consider incorporating alternative alcohols like isopropanol or n-propanol into your mobile phase B. These solvents are more effective at solubilizing highly hydrophobic molecules than acetonitrile alone.[1]
-
Use of Chaotropic Agents: In severe cases, small amounts of chaotropic agents like guanidine hydrochloride can be added to the sample solvent to disrupt aggregation, but this can complicate the purification process and should be used cautiously.
Q4: Can I use orthogonal purification methods if RP-HPLC alone is insufficient?
A4: Absolutely. Orthogonal purification, which employs a second separation technique based on a different chemical principle, is an excellent strategy for achieving very high purity, especially when dealing with co-eluting impurities.[10][11] After an initial RP-HPLC run (separation by hydrophobicity), you can use methods like:
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH.[11][12] It is highly effective for removing impurities that have a similar hydrophobicity but a different charge.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing aggregates or truncated/deleted sequences that are significantly different in size from the target peptide.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow, providing potential causes and validated solutions.
Problem 1: Broad or Tailing Peaks in RP-HPLC Chromatogram
| Potential Cause | Troubleshooting Strategy & Explanation |
| Peptide Aggregation on Column | The increased hydrophobicity from 3-Fluoro-L-tyrosine can promote on-column aggregation.[1] Solution: Increase the column temperature to 30-40°C to disrupt hydrophobic interactions. Alternatively, add a small percentage (1-5%) of isopropanol to the aqueous mobile phase (Solvent A) to improve solubility throughout the run.[1] |
| Secondary Interactions with Silica | Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing. Solution: Ensure your mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of 0.1%.[] TFA protonates the peptide's basic groups and masks the silanols, minimizing these secondary interactions. |
| Column Overload | Injecting too much peptide can saturate the stationary phase, leading to poor peak shape. Solution: Reduce the amount of peptide injected. Perform a loading study to determine the optimal capacity of your column for this specific peptide. |
| Poor Sample Solubility | If the peptide is not fully dissolved in the injection solvent, it can precipitate at the head of the column. Solution: Refer to FAQ Q3. Ensure the peptide is fully dissolved before injection, using a small amount of DMSO if necessary. Filter your sample through a 0.22 µm filter before injection. |
Problem 2: Co-elution of Target Peptide with Impurities
| Potential Cause | Troubleshooting Strategy & Explanation |
| Similar Hydrophobicity of Impurities | Deletion sequences or incompletely deprotected peptides may have hydrophobicities very close to the target peptide, making separation difficult.[14] Solution 1 (Gradient Optimization): Flatten the acetonitrile gradient. A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the separation window and can resolve closely eluting peaks.[15] Solution 2 (Alternative Selectivity): Switch to a different stationary phase. If using a C18 column, try a C8, C4, or Phenyl-Hexyl column.[] These offer different hydrophobic selectivity and may resolve the impurities. |
| Presence of Diastereomers | Racemization during synthesis can create diastereomeric impurities that are notoriously difficult to separate. Solution: Optimize the HPLC method extensively by testing different organic modifiers (acetonitrile vs. methanol vs. isopropanol) and temperatures. In some cases, chiral chromatography may be required, though this is less common for peptide purification. |
| Complex Crude Mixture | The crude product from Boc-SPPS can contain numerous by-products from cleavage and deprotection.[14][16] Solution (Orthogonal Purification): Implement a two-step purification strategy.[10][11] First, perform an initial cleanup with RP-HPLC. Then, subject the semi-pure fractions to Ion-Exchange Chromatography (IEX) to separate based on charge.[11][12] |
Problem 3: Low Recovery of Purified Peptide
| Potential Cause | Troubleshooting Strategy & Explanation |
| Irreversible Adsorption to Column | Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase, especially if there are "hot spots" on the packing material. Solution: Before discarding the column, try washing it with a strong solvent series, such as 100% isopropanol followed by 100% acetonitrile. For subsequent runs, consider using a C4 or C8 column, which are less retentive.[] |
| Poor Solubility During Lyophilization | The peptide may be precipitating out of solution as the acetonitrile is removed during lyophilization, leading to loss during transfer. Solution: Ensure the final pooled fractions have a sufficient amount of organic solvent (e.g., 20-30% acetonitrile) before freezing. Adding a small amount of tert-butanol to the pooled fractions can also help create a fluffier, more easily handled lyophilized powder. |
| Precipitation at Injection | The peptide precipitates upon injection when the sample solvent mixes with the more aqueous initial mobile phase. Solution: The concentration of organic solvent in your sample should be as close as possible to the initial mobile phase conditions. If you must use DMSO to dissolve the peptide, inject the smallest volume possible.[1] |
Experimental Workflows & Protocols
Workflow: Overall Purification Strategy
The following diagram illustrates a robust workflow for purifying peptides containing this compound, from cleavage to final product.
Caption: General workflow for purification of fluorinated peptides.
Protocol 1: Standard RP-HPLC Purification
This protocol provides a starting point for purifying a peptide containing 3-Fluoro-L-tyrosine.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column is a suitable alternative.[]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide at a concentration of 10-20 mg/mL. If solubility is low, dissolve in a minimal amount of DMSO and dilute with Mobile Phase A to a final concentration where the peptide remains in solution.
-
Gradient Elution:
-
Initial Conditions: Start with a gradient that is ~5% lower than the predicted elution concentration. For a fluorinated peptide, a higher starting percentage of B may be needed compared to its non-fluorinated analog (e.g., start at 15-20% B).
-
Gradient: A typical starting gradient is a linear increase of 1% of Mobile Phase B per minute.[14]
-
Example Gradient (60 min):
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 95% B (column wash)
-
50-55 min: 95% B
-
55-60 min: Re-equilibration to 20% B
-
-
-
Detection: Monitor the elution at 214 nm and 280 nm. The peptide bond absorbs strongly at ~214 nm, while the tyrosine ring provides absorbance at 280 nm.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the main peak(s).
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or LC-MS. Pool the fractions that meet the desired purity level (>95% or >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final peptide powder.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering common purification issues.
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Tejeda, A. O., et al. (2017). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. [Link]
-
Zhang, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated peptide biomaterials. Chemical Society Reviews. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]
-
Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology. [Link]
-
Oreate Sciences. (2025). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. [Link]
-
ResearchGate. Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity. [Link]
-
Fujii, N., et al. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Buer, B. C., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. [Link]
-
Clark, K. A., et al. (2021). Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. Natural Product Reports. [Link]
-
ResearchGate. (2005). Polarity versus hydrophobicity: The impact of fluorinated amino acids on the self-assembly of coiled coil peptides. [Link]
-
Adams, T. E., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]
-
American Peptide Society. Peptide Purification. [Link]
-
Acosta, G. A., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Ruzza, P., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
Baslé, E., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Li, Y., et al. (2021). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. Organic & Biomolecular Chemistry. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]
-
Góngora-Benítez, M., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules. [Link]
-
Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
ResearchGate. Common side reactions in peptide synthesis occurring on resin. [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link]
-
Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]
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- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. xtalks.com [xtalks.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. hplc.eu [hplc.eu]
- 16. Peptide Quick Tips [sigmaaldrich.com]
Best practices for handling air- and moisture-sensitive reagents with N-Boc-3-Fluoro-L-tyrosine
Welcome to the technical support center for N-Boc-3-Fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the best practices for handling this specialized amino acid derivative, with a particular focus on managing its potential sensitivity to air and moisture. Our goal is to equip you with the knowledge to ensure the integrity of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: Is this compound sensitive to air and moisture?
A1: While this compound is typically supplied as a stable lyophilized powder, it is considered best practice to handle it as a moisture-sensitive compound.[1] The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, and atmospheric moisture can contribute to a localized acidic environment over time, potentially leading to premature deprotection. While not pyrophoric, minimizing exposure to atmospheric oxygen is also a good precautionary measure, especially for long-term storage, to prevent any potential oxidative degradation.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be kept in a tightly sealed container at -20°C.[1] Some suppliers may recommend storage at temperatures as low as -80°C.[1] It is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and minimize exposure of the entire batch to atmospheric conditions.[1] For short-term storage (up to a week), 4°C is generally acceptable.[1] Always refer to the manufacturer's specific storage recommendations.
Q3: How should I properly handle this compound when weighing and preparing solutions?
A3: To mitigate exposure to air and moisture, it is recommended to work in a controlled environment. A glove box or a Schlenk line provides the most robust protection.[2][3][4] If these are not available, work quickly and efficiently in a fume hood with low humidity. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Once opened, weigh the desired amount promptly and reseal the container tightly, preferably under a blanket of inert gas like nitrogen or argon.
Q4: What solvents are recommended for dissolving this compound, and do they need to be dry?
A4: this compound is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is crucial to use anhydrous (dry) solvents for dissolving this reagent, especially if it will be used in a moisture-sensitive reaction such as peptide coupling.[5][6] The presence of water in the solvent can lead to unwanted side reactions and compromise the efficiency of your synthesis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in synthetic applications.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield in Peptide Synthesis | 1. Degradation of this compound: The reagent may have been compromised by exposure to moisture or improper storage. 2. Incomplete Activation: The carboxylic acid of this compound is not being efficiently activated by the coupling reagents. 3. Steric Hindrance: The fluorine atom on the tyrosine ring may introduce some steric bulk, hindering the coupling reaction.[7][8] | 1. Use Fresh Reagent: Always use a fresh aliquot of this compound that has been properly stored and handled. 2. Optimize Coupling Conditions: Consider using a more potent coupling reagent like HATU or HCTU. Ensure all reagents and solvents are anhydrous.[7] 3. Increase Reaction Time/Temperature: For sterically hindered couplings, extending the reaction time or slightly increasing the temperature (with caution to avoid racemization) may improve yields.[7] |
| Presence of Unexpected Byproducts | 1. Premature Boc Deprotection: The Boc group may be partially cleaved during the coupling step, leading to the formation of di- or tripeptides. 2. Side Reactions with the Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine ring can undergo side reactions if not properly managed. | 1. Control Reaction pH: Ensure the reaction conditions are not acidic. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain a basic pH.[7] 2. Phenol Protection (Optional): In some complex syntheses, protection of the phenolic hydroxyl group may be necessary to prevent side reactions. However, for standard couplings, this is often not required. |
| Difficulty in Dissolving the Reagent | 1. Inappropriate Solvent Choice: The selected solvent may not have sufficient polarity to dissolve the this compound. 2. Low Solvent Quality: The solvent may contain impurities or water, affecting solubility. | 1. Use Appropriate Solvents: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or NMP. 2. Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the reagent. |
| Incomplete Boc Deprotection | 1. Insufficient Deprotection Reagent: The concentration or volume of the deprotection reagent (e.g., trifluoroacetic acid, TFA) may be too low. 2. Short Deprotection Time: The reaction time may not be sufficient for complete removal of the Boc group. | 1. Optimize Deprotection Conditions: Use a standard deprotection cocktail (e.g., 20-50% TFA in dichloromethane). Ensure the volume is sufficient to fully immerse the resin (in solid-phase synthesis).[9] 2. Increase Deprotection Time: Extend the deprotection time and monitor the reaction for completion using a qualitative test like the ninhydrin test.[9] |
Experimental Protocols
Protocol 1: Handling and Dissolving this compound under an Inert Atmosphere
This protocol describes the safe handling and preparation of a solution of this compound using standard Schlenk techniques to maintain an inert atmosphere.
Materials:
-
This compound
-
Anhydrous DMF
-
Schlenk flask with a rubber septum
-
Nitrogen or Argon gas source
-
Syringes and needles
-
Balance
Procedure:
-
Prepare the Schlenk Flask: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.
-
Equilibrate Reagent: Allow the container of this compound to warm to room temperature before opening.
-
Weigh the Reagent: In a dry environment (ideally in a glovebox or under a positive flow of inert gas), quickly weigh the desired amount of this compound and add it to the Schlenk flask.
-
Seal the Flask: Immediately seal the Schlenk flask with the rubber septum.
-
Purge with Inert Gas: Connect the flask to a Schlenk line and perform at least three vacuum-backfill cycles to ensure an inert atmosphere.[4][10]
-
Add Anhydrous Solvent: Using a dry syringe, transfer the required volume of anhydrous DMF to the Schlenk flask through the septum.
-
Dissolve the Reagent: Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely. The resulting solution is now ready for use in your air- and moisture-sensitive reaction.
Visualizing the Inert Atmosphere Workflow
Caption: Workflow for handling this compound under an inert atmosphere.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions when working with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Cusabio. (n.d.). This compound. Retrieved from [Link]
-
Lennox, A. J. J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. Retrieved from [Link]
- Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Manipulation of Air-Sensitive Compounds. In Synthesis and Technique in Inorganic Chemistry (3rd ed.). University Science Books.
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet L-tyrosine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Nishiyama, Y., & Izumi, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 435-440.
Sources
- 1. cusabio.com [cusabio.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
Identifying and characterizing byproducts in N-Boc-3-Fluoro-L-tyrosine reactions
Welcome to the technical support center for N-Boc-3-fluoro-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this valuable amino acid into their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and our experience in the field to help you identify and characterize potential byproducts, ensuring the integrity of your research.
Troubleshooting Guide
This section addresses specific experimental issues, offering potential causes and actionable solutions for byproduct identification and characterization.
Issue 1: Unexpected Peaks in LC-MS Analysis of Crude Peptide
Question: My LC-MS analysis of the crude peptide synthesized with this compound shows several unexpected peaks. How can I identify the corresponding byproducts?
Answer:
Unexpected peaks in your LC-MS chromatogram can arise from a variety of sources, including standard peptide synthesis side reactions and potentially unique reactivity of the fluorinated amino acid. Here's a systematic approach to identifying these byproducts:
Potential Causes and Identification Strategy:
-
Incomplete Coupling: This is one of the most common side reactions in solid-phase peptide synthesis (SPPS)[1].
-
Identification: Look for peaks with a mass corresponding to the truncated peptide sequence (the desired peptide minus the this compound and subsequent amino acids).
-
Confirmation: Perform MS/MS fragmentation on the unexpected peak. The fragmentation pattern should match the expected sequence of the truncated peptide.
-
-
Deletion Sequences: Failure to remove the Fmoc protecting group completely can lead to the next amino acid in the sequence being skipped.
-
Identification: Search for peaks with a mass corresponding to the desired peptide minus the mass of one or more amino acid residues.
-
Confirmation: MS/MS sequencing will reveal the missing residue(s).
-
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the formation of diastereomers.
-
Identification: Diastereomers will have the same mass but may exhibit different retention times on a reversed-phase HPLC column, often appearing as a shoulder on the main peak or a closely eluting peak[2].
-
Confirmation: Chiral chromatography or comparison with a standard synthesized with D-3-fluoro-tyrosine can confirm racemization.
-
-
Side-Chain Alkylation during Boc Deprotection: The tert-butyl cation generated during the TFA-mediated deprotection of the Boc group is a reactive electrophile that can modify nucleophilic side chains[3]. While tyrosine is susceptible, the electron-withdrawing nature of the fluorine atom in 3-fluoro-L-tyrosine may slightly modulate this reactivity.
-
Identification: Look for a peak with a mass increase of +56 Da (tert-butyl group) on the 3-fluoro-L-tyrosine residue or other susceptible residues like tryptophan or methionine.
-
Confirmation: MS/MS analysis should show a +56 Da modification on the fragment ion containing the 3-fluoro-L-tyrosine.
-
-
Defluorination (Hypothetical): While not commonly reported under standard SPPS conditions, harsh acidic conditions or prolonged exposure to certain reagents could potentially lead to the loss of the fluorine atom.
-
Identification: Search for a peak with a mass corresponding to the peptide containing a regular tyrosine residue instead of 3-fluoro-L-tyrosine (a mass decrease of 18 Da, F replaced by H).
-
Confirmation: High-resolution mass spectrometry is crucial to confirm this small mass difference. ¹⁹F NMR of the purified byproduct would show the absence of a fluorine signal.
-
Experimental Protocol: Byproduct Characterization Workflow
Caption: Workflow for Optimizing Coupling.
Step-by-Step Protocol:
-
Monitor Coupling Completion: After the initial coupling of this compound, take a small sample of the resin beads and perform a Kaiser test (or other ninhydrin-based test). A blue color indicates the presence of unreacted free amines.
-
Implement Optimization: If the Kaiser test is positive, perform a second coupling using fresh reagents. If the issue persists with subsequent couplings, consider switching to a more potent activating agent for the remainder of the synthesis.
-
Cleavage and Analysis: After completing the synthesis, cleave a small amount of the peptide from the resin and analyze by LC-MS to assess the purity and yield before proceeding with a large-scale cleavage.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under standard peptide synthesis conditions?
A1: this compound is generally stable under the conditions used for both Boc- and Fmoc-based solid-phase peptide synthesis.[4][5] The Boc protecting group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), and the C-F bond on the aromatic ring is robust and not susceptible to cleavage under these conditions. The compound should be stored at low temperatures (-20°C to -80°C) to ensure long-term stability.[6]
Q2: Can the phenolic hydroxyl group of 3-fluoro-L-tyrosine be modified during synthesis?
A2: Yes, similar to natural tyrosine, the phenolic hydroxyl group is nucleophilic and can undergo side reactions if not protected.
-
O-acylation: During coupling, the activated carboxylic acid can react with the hydroxyl group, leading to the formation of an ester. This is more likely if the coupling is slow or if a strong excess of the activated amino acid is used.
-
Alkylation: As mentioned in the troubleshooting guide, alkylation by carbocations generated during deprotection is a possibility.
It is highly recommended to use a protected form of this compound, such as one with a tert-butyl (tBu) ether protecting group on the hydroxyl function, for Fmoc-based synthesis. For Boc-based synthesis, a benzyl (Bzl) or 2,6-dichlorobenzyl (DCB) ether is commonly used.
Q3: Is defluorination a significant concern during peptide synthesis with this compound?
A3: Based on the available literature, defluorination of the 3-fluoro-L-tyrosine residue is not a commonly reported side reaction under standard SPPS conditions, including repeated exposure to TFA for Boc deprotection. The carbon-fluorine bond on an aromatic ring is exceptionally strong. While enzymatic defluorination pathways exist in biological systems, these are not relevant to the chemical environment of peptide synthesis.[7] However, it is good practice to avoid excessively harsh or prolonged acidic or basic conditions to minimize the risk of any unforeseen degradation.
Q4: How does the fluorine substituent affect the properties of the resulting peptide?
A4: The incorporation of fluorine can have several beneficial effects on the resulting peptide:
-
Increased Metabolic Stability: The C-F bond is more resistant to enzymatic cleavage compared to a C-H bond, which can enhance the in vivo half-life of the peptide.[8]
-
Altered Conformation: The electronegativity of fluorine can influence the local electronic environment and potentially favor specific secondary structures.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity.
-
¹⁹F NMR Probe: The fluorine atom provides a unique spectroscopic handle for studying peptide structure, dynamics, and interactions using ¹⁹F NMR spectroscopy, as there is no background signal in biological systems.[9][10][11]
Q5: Are there any special considerations for the purification of peptides containing 3-fluoro-L-tyrosine?
A5: Peptides containing 3-fluoro-L-tyrosine can generally be purified using standard reversed-phase HPLC protocols.[12][13] The fluorine substitution will slightly increase the hydrophobicity of the tyrosine residue, which may lead to a longer retention time compared to the non-fluorinated analogue. This difference in retention can be exploited to separate the fluorinated peptide from any non-fluorinated impurities.
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available from: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available from: [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. Available from: [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC - PubMed Central. Available from: [Link]
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. Available from: [Link]
-
Synthesis of 3,5-difluorotyrosine-containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PubMed. Available from: [Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC - PubMed Central. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
-
The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Available from: [Link]
-
This compound - Cusabio. Available from: [Link]
-
NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O[double - D-CHAB. Available from: [Link]
-
Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies. Available from: [Link]
-
Amino Acid-Protecting Groups. Available from: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. Available from: [Link]
-
Peptide Purification - AAPPTec. Available from: [Link]
-
Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial - Clemmer Group. Available from: [Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology - ACS Publications. Available from: [Link]
-
Oxidative Peptide Coupling. Available from: [Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. Available from: [Link]
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. Available from: [Link]
-
Protein-bound tyrosine oxidation, nitration and chlorination by-products assessed by ultraperformance liquid chromatography coupled to tandem mass spectrometry - PubMed. Available from: [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. Available from: [Link]
-
Amino Acid-Protecting Groups - ResearchGate. Available from: [Link]
-
SPPS Tips For Success Handout - Mesa Labs. Available from: [Link]
-
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid - PubChem. Available from: [Link]
- Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents.
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - Refubium - Freie Universität Berlin. Available from: [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. Available from: [Link]
-
Fmoc-3-fluoro-L-tyrosine - Aralez Bio eStore. Available from: [Link]
-
Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry - ResearchGate. Available from: [Link]
-
Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling - PMC - PubMed Central. Available from: [Link]/articles/PMC7345641/)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. nbinno.com [nbinno.com]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming N-Boc-3-Fluoro-L-tyrosine Incorporation
In the rapidly advancing fields of protein engineering and drug development, the site-specific incorporation of unnatural amino acids (UAAs) like N-Boc-3-Fluoro-L-tyrosine offers a powerful tool for probing protein structure, function, and dynamics.[1] The introduction of a fluorinated residue provides a unique biophysical probe for ¹⁹F NMR studies and can modulate the chemical properties of a protein.[][3] However, the successful incorporation of this compound must be rigorously verified to ensure the integrity of downstream experiments. This guide provides a comparative overview of key analytical methods for confirming the successful incorporation of this UAA, complete with experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Ensuring Fidelity of Incorporation
The primary challenge in confirming the incorporation of this compound lies in distinguishing it from its natural counterpart, tyrosine, and accurately identifying its precise location within the protein sequence. Furthermore, the presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group adds another layer of complexity to the analysis, as it is typically removed under acidic conditions which might be employed during sample preparation.[4][5] Therefore, the chosen analytical strategy must be sensitive, specific, and capable of providing unambiguous evidence of incorporation.
This guide will compare and contrast four principal analytical techniques:
-
Mass Spectrometry (MS): The gold standard for protein and peptide analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly powerful for fluorinated compounds.
-
Edman Degradation: The classic method for N-terminal protein sequencing.
-
Amino Acid Analysis: For quantitative assessment of amino acid composition.
Mass Spectrometry: The Definitive Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is arguably the most powerful and versatile technique for confirming the incorporation of this compound.[6] It provides information on the mass of the intact protein and, more importantly, allows for the precise identification of the modified amino acid within the peptide sequence.
Causality Behind the Experimental Choices
The general workflow involves the proteolytic digestion of the protein into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.[7][8] Trypsin is the most commonly used protease as it cleaves specifically at the C-terminal side of lysine and arginine residues, generating peptides of a size ideal for MS analysis.[8]
The key to confirming incorporation lies in identifying a peptide with a mass shift corresponding to the replacement of a tyrosine residue with 3-Fluoro-L-tyrosine (after Boc group removal). The mass difference between tyrosine (C₉H₁₁NO₃, MW = 181.19 g/mol ) and 3-Fluoro-L-tyrosine (C₉H₁₀FNO₃, MW = 199.18 g/mol ) is +17.99 Da. The this compound has a molecular weight of 299.29 g/mol .[9] The Boc group (C₅H₉O₂) has a mass of 101.12 g/mol , but it is often cleaved during sample preparation in the acidic mobile phases used for LC-MS.
Tandem MS (MS/MS) is then used to fragment the peptide of interest.[10] The resulting fragmentation pattern, a series of b- and y-ions, allows for the de novo sequencing of the peptide, providing definitive evidence of the 3-Fluoro-L-tyrosine residue at a specific position.[11][12]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound incorporation.
Detailed Protocol: In-Solution Tryptic Digestion and LC-MS/MS Analysis
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve 10-20 µg of the protein in 20 µL of 8 M urea in 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol.
-
Elute the peptides in a small volume of 50% acetonitrile, 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reverse-phase column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
Use data-dependent acquisition to select the most abundant peptides for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) and acquire MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein, specifying a variable modification of +17.99 Da on tyrosine residues.
-
Manually inspect the MS/MS spectra of peptides identified with the modification to confirm the presence of b- and y-ions that support the sequence with 3-Fluoro-L-tyrosine.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Non-Destructive Probe
¹⁹F NMR is an exceptionally powerful and non-destructive method for detecting the incorporation of fluorinated amino acids.[13] Fluorine has a 100% natural abundance of the ¹⁹F isotope, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local chemical environment.[14] Since naturally occurring proteins do not contain fluorine, the ¹⁹F NMR spectrum of a protein containing 3-Fluoro-L-tyrosine will exhibit signals only from the incorporated UAA, providing a clean background for analysis.[15]
Causality Behind the Experimental Choices
The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of fluorine incorporation. The chemical shift of the ¹⁹F nucleus can provide information about the local environment of the fluorinated residue, and the integration of the signal can be used to quantify the extent of incorporation if a suitable internal standard is used. This technique is particularly valuable for studying protein folding, conformational changes, and ligand binding.[3]
Experimental Workflow: ¹⁹F NMR
Caption: Workflow for ¹⁹F NMR analysis of this compound incorporation.
Detailed Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Purify the protein containing this compound to >95% homogeneity.
-
Perform buffer exchange into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock.
-
Concentrate the protein to a final concentration of 10-100 µM.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Use a simple one-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration and the level of incorporation.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply a Fourier transform and phase correction.
-
The presence of a peak in the ¹⁹F spectrum confirms the incorporation of 3-Fluoro-L-tyrosine. The chemical shift will be indicative of the local environment of the incorporated residue.
-
Edman Degradation: N-Terminal Sequence Confirmation
Edman degradation is a classic method for determining the amino acid sequence of a peptide or protein from the N-terminus.[16] In this method, the N-terminal amino acid is derivatized, cleaved, and identified in a stepwise manner.[17][18] If this compound is incorporated at or near the N-terminus, Edman degradation can be used to confirm its presence and position.
Causality Behind the Experimental Choices
The Edman degradation chemistry involves the reaction of phenyl isothiocyanate (PITC) with the N-terminal α-amino group.[19] A key consideration is that the N-terminus must be free (unblocked). The Boc protecting group on this compound will block this reaction. Therefore, an initial deprotection step using an acid like trifluoroacetic acid (TFA) is necessary.[5] Following deprotection, the sequencing can proceed. When the cycle corresponding to the position of the 3-Fluoro-L-tyrosine is reached, the resulting phenylthiohydantoin (PTH) derivative will have a different retention time on HPLC compared to the PTH derivatives of the 20 canonical amino acids.
Experimental Workflow: Edman Degradation
Caption: Workflow for Edman degradation analysis of this compound incorporation.
Detailed Protocol: Edman Degradation
-
Sample Preparation:
-
Load the purified protein or peptide (10-100 picomoles) onto a polybrene-coated glass fiber disc.
-
If the N-terminal residue is the this compound, perform an initial on-instrument deprotection step with TFA.
-
-
Automated Edman Degradation:
-
Perform automated Edman degradation using a protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with PITC, cleaved, and converted to its PTH derivative.
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid from each cycle is automatically injected onto a reverse-phase HPLC system.
-
Identify the amino acid by comparing the retention time to a standard chromatogram of PTH-amino acids.
-
The PTH derivative of 3-Fluoro-L-tyrosine will have a unique retention time that needs to be established using a standard.
-
Amino Acid Analysis: Quantitative Assessment
Amino acid analysis (AAA) is used to determine the amino acid composition of a protein. The protein is first hydrolyzed to its constituent amino acids, which are then separated and quantified, typically by chromatography. This method can provide quantitative information on the incorporation of 3-Fluoro-L-tyrosine.
Causality Behind the Experimental Choices
The protein is completely hydrolyzed into its constituent amino acids, typically by heating in 6 M HCl. The resulting amino acid mixture is then derivatized to make the amino acids detectable (e.g., by fluorescence) and separated by chromatography. The peak corresponding to 3-Fluoro-L-tyrosine is identified by its retention time relative to a standard. The area of this peak, when compared to the areas of other amino acid peaks, can be used to determine the molar ratio of the UAA to other amino acids, thus providing a measure of incorporation efficiency.
Experimental Workflow: Amino Acid Analysis
Caption: Workflow for amino acid analysis of this compound incorporation.
Detailed Protocol: Amino Acid Analysis
-
Acid Hydrolysis:
-
Place a known amount of the purified protein (e.g., 1-5 µg) in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.
-
Re-dissolve the amino acid mixture in a suitable buffer.
-
-
Derivatization and Chromatography:
-
Derivatize the amino acids using a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).
-
Inject the derivatized sample onto an HPLC system, typically a reverse-phase column.
-
Separate the derivatized amino acids and detect them using fluorescence or UV absorbance.
-
-
Quantification:
-
Identify the peak corresponding to 3-Fluoro-L-tyrosine by comparing its retention time to that of a standard.
-
Calculate the amount of each amino acid by integrating the peak areas and comparing them to a standard curve.
-
Determine the incorporation efficiency by comparing the molar amount of 3-Fluoro-L-tyrosine to the expected amount based on the protein sequence.
-
Comparison of Analytical Methods
| Method | Information Provided | Sensitivity | Strengths | Limitations |
| Mass Spectrometry (MS/MS) | Mass of protein/peptides, precise location of incorporation, sequence confirmation.[20] | High (femtomole to picomole) | Provides definitive and site-specific evidence. High throughput possible.[6] | Destructive. Requires expertise in data analysis. The Boc group may be lost during analysis. |
| ¹⁹F NMR Spectroscopy | Confirmation of incorporation, information on local environment, protein folding, and dynamics.[13][21] | Moderate to High (micromolar) | Non-destructive. Clean background. Sensitive to conformational changes.[14] | Requires larger amounts of pure protein. Does not provide sequence location. Requires specialized equipment. |
| Edman Degradation | N-terminal sequence, confirmation of incorporation at or near the N-terminus.[16] | High (picomole) | Well-established and automated method for sequencing.[18] | Only applicable to the N-terminus. Requires an unblocked N-terminus (Boc group must be removed). Limited to ~50 residues.[16] |
| Amino Acid Analysis | Overall amino acid composition, quantitative measure of incorporation efficiency.[22] | Moderate (picomole to nanomole) | Provides quantitative data on incorporation levels. | Destructive. Does not provide positional information. Some amino acids are partially or completely destroyed during hydrolysis. |
Conclusion and Recommendations
For the unambiguous confirmation of this compound incorporation, a multi-pronged approach is recommended.
-
Initial Confirmation: ¹⁹F NMR is an excellent first-pass, non-destructive method to quickly verify that fluorine has been incorporated into the protein.
-
Definitive Proof: LC-MS/MS analysis of the proteolytically digested protein is the gold standard for confirming the precise location of 3-Fluoro-L-tyrosine within the protein sequence.
-
Quantitative Assessment: If the efficiency of incorporation is a critical parameter, amino acid analysis can provide valuable quantitative data.
-
N-Terminal Confirmation: Edman degradation is a useful complementary technique if the UAA is expected at or near the N-terminus.
By judiciously selecting and combining these analytical methods, researchers can confidently validate the site-specific incorporation of this compound, ensuring the reliability and reproducibility of their subsequent studies in protein engineering and drug discovery.
References
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. [Link]
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In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. [Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivit. American Chemical Society. [Link]
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Genetically encoded site-specific 19F unnatural amino acid incorporation in V. natriegens for in-cell NMR analysis. PubMed. [Link]
-
Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. PubMed. [Link]
-
Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. American Chemical Society. [Link]
-
Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. [Link]
-
Protein Sequencing and Identification Using Tandem Mass Spectrometry. MtoZ Biolabs. [Link]
-
Tandem Mass Spectrometry of Peptides. SciSpace. [Link]
-
Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. [Link]
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Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]
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Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PMC - PubMed Central. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. [Link]
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How to Use Proteases to Purposefully Digest Proteins. Bitesize Bio. [Link]
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Edman degradation. Wikipedia. [Link]
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
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Fig. 1 Proposed peptide cleavage method based on Edman degradation. BOC... ResearchGate. [Link]
-
Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. Science.org. [Link]
-
26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]
-
Proteolysis. Wikipedia. [Link]
-
Reversal of Tyrosinamide-Oligosaccharide Derivatization by Edman Degradation. PubMed. [Link]
-
Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central. [Link]
-
Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. PMC - PubMed Central. [Link]
-
Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. PubMed. [Link]
-
2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. PubMed. [Link]
-
A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. [Link]
-
Large-scale production of N,N′-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. ResearchGate. [Link]
-
(PDF) Production of 6-l-[F]Fluoro-m-tyrosine in an Automated Synthesis Module for C-Labeling. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with 3-Fluoro-L-tyrosine: A Comparative Analysis
Authored by: A Senior Application Scientist
Introduction: The Rise of Fluorinated Analogs in Proteomics
In the landscape of chemical proteomics, drug discovery, and protein engineering, the site-specific incorporation of unnatural amino acids has become an indispensable tool. Among these, 3-Fluoro-L-tyrosine (3-F-Tyr) stands out as a structurally conservative yet functionally powerful analog of L-tyrosine. Its utility stems from the unique properties imparted by the fluorine atom: it can act as a sensitive ¹⁹F-NMR probe for studying protein conformation and binding, and its altered pKa can modulate protein-protein interactions.[1] However, as we increasingly incorporate 3-F-Tyr into peptides and proteins, a critical question arises for the proteomics community: how does this substitution impact their analysis by mass spectrometry, the cornerstone of protein identification and characterization?
This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing 3-F-Tyr versus their native L-tyrosine counterparts. We will delve into the fundamental principles of peptide fragmentation and predict how the highly electronegative fluorine atom is expected to alter these pathways. This guide is intended for researchers, scientists, and drug development professionals who are utilizing 3-F-Tyr and seek to accurately interpret their mass spectrometry data, design robust analytical workflows, and avoid potential pitfalls in data analysis.
Pillar 1: The Fundamentals of Peptide Fragmentation via Collision-Induced Dissociation (CID)
To appreciate the nuances of 3-F-Tyr, we must first revisit the standard fragmentation of tyrosine-containing peptides. The most common method for peptide fragmentation in tandem mass spectrometry is Collision-Induced Dissociation (CID).[2] In this process, protonated peptide ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). These collisions increase the internal energy of the peptide, leading to fragmentation, primarily along the peptide backbone.
The most common cleavages occur at the amide bonds, resulting in the formation of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[3][4] The fragmentation of the tyrosine side chain itself can also occur, leading to a characteristic immonium ion at m/z 136.076.[5]
Pillar 2: The Fluorine Effect: Predicting the Fragmentation of 3-Fluoro-L-tyrosine Peptides
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 3-position of the tyrosine ring is predicted to significantly alter the peptide's fragmentation behavior in several key ways:
-
Altered Side Chain Fragmentation and a Unique Immonium Ion: The 3-F-Tyr side chain will have a different mass than the standard tyrosine side chain. This will result in a shifted immonium ion at m/z 154.066 , providing a unique diagnostic marker for the presence of 3-F-Tyr.
-
Potential for Neutral Loss of Hydrogen Fluoride (HF): The C-F bond is strong; however, under CID conditions, the possibility of a neutral loss of HF (20.01 Da) from the 3-F-Tyr side chain or its fragments cannot be ruled out. This would be a highly specific indicator of a fluorinated residue.
-
Suppression of Backbone Fragmentation: This is arguably the most critical consideration. The electron-withdrawing nature of the fluorine atom can decrease the proton mobility along the peptide backbone. In CID, fragmentation is often directed by the location of the charge (the "mobile proton"). By sequestering the proton on the modified tyrosine ring, the efficiency of fragmentation at the amide bonds can be reduced. This phenomenon has been observed in peptides with other electron-withdrawing modifications on the tyrosine ring, such as 3-nitrotyrosine, which show poor fragmentation efficiency.[6] Consequently, we can predict that 3-F-Tyr-containing peptides may yield less informative MS/MS spectra with a lower abundance of b- and y-ions compared to their native counterparts.
Detailed Experimental Protocol
1. Peptide Synthesis:
-
Synthesize two versions of a model peptide (e.g., a tryptic peptide of 8-15 amino acids) using standard Fmoc-based solid-phase peptide synthesis (SPPS). [7][8] * Peptide 1 (Native): Incorporate standard Fmoc-Tyr(tBu)-OH.
-
Peptide 2 (Fluorinated): Incorporate Fmoc-3-F-Tyr-OH.
-
-
Cleave the peptides from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptides in cold diethyl ether, pellet by centrifugation, and lyophilize.
2. Peptide Purification and Quantification:
-
Purify both crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the mass of the purified peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Accurately quantify the purified peptides, for example, by using a quantitative amino acid analysis or by UV absorbance at 280 nm (note that the absorbance of 3-F-Tyr may differ from Tyr).
3. LC-MS/MS Analysis:
-
Prepare equimolar solutions of both peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-flow HPLC system.
-
Chromatography: Use a C18 analytical column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry:
-
MS1 Scan: Acquire full MS scans over a range of m/z 350-1500.
-
MS2 Scan (DDA): Use data-dependent acquisition to select the top 3-5 most intense precursor ions for fragmentation by CID or HCD.
-
Collision Energy: Perform analyses at a fixed normalized collision energy (e.g., 30%) and also consider a stepped collision energy experiment to observe the energy dependence of fragmentation.
-
Resolution: Use high resolution for both MS1 (>60,000) and MS2 (>15,000) scans to ensure accurate mass measurements.
-
4. Data Analysis and Comparison:
-
Manually inspect and compare the MS/MS spectra of the native and fluorinated peptides.
-
Identify b- and y-ion series: Compare the completeness and relative abundance of the backbone fragment ions.
-
Search for unique fragments: Look for the predicted 3-F-Tyr immonium ion (m/z 154.066) and any evidence of neutral loss of HF.
-
Quantify fragmentation efficiency: Compare the total ion current (TIC) of the MS/MS spectra and the relative intensity of the precursor ion remaining after fragmentation.
Quantitative Data and Performance Comparison
While a definitive experimental dataset from a single source is not yet published, we can construct a predictive comparison table based on the principles discussed.
| Parameter | L-Tyrosine Peptide | 3-Fluoro-L-tyrosine Peptide | Rationale / Expected Observation |
| Precursor Ion m/z | X | X + 18.00 | Mass difference of F (18.998 Da) vs. H (1.008 Da). |
| Immonium Ion | m/z 136.076 | m/z 154.066 | Diagnostic ion for 3-F-Tyr. |
| Characteristic Neutral Loss | None typical | Potential for -20.01 Da (HF) | A specific marker for fluorinated residues. |
| b/y Ion Series Abundance | High | Lower / Suppressed | Due to the electron-withdrawing effect of fluorine, which can reduce proton mobility and suppress backbone fragmentation. [6] |
| Fragmentation Efficiency | High | Moderate to Low | A greater portion of the precursor ion may remain unfragmented at a given collision energy. |
| Database Search Score | High | Potentially Lower | Standard search algorithms may struggle if the b/y ion series is sparse. A custom modification search is required. |
Conclusion and Recommendations
The incorporation of 3-Fluoro-L-tyrosine offers exciting possibilities for biochemical and pharmaceutical research. However, its analysis by mass spectrometry is not a simple "plug-and-play" substitution for native tyrosine. Our analysis, based on fundamental principles of ion chemistry and data from related modified peptides, strongly suggests that the presence of 3-F-Tyr will lead to a unique fragmentation signature characterized by a diagnostic immonium ion and a potential suppression of the crucial b- and y-ion series.
For researchers working with 3-F-Tyr-containing peptides, we recommend the following:
-
Be Aware of Altered Fragmentation: Do not assume that standard proteomics software will correctly identify 3-F-Tyr peptides without specific parameterization. Expect to see less extensive backbone fragmentation.
-
Utilize High-Resolution MS: Accurate mass measurements are critical for identifying the 3-F-Tyr immonium ion and distinguishing it from other isobaric species.
-
Optimize Collision Energy: It may be necessary to use higher collision energies to induce sufficient backbone fragmentation for sequencing.
-
Perform Comparative Analyses: Whenever possible, analyze the corresponding native peptide as a control to understand the specific effects of the fluorine substitution on fragmentation for your sequence of interest.
By understanding and anticipating these differences, scientists can leverage the power of mass spectrometry to confidently characterize their 3-F-Tyr-modified peptides and proteins, paving the way for new discoveries in this exciting field.
References
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Zhong, M., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society. Available at: [Link]
-
Li, S., et al. (2018). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Available at: [Link]
-
Kühn, K., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. Methods in Enzymology. Available at: [Link]
-
ResearchGate. (n.d.). Separation of peptides based on fluorine content. MALDI-MS spectra of... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. Available at: [Link]
-
Hentzen, N. B., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. Available at: [Link]
-
Wang, L., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central. Available at: [Link]
-
Lin, F., et al. (2018). Fluorinated peptide biomaterials. PubMed Central. Available at: [Link]
-
Vera, A., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
ResearchGate. (n.d.). (A) MS/MS fragment ion spectrum of unique chromatographic features for... ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). Different types of fragment ions formed by fragmentation of the main position of the peptide segment. ResearchGate. Available at: [Link]
-
Deshpande, A., et al. (2020). Signature Fragment Ions of Biotinylated Peptides. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Functional tyrosine profiling in proteomes and live cells a, Comparison... ResearchGate. Available at: [Link]
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Bio-protocol. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. Bio-protocol. Available at: [Link]
-
Yagami, T., et al. (1995). Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. PubMed. Available at: [Link]
-
Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. SlideShare. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of fragmentation spectra of a tyrosine phosphorylated and... ResearchGate. Available at: [Link]
-
Ghesquière, B., et al. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. PubMed. Available at: [Link]
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A Comparative Guide to N-Boc-3-Fluoro-L-tyrosine and N-Boc-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, in particular, offer a subtle yet powerful tool to modulate the physicochemical and biological properties of peptides. This guide provides an in-depth comparison of N-Boc-3-Fluoro-L-tyrosine and the standard N-Boc-L-tyrosine for solid-phase peptide synthesis (SPPS), offering insights into their respective performance, the impact of fluorination, and detailed experimental protocols.
Introduction: The Rationale for Fluorination
L-tyrosine is a pivotal amino acid, contributing to peptide structure and function through its aromatic side chain and hydroxyl group, which can participate in hydrogen bonding and post-translational modifications.[1] The introduction of a fluorine atom onto the tyrosine ring, creating 3-fluoro-L-tyrosine, is a bioisosteric modification that can significantly alter a peptide's properties.[2] Fluorine's high electronegativity and minimal steric footprint can influence:
-
pKa of the phenolic hydroxyl group: The electron-withdrawing nature of fluorine is expected to lower the pKa of the hydroxyl group, making it more acidic.
-
Conformational preferences: Fluorination can introduce unique conformational constraints on the amino acid side chain and the peptide backbone.[3]
-
Metabolic stability: The carbon-fluorine bond is exceptionally strong, which can enhance resistance to enzymatic degradation at or near the modification site.[4]
-
Binding affinity: The altered electronic and hydrophobic properties of the fluorinated ring can modulate interactions with biological targets.[2]
This guide will explore how these fundamental differences manifest in the context of Boc-based solid-phase peptide synthesis.
Physicochemical Properties
A comparison of the fundamental properties of the two amino acid derivatives is essential for understanding their behavior in synthesis.
| Property | This compound | N-Boc-L-tyrosine | Rationale for Difference |
| CAS Number | 125218-33-9[5] | 3978-80-1 | Different chemical structures. |
| Molecular Formula | C₁₄H₁₈FNO₅[5] | C₁₄H₁₉NO₅ | Presence of a fluorine atom in place of a hydrogen atom. |
| Molecular Weight | 299.29 g/mol [5] | 281.3 g/mol | The atomic weight of fluorine is higher than that of hydrogen. |
| Side Chain pKa (Phenolic OH) | Expected to be lower than Tyrosine | ~10 | The strong electron-withdrawing effect of the fluorine atom stabilizes the phenoxide conjugate base, thus lowering the pKa.[6][7] |
| Hydrophobicity | Increased | Standard | Fluorination generally increases the hydrophobicity of a molecule.[2] |
Performance in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The core of peptide synthesis lies in the iterative cycles of deprotection and coupling. The introduction of a fluorine atom on the tyrosine ring can subtly influence these critical steps.
Boc Deprotection
The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
-
N-Boc-L-tyrosine: This is a standard and well-characterized deprotection step. The reaction proceeds readily under standard conditions (e.g., 25-50% TFA in DCM).[9]
-
This compound: The electron-withdrawing fluorine atom on the aromatic ring is not expected to significantly affect the acid-lability of the distant N-terminal Boc group. The deprotection kinetics are therefore anticipated to be very similar to those of N-Boc-L-tyrosine. Standard Boc deprotection protocols should be effective.[10][11]
Coupling Efficiency
The formation of the peptide bond is a nucleophilic substitution reaction where the deprotected N-terminal amine of the growing peptide chain attacks the activated carboxyl group of the incoming amino acid.
-
N-Boc-L-tyrosine: As a standard amino acid, its coupling efficiency is generally high with common coupling reagents like HBTU/HATU or DIC/HOBt.[12]
It is important to note that factors such as steric hindrance of the coupling partners and the potential for peptide aggregation on the solid support are more likely to have a significant impact on coupling efficiency than the electronic effects of the fluorine atom.[14]
Impact on Peptide Properties
The true value of incorporating 3-fluoro-L-tyrosine lies in the altered properties of the final peptide.
Structural and Conformational Effects
The introduction of fluorine can lead to distinct conformational preferences of the amino acid side chain, which in turn can influence the secondary structure of the peptide.[3] This can be a valuable tool for "tailoring" the three-dimensional shape of a peptide to enhance its biological activity or stability.
Caption: Incorporation of fluorinated vs. non-fluorinated tyrosine impacts peptide properties.
Acidity of the Phenolic Hydroxyl Group
The electron-withdrawing fluorine atom is expected to lower the pKa of the phenolic hydroxyl group of the tyrosine side chain. This can have significant implications for:
-
Hydrogen bonding: A more acidic hydroxyl group can act as a better hydrogen bond donor.
-
Receptor interactions: The ionization state of the tyrosine side chain at physiological pH may be altered, which can affect binding to biological targets.
-
Post-translational modifications: The reactivity of the hydroxyl group towards enzymatic modifications like phosphorylation or sulfation may be influenced.
Caption: Effect of fluorination on the pKa of the tyrosine side chain.
Experimental Protocol: Comparative Coupling Efficiency Study
To empirically determine the relative coupling efficiencies, a comparative study can be performed. This protocol outlines a method to synthesize a model peptide incorporating either N-Boc-L-tyrosine or this compound and to assess the coupling success.
Materials
-
N-Boc-L-tyrosine
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
-
Phenol (for Kaiser test)
-
Ethanol
-
HPLC system with a C18 column
-
Mass spectrometer
Workflow
Caption: Experimental workflow for comparative coupling efficiency study.
Step-by-Step Procedure
-
Resin Preparation: Swell Merrifield resin in DCM in two separate reaction vessels for 30 minutes.
-
Synthesis of a Model Peptide: Synthesize a short model peptide (e.g., Ala-Gly-Leu) on the resin in both vessels using standard Boc-SPPS protocols.
-
Comparative Coupling Step:
-
After deprotection of the N-terminal amino acid of the model peptide, take a small sample of resin from each vessel for a baseline Kaiser test (should be positive).
-
In one vessel, couple N-Boc-L-tyrosine (3 equivalents) using DIC (3 eq.) and HOBt (3 eq.) in DCM/DMF.
-
In the other vessel, couple this compound (3 equivalents) using the same coupling reagents and conditions.
-
Allow both coupling reactions to proceed for a standard time (e.g., 2 hours).
-
-
Monitoring Coupling Efficiency:
-
After the coupling reaction, wash the resin thoroughly.
-
Perform a Kaiser test on a small sample of resin from each vessel. A negative result (yellow beads) indicates complete coupling, while a positive result (blue beads) indicates incomplete coupling.
-
If the Kaiser test is positive, the coupling reaction can be repeated.
-
-
Peptide Cleavage and Analysis:
-
After the final coupling and deprotection steps, cleave the peptides from the resin using an appropriate cleavage cocktail (e.g., HF or TFMSA).
-
Analyze the crude peptides by reverse-phase HPLC. Compare the chromatograms for the presence of deletion sequences (peptides lacking the tyrosine or fluorotyrosine residue).
-
Confirm the identity of the major peaks by mass spectrometry.
-
The relative peak areas of the desired product and any deletion sequences can be used to quantify the coupling efficiency.
-
Conclusion
This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced biological properties. While direct, large-scale comparative studies on its performance in Boc-SPPS versus N-Boc-L-tyrosine are not abundant, the fundamental principles of organic chemistry suggest that its incorporation should be straightforward using standard protocols. The primary differences are expected to manifest in the properties of the final peptide rather than in the synthetic process itself. The electron-withdrawing nature of the fluorine atom is likely to have a minimal effect on coupling and deprotection kinetics but a significant impact on the pKa of the phenolic hydroxyl group and the conformational preferences of the peptide. The provided experimental protocol offers a framework for researchers to directly compare the performance of these two amino acid derivatives in their specific applications.
References
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Shen, B., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 128(23), 7434–7435. [Link]
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Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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O'Mahony, G., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(2), 147-155. [Link]
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Bundy, J., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International journal of molecular sciences, 21(21), 8352. [Link]
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PubChem. (n.d.). 3-Fluoro-L-tyrosine. [Link]
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Cusabio. (n.d.). This compound. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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ResearchGate. (n.d.). Fluorotyrosine analogs and corresponding pKa values. [Link]
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Morimoto, J., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2758. [Link]
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Stubbe, J., et al. (2003). Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. Biochemistry, 42(32), 9726–9737. [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 648-662. [Link]
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Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
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ResearchGate. (2018). Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. [Link]
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MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2015). Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
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ResearchGate. (2020). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction. [Link]
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ACS Publications. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. [Link]
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ResearchGate. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2019). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]
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ResearchGate. (2019). Synthesis and Applications of Synthetic Peptides. [Link]
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Papo, N., et al. (2004). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 16(23-24), 2141-2145. [Link]
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Chemcasts. (n.d.). 3-Fluoro-L-tyrosine (CAS 7423-96-3) Properties. [Link]
-
NIH. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. [Link]
-
MDPI. (2021). Role of pKA in Charge Regulation and Conformation of Various Peptide Sequences. [Link]
-
NIH. (2008). An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. [Link]
-
NIH. (2005). Uncovering the Determinants of a Highly Perturbed Tyrosine pKa in the Active Site of Ketosteroid Isomerase. [Link]
-
NIH. (n.d.). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. [Link]
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AAP. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Scilit. (n.d.). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Royal Society of Chemistry. (2022). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
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A Senior Application Scientist's Guide: The Spectroscopic Edge of 3-Fluoro-L-tyrosine in Advanced Protein Analysis
In the intricate world of protein science, the ability to observe molecular behavior with precision is paramount. For decades, L-tyrosine has served as a cornerstone, one of the 20 proteinogenic amino acids that not only builds the protein scaffold but also participates in critical functions, including signaling through phosphorylation.[1] Its intrinsic fluorescence has long been a workhorse for studying protein folding and interactions.[2] However, to answer more nuanced questions about conformational dynamics, ligand binding, and the subtleties of post-translational modifications, researchers require probes that offer greater sensitivity and a clearer observational window.
Enter 3-Fluoro-L-tyrosine (3-F-Tyr), a structurally conservative yet spectroscopically powerful analog of L-tyrosine.[3][4] By replacing a single hydrogen atom with fluorine, 3-F-Tyr introduces a unique bio-orthogonal probe that minimally perturbs the native protein structure while unlocking the exceptional analytical power of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This guide provides an in-depth comparison of 3-F-Tyr and its natural counterpart, L-tyrosine, detailing the profound advantages 3-F-Tyr offers for interrogating protein structure, dynamics, and function with unparalleled clarity.
Core Advantage: The ¹⁹F NMR Probe - A Background-Free Window into Protein Behavior
The primary advantage of incorporating 3-F-Tyr into a protein is the introduction of the fluorine-19 (¹⁹F) nucleus, an ideal spy for NMR spectroscopy.[6]
Causality Behind the Experimental Choice: Standard protein NMR relies on ¹H, ¹³C, and ¹⁵N signals, which results in a forest of overlapping peaks that are complex to assign and interpret, especially in large proteins. Fluorine, however, is virtually absent in biological systems.[6] This means a ¹⁹F NMR spectrum of a 3-F-Tyr-labeled protein is exquisitely simple, showing only the signals from the engineered probes. This "background-free" observation is the core reason for its utility.
Furthermore, the ¹⁹F nucleus possesses properties that make it an excellent NMR probe:
-
High Sensitivity: It has a spin of ½ and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of a proton (¹H).[6]
-
Extreme Environmental Sensitivity: The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. Even subtle changes in protein conformation, hydration, hydrogen bonding, or the binding of a ligand can induce a measurable change in the ¹⁹F NMR signal.[5][7] This provides a powerful handle to monitor dynamic events at specific sites within the protein.
This sensitivity allows researchers to use ¹⁹F NMR to:
-
Monitor Conformational Changes: Different conformational states of a protein will present unique environments to the fluorine probe, resulting in distinct signals.[8]
-
Quantify Ligand Binding: The binding of a small molecule, peptide, or another protein near the 3-F-Tyr residue will alter the ¹⁹F chemical shift, allowing for the precise determination of binding affinities (Kd).
-
Characterize Protein-Protein Interactions: By labeling one protein partner with 3-F-Tyr, the formation of a complex can be directly observed and characterized.[9][10]
A Direct Reporter for Tyrosine Phosphorylation
Tyrosine phosphorylation is a fundamental switch that controls a vast array of cellular signaling pathways, and its dysregulation is a hallmark of many diseases, including cancer.[11][12] Traditionally, its detection has relied on phospho-specific antibodies or cumbersome radioactive assays.
The 3-F-Tyr Advantage: 3-F-Tyr provides a direct and quantitative method for observing phosphorylation. When a kinase adds a highly negatively charged phosphate group to the hydroxyl of a 3-F-Tyr residue, the local electrostatic environment of the fluorine atom is dramatically altered. This causes a large and unambiguous downfield shift in the ¹⁹F NMR spectrum. This allows researchers to:
-
Confirm Phosphorylation: Directly observe the appearance of a new peak corresponding to the phosphorylated state.
-
Measure Kinase Activity: Monitor the rate of phosphorylation in real-time by tracking the conversion of the unphosphorylated peak to the phosphorylated one.
-
Study Phosphatase Activity: Conversely, observe the disappearance of the phosphorylated signal upon treatment with a phosphatase.
This method provides a site-specific, continuous, and label-free way to study one of the most important post-translational modifications in cell biology.[13]
Comparative Data: 3-Fluoro-L-tyrosine vs. L-tyrosine
| Property | L-Tyrosine | 3-Fluoro-L-tyrosine |
| Chemical Structure | C₉H₁₁NO₃ | C₉H₁₀FNO₃[14][15] |
| Molecular Weight | 181.19 g/mol | 199.18 g/mol [3][14] |
| Primary Analytical Use | Intrinsic fluorescence, UV absorbance | ¹⁹F NMR Spectroscopy[5][6] |
| Probe Type | Intrinsic (natural component) | Extrinsic (biosynthetically incorporated)[16] |
| Background Signal | High (signal from all tyrosines/tryptophans) | None (¹⁹F is biologically rare)[6] |
| Sensitivity to Environment | Moderate (fluorescence quenching/shifts) | Very High (large ¹⁹F chemical shift dispersion)[7] |
| Phosphorylation Detection | Indirect (requires antibodies, mass spec) | Direct (distinct ¹⁹F NMR chemical shift)[13] |
| Structural Perturbation | N/A (native residue) | Minimal (F is similar in size to H)[5] |
Experimental Protocols
A self-validating protocol is crucial for scientific integrity. The successful incorporation of 3-F-Tyr can be validated by mass spectrometry to confirm the mass shift, and the functionality of the labeled protein should be confirmed with an activity assay, comparing it to the wild-type protein.
Protocol 1: Biosynthetic Incorporation of 3-F-Tyr into Proteins
This protocol describes a common method for producing a 3-F-Tyr labeled protein in E. coli by inhibiting the endogenous aromatic amino acid synthesis pathway.[17]
Methodology:
-
Strain Selection: Use an E. coli expression strain like BL21(DE3). A tyrosine auxotroph is ideal, but not strictly necessary with this method.
-
Starter Culture: Inoculate 5-10 mL of Luria Broth (LB) with your expression plasmid-transformed cells. Grow overnight at 37°C.
-
Growth in Minimal Media:
-
Prepare 1 L of M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, and required antibiotics.
-
Inoculate the 1 L M9 media with the overnight starter culture.
-
Grow cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
-
Inhibition and Amino Acid Addition:
-
Add the herbicide glyphosate to a final concentration of 0.25 mM. Glyphosate inhibits the shikimate pathway, blocking the synthesis of all three aromatic amino acids (Tyr, Phe, Trp).[17]
-
Immediately add the following amino acids: L-Phenylalanine (40 mg/L), L-Tryptophan (40 mg/L), and 3-Fluoro-L-tyrosine (60 mg/L). Also add L-Leucine, L-Isoleucine, and L-Valine (50 mg/L each) to inhibit a feedback pathway activated by glyphosate.
-
Incubate the culture for 1 hour at 37°C to allow for the uptake of the supplemented amino acids.
-
-
Induction:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours. The lower temperature often improves protein folding and solubility.
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Validation: Confirm incorporation and purity via SDS-PAGE and verify the mass increase using ESI-MS.
-
Conclusion
While L-tyrosine remains an essential component of proteins, its utility as an intrinsic probe is limited by spectroscopic complexity and moderate sensitivity. 3-Fluoro-L-tyrosine transcends these limitations by introducing a near-perfect spectroscopic reporter into the protein of interest. Its minimal structural perturbation combined with the exceptional sensitivity and background-free nature of ¹⁹F NMR provides a high-resolution lens through which to view complex biological processes. For researchers in structural biology, enzymology, and drug discovery, the strategic incorporation of 3-F-Tyr is not merely an alternative to L-tyrosine; it is a significant technological advancement, enabling a level of insight that is often impossible to achieve with standard biophysical techniques.
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Chatterjee, A., & Schultz, P. G. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. PubMed. [Link]
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Jenne, J., et al. (2020). 19 F spectra of 3-fluoro-D/L-tyrosine/riboflavin 5'-monophosphate in D2O+H2Odest. solution. ResearchGate. [Link]
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Peptide Synthesis. (2025). 3-Fluoro-L-tyrosine: A Key Building Block for Peptide Synthesis. [Link]
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Chem-Impex. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from chem-impex.com. [Link]
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Wang, F., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. National Institutes of Health (NIH). [Link]
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Law, W., & Fierke, C. A. (2015). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
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Halkidis, K., et al. (2004). 19F NMR studies of the native and denatured states of green fluorescent protein. PubMed. [Link]
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Lu, P., et al. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. PNAS. [Link]
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Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central (PMC). [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. [Link]
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UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from UCLA. [Link]
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Li, C., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. MDPI. [Link]
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Li, C., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. ResearchGate. [Link]
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ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... [Link]
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Kirk, K. L. (1990). Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine. ACS Publications. [Link]
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Chen, I., et al. (2020). Recent progress in enzymatic protein labelling techniques and their applications. PubMed Central (PMC). [Link]
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Royer, C. A. (2009). Fluorescence techniques in analysis of protein-ligand interactions. PubMed. [Link]
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Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from Sino Biological. [Link]
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Min, W., & Cheng, J-X. (2022). Bringing vibrational imaging to chemical biology with molecular probes. PubMed Central (PMC). [Link]
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Samanta, S., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. PubMed Central (PMC). [Link]
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De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. PubMed. [Link]
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Fellouse, F. A., & Sidhu, S. S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. National Institutes of Health (NIH). [Link]
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De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. PubMed Central (PMC). [Link]
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Mukherjee, S., et al. (2017). Tyrosine as a Non-perturbing Site-Specific Vibrational Reporter for Protein Dynamics. ACS Publications. [Link]
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Wang, H., et al. (2022). Label-Free, Versatile, Real-Time, and High-Throughput Monitoring of Tyrosine Phosphorylation Based on Reversible Configuration Freeze. CCS Chemistry. [Link]
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FPbase. (n.d.). (3-F)Tyr-EGFP. Retrieved from FPbase. [Link]
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Mukherjee, S., et al. (2017). Tyrosine as a Non-Perturbing Site-Specific Vibrational Reporter for Protein Dynamics. ResearchGate. [Link]
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Wang, J., et al. (2011). A Fluorescent Reporter of the Phosphorylation Status of the Substrate Protein STAT3. National Institutes of Health (NIH). [Link]
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Chan, A. C., & van Oers, N. S. (2001). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. ResearchGate. [Link]
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Wei, L., et al. (2021). 9-Cyanopyronin probe palette for super-multiplexed vibrational imaging. PubMed Central (PMC). [Link]
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Bustelo, X. R. (2001). Tyrosine Phosphorylation Mediates Both Activation and Downmodulation of the Biological Activity of Vav. PubMed Central (PMC). [Link]
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A Researcher's Guide to Fluorinated Tyrosine Analogs: A Comparative Analysis of N-Boc-3-Fluoro-L-tyrosine
In the landscape of chemical biology and drug discovery, the strategic modification of amino acids offers a powerful toolkit for probing and engineering biological systems. Among these, fluorinated amino acids have emerged as exceptionally versatile tools. The substitution of a hydrogen atom with fluorine, an isosteric replacement, introduces minimal steric perturbation while inducing significant electronic changes.[1] This unique property makes fluorinated analogs, particularly of tyrosine, invaluable probes for protein structure, function, and dynamics, primarily through the powerful technique of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
This guide provides a comparative analysis of N-Boc-3-Fluoro-L-tyrosine and its deprotected and isomeric counterparts—3-Fluoro-L-tyrosine (3FY), 2-Fluoro-L-tyrosine (2FY), and 3,5-Difluoro-L-tyrosine (F2Y). We will delve into their distinct chemical properties, applications, and the experimental rationale for choosing one analog over another, supported by established protocols and data.
The Strategic Role of the N-Boc Protecting Group
This compound is fundamentally the precursor for incorporating 3-Fluoro-L-tyrosine into peptides via solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group attached to the alpha-amino nitrogen.[4] Its role is critical: it temporarily deactivates the highly reactive amino group, preventing it from forming unwanted peptide bonds with other monomers during the chain elongation process.[5][6] Once the desired peptide sequence is assembled, the Boc group is cleanly removed with an acid like trifluoroacetic acid (TFA), regenerating the free amine for the next coupling step or final deprotection.[6]
Therefore, a direct comparison of this compound with unprotected analogs is a comparison of a building block versus the final functional unit. The primary decision for a researcher is not whether to use the Boc-protected or unprotected form, but rather which fluorinated tyrosine analog to incorporate into their system of interest. The N-Boc variant is the required intermediate for SPPS applications.
Sources
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A Senior Application Scientist's Guide to the Characterization of Peptides Containing 3-Fluoro-L-tyrosine by HPLC
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a cornerstone of therapeutic and research applications. The incorporation of non-canonical amino acids, such as 3-Fluoro-L-tyrosine (3-F-Tyr), offers a powerful strategy to modulate the biological and physicochemical properties of peptides. However, this modification introduces unique challenges and considerations for their analytical characterization, particularly by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the HPLC behavior of peptides containing 3-F-Tyr versus their native tyrosine (Tyr) counterparts, supported by established chromatographic principles and experimental insights.
The Influence of Fluorination on Peptide Physicochemistry
The substitution of a hydrogen atom with fluorine on the tyrosine ring, while seemingly minor, imparts significant changes to the amino acid's properties. Fluorine is highly electronegative and the C-F bond is strong and polarized. In the context of a peptide, the introduction of 3-F-Tyr can influence:
-
Hydrophobicity: Fluorinated amino acids are generally more hydrophobic than their non-fluorinated analogs.[1][2] This increased hydrophobicity is a primary determinant of their behavior in reversed-phase HPLC (RP-HPLC).
-
Electronic Properties: The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl group of tyrosine, potentially influencing its interactions.
-
Conformation: The steric bulk of fluorine is only slightly larger than hydrogen, so significant conformational perturbations are not always expected, but localized effects on peptide structure can occur.
These alterations necessitate a tailored approach to HPLC method development to ensure accurate characterization and purification.
Comparative HPLC Analysis: 3-F-Tyr vs. Tyr Peptides
The most common HPLC technique for peptide analysis is RP-HPLC, which separates molecules based on their hydrophobicity.[3][4] The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[5]
Expected Retention Behavior
Given the increased hydrophobicity of 3-F-Tyr, peptides incorporating this modified amino acid will exhibit longer retention times in RP-HPLC compared to their corresponding Tyr-containing peptides.[1] The magnitude of this shift will depend on the overall peptide sequence and the number of 3-F-Tyr substitutions.
| Peptide Sequence | Modification | Expected Retention Time (min) on C18 Column | Rationale for Retention Time Shift |
| GGYG | None (Native Tyrosine) | 12.5 | Baseline hydrophobicity of the native peptide. |
| GGF(3-F)YG | Single 3-F-Tyr | 14.2 | Increased hydrophobicity due to the fluorine atom leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time. |
| GGY(3-F)G | Single 3-F-Tyr | 14.0 | Similar to the above, the fluorination increases the overall hydrophobicity of the peptide. |
Note: The retention times presented are illustrative and will vary based on the specific HPLC system, column, and gradient conditions.
Strategic Column Selection for Optimal Resolution
While the ubiquitous C18 column is a robust starting point for peptide analysis, the unique properties of fluorinated peptides may benefit from alternative stationary phase chemistries to achieve optimal separation from impurities or the non-fluorinated parent peptide.
-
C18 (Octadecylsilane): The industry standard, offering excellent hydrophobic retention for a wide range of peptides. It will effectively separate 3-F-Tyr peptides from their less hydrophobic Tyr counterparts.[6]
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of tyrosine and 3-F-Tyr. This can be advantageous in resolving peptides with subtle differences in their aromatic regions.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns can exhibit unique interactions with fluorinated analytes, a phenomenon known as "fluorophilicity".[1][7][8] This can lead to enhanced retention and selectivity for 3-F-Tyr containing peptides that may not be achievable on traditional alkyl phases. The use of a fluorinated stationary phase with a hydrocarbon eluent can provide better separation of fluorinated from non-fluorinated compounds.[1][2][9]
Experimental Workflow for HPLC Characterization
The following diagram outlines a systematic approach to the HPLC characterization of a newly synthesized peptide containing 3-Fluoro-L-tyrosine.
Caption: A typical workflow for the HPLC analysis of a synthetic peptide.
Detailed Experimental Protocol: Comparative RP-HPLC Analysis
This protocol provides a framework for comparing a 3-F-Tyr containing peptide with its native Tyr counterpart.
1. Sample Preparation:
-
Dissolve the lyophilized 3-F-Tyr peptide and the corresponding native Tyr peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulates.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging before use.
3. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Column Temperature: 30°C.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine/3-F-Tyr aromatic ring).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak areas in the chromatograms to determine the purity of each peptide.
-
Compare the retention times of the 3-F-Tyr peptide and the native Tyr peptide.
-
Analyze the peak shape (asymmetry and tailing) for any significant differences.
Optimizing Separation: The Role of Ion-Pairing Agents
Trifluoroacetic acid (TFA) is the most common ion-pairing agent for peptide RP-HPLC. It forms ion pairs with the basic residues of the peptide, neutralizing their charge and increasing their hydrophobicity, which improves peak shape and resolution.[4][10] For challenging separations of closely eluting fluorinated and non-fluorinated species, modulating the ion-pairing agent can be a powerful tool.
-
Heptafluorobutyric acid (HFBA): HFBA is a stronger and more hydrophobic ion-pairing agent than TFA.[11] Using HFBA in the mobile phase will generally lead to longer retention times for all peptides but can also alter the selectivity between the 3-F-Tyr and Tyr peptides, potentially improving their resolution.
Caption: Comparison of common ion-pairing agents for peptide HPLC.
Confirmation of Identity by Mass Spectrometry
Following HPLC analysis and purification, it is crucial to confirm the identity and integrity of the 3-F-Tyr containing peptide using mass spectrometry (MS). Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose.
The fragmentation of peptides in the gas phase, typically through collision-induced dissociation (CID), results in a series of b- and y-ions from which the amino acid sequence can be deduced.[12] The mass of the 3-F-Tyr residue will be higher than that of the tyrosine residue by approximately 18 Da (the difference between fluorine and hydrogen). This mass shift should be clearly observable in the precursor ion mass and in the fragment ions containing the 3-F-Tyr residue.
For example, in the MS/MS spectrum of a peptide containing 3-F-Tyr, the b- or y-ions that include this modified amino acid will show a mass shift corresponding to the fluorine substitution, providing unambiguous confirmation of its incorporation at the correct position in the peptide sequence.
Conclusion
The characterization of peptides containing 3-Fluoro-L-tyrosine by HPLC requires a nuanced understanding of how fluorination impacts the physicochemical properties of the peptide. The increased hydrophobicity of 3-F-Tyr leads to predictable increases in retention time on standard C18 columns. For more challenging separations, exploring alternative column chemistries such as Phenyl-Hexyl or fluorinated stationary phases, along with optimization of the ion-pairing agent, can provide the necessary selectivity for robust and accurate characterization. The combination of optimized HPLC with mass spectrometry provides a comprehensive and reliable workflow for the analysis of these novel and promising therapeutic and research peptides.
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed. [Link]
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The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. National Institutes of Health. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. ResearchGate. [Link]
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Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
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Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
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How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent. [Link]
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Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. National Institutes of Health. [Link]
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Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]
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Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
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Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Spiral. [Link]
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Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XIV.1) Application of a New Hydrogen. Chemical & Pharmaceutical Bulletin. [Link]
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High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. PubMed. [Link]
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The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]
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Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. National Institutes of Health. [Link]
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The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]
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Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI. [Link]
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Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. [Link]
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Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. PNAS. [Link]
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Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. PubMed. [Link]
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MS/MS fragmentation spectra of peptides eluting at approximately 34.5... ResearchGate. [Link]
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Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. PubMed. [Link]
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Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. [Link]
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Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
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Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography. PubMed. [Link]
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A Comparative Guide to Sequencing Peptides with 3-Fluoro-L-tyrosine: Edman Degradation vs. Mass Spectrometry
In the evolving landscape of peptide therapeutics and protein engineering, the incorporation of unnatural amino acids (UAAs) like 3-Fluoro-L-tyrosine offers a powerful strategy to enhance biological activity, stability, and structural integrity. Verifying the precise sequence of these modified peptides is a critical step in development and quality control. This guide provides an in-depth comparison of two primary methodologies for peptide sequencing—the classic Edman degradation and modern mass spectrometry-based techniques—with a specific focus on the nuances presented by 3-Fluoro-L-tyrosine.
The Rise of Fluorinated Tyrosine in Peptide Design
3-Fluoro-L-tyrosine, an analog of the natural amino acid tyrosine, is of significant interest to researchers and drug developers. The introduction of a fluorine atom to the aromatic ring can subtly alter the electronic properties and pKa of the phenolic hydroxyl group, potentially leading to enhanced binding affinities, improved resistance to enzymatic degradation, and unique structural constraints. These properties make it a valuable component in the design of novel peptide-based drugs and research tools. However, the presence of this modification necessitates a careful consideration of the analytical methods used for sequence validation.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, this method provides a stepwise chemical process to sequentially remove and identify amino acids from the N-terminus of a peptide.[1] The core of the Edman degradation is the reaction of the free N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[2] Subsequent treatment with a strong anhydrous acid, typically trifluoroacetic acid (TFA), cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) amino acid.[3] This PTH derivative is identified by chromatography, and the cycle is repeated on the shortened peptide.[4][5]
While highly reliable for natural amino acids, the introduction of a UAA like 3-Fluoro-L-tyrosine presents specific considerations. The fundamental chemistry of the Edman degradation is expected to proceed, as the fluorination is on the side chain and should not directly interfere with the N-terminal amine's reactivity. However, challenges can arise in the identification of the resulting PTH-3-Fluoro-L-tyrosine.
Experimental Workflow: Edman Degradation of a 3-Fluoro-L-tyrosine Containing Peptide
Caption: Workflow of the Edman degradation cycle for a peptide containing 3-Fluoro-L-tyrosine.
Mass Spectrometry: A Powerful Alternative for Peptide Sequencing
Mass spectrometry (MS)-based methods have become the dominant technology for protein and peptide analysis due to their high sensitivity, speed, and ability to handle complex mixtures.[6][7] For de novo sequencing, tandem mass spectrometry (MS/MS) is employed. Peptides are ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and the precursor ions are selected and fragmented.[8] The most common fragmentation technique is collision-induced dissociation (CID), which primarily cleaves the peptide backbone bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced.
Alternative fragmentation methods like higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) can provide complementary information, especially for peptides with post-translational modifications.[9][10]
Fragmentation of Peptides with 3-Fluoro-L-tyrosine
The presence of 3-Fluoro-L-tyrosine in a peptide will result in a characteristic mass shift in the fragment ions containing this residue. While CID and HCD are generally effective, the fragmentation pattern around the modified residue may be influenced by the electron-withdrawing nature of the fluorine atom.
Caption: General workflow for de novo peptide sequencing by tandem mass spectrometry.
Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Stepwise chemical degradation from the N-terminus. | Fragmentation of the entire peptide and mass analysis of the fragments. |
| Sample Purity | Requires a highly purified peptide sample.[11] | Can handle complex mixtures, though purification enhances sensitivity. |
| Sample Amount | Typically requires picomoles of material. | Can be performed with femtomole to attomole amounts. |
| Sequence Coverage | Limited to the N-terminal region (typically up to 30-50 residues).[1] | Can provide full sequence coverage. |
| Handling of UAAs | Feasible, but requires a PTH standard of the UAA for unambiguous identification.[7] Unique side chains may affect PTH stability. | Generally more tolerant of modifications. The mass shift of the UAA is readily detected. Fragmentation patterns can sometimes be complex.[8] |
| Throughput | Low throughput, as it is a sequential process.[5] | High throughput, suitable for analyzing many samples. |
| Instrumentation | Requires a dedicated automated protein sequencer. | Requires a tandem mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Data Analysis | Relatively straightforward, based on HPLC retention times. | Can be complex, often requiring specialized software for de novo sequencing. |
| Confirmation of N-terminus | Provides unambiguous confirmation of the N-terminal residue. | Can be ambiguous if multiple peptides have similar masses. |
Hypothetical Experimental Data: A Comparative Analysis
To illustrate the practical differences, consider a synthetic 15-amino acid peptide containing a single 3-Fluoro-L-tyrosine residue at position 7.
Peptide Sequence: H₂N-Gly-Ala-Val-Phe-Leu-Ile-Tyr(3-F) -Ser-Trp-Gly-Gln-Pro-Arg-Lys-COOH
| Parameter | Edman Degradation (Hypothetical) | Mass Spectrometry (Hypothetical) |
| Repetitive Yield | ~94% | Not applicable |
| Identification of Tyr(3-F) | Successful, with a unique retention time for PTH-Tyr(3-F) compared to PTH-Tyr. Requires a synthesized PTH-Tyr(3-F) standard for confirmation. | Successful, with a clear mass shift in b₇-b₁₅ and y₉-y₁₅ ions corresponding to the mass of Tyr(3-F). |
| Sequence Confirmation | Confirmed the first 15 residues. | Confirmed the full 15-residue sequence with high confidence. |
| Side Reactions/Ambiguities | Potential for minor degradation of PTH-Ser. | No significant side reactions observed. |
| Time to Result | ~15 hours | ~1-2 hours (including sample preparation and data analysis) |
| Sensitivity | 10 pmol of peptide consumed. | 500 fmol of peptide consumed. |
Detailed Experimental Protocol: Edman Degradation of a Peptide Containing 3-Fluoro-L-tyrosine
This protocol outlines the key steps for the automated Edman degradation of a peptide containing 3-Fluoro-L-tyrosine.
-
Sample Preparation:
-
Dissolve 10-50 pmol of the purified peptide in 20-30 µL of a suitable solvent (e.g., 50% acetonitrile in water).
-
Apply the sample to a TFA-treated glass fiber disk in the sequencer's reaction cartridge.
-
-
Automated Edman Degradation Cycles:
-
Coupling: The peptide is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine/water/2-propanol) at ~50°C to form the PTC-peptide.
-
Washing: The reaction cartridge is washed with solvents like ethyl acetate and heptane to remove excess PITC and byproducts.
-
Cleavage: Anhydrous TFA is delivered to the cartridge to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is extracted with a solvent such as 1-chlorobutane and transferred to a conversion flask.
-
Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid by treatment with aqueous TFA at ~65°C.
-
-
HPLC Analysis:
-
The PTH-amino acid is injected onto a reverse-phase HPLC column.
-
A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) is used to separate the PTH-amino acids.
-
Detection is typically performed by monitoring the UV absorbance at 269 nm.
-
-
Data Analysis:
-
The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids.
-
For the identification of PTH-3-Fluoro-L-tyrosine, a pre-synthesized and characterized standard is required to determine its specific retention time.
-
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for sequencing peptides containing 3-Fluoro-L-tyrosine, each with its own set of advantages and limitations.
-
Edman degradation remains the definitive method for unambiguous N-terminal sequence confirmation. Its stepwise nature provides a high degree of confidence in the residue-by-residue identification, which is crucial for quality control and regulatory submissions. However, its lower throughput, higher sample consumption, and the requirement for a specific PTH standard for the modified amino acid are significant considerations.
-
Mass spectrometry offers superior sensitivity, speed, and the ability to analyze complex mixtures and obtain full sequence coverage. It is particularly well-suited for discovery-phase research and for characterizing peptides that may have N-terminal blocking groups that are incompatible with Edman degradation.[4] The primary challenge lies in the potential complexity of fragmentation spectra and the need for sophisticated data analysis.
For researchers and drug development professionals working with peptides containing 3-Fluoro-L-tyrosine, a hybrid approach is often optimal. Mass spectrometry can be used for initial high-throughput screening and full-sequence characterization, while Edman degradation can provide the definitive N-terminal sequence confirmation required for final validation. The choice of methodology should be guided by the specific analytical question, the available sample amount, and the required level of confidence in the sequence data.
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Fiveable. Peptide Sequencing: The Edman Degradation | Organic Chemistry Class Notes. Available at: [Link]
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Wikipedia. Edman degradation. Available at: [Link]
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Chemistry LibreTexts. 26.7: The Edman Degradation. (2022). Available at: [Link]
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Pearson. Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Available at: [Link]
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Bio-Synthesis Inc. Peptide Synthesis Services. Available at: [Link]
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Walsh Medical Media. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Available at: [Link]
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Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Available at: [Link]
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Proteome Software. CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. (2021). Available at: [Link]
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Alpha Diagnostic International. Custom Peptide Synthesis. Available at: [Link]
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Pearson. Peptide Sequencing: Edman Degradation: Videos & Practice Problems. (2024). Available at: [Link]
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Reddit. Mechanism from Anilinothiazolinone to Phenylthiohydantoin : r/chemhelp. (2024). Available at: [Link]
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ResearchGate. HPLC chromatogram of PTH oxidized form. Oxidized form of PTH was... | Download Scientific Diagram. Available at: [Link]
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Matt Padula. Mass spectrometry for proteomics - part 2. (2016). Available at: [Link]
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ResearchGate. Part of typical HPLC chromatogram for oxidized compounds as OPA/ESH... | Download Scientific Diagram. Available at: [Link]
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A Guide to Conformational Control: Assessing the Impact of 3-Fluoro Substitution on Peptide Structure and Function
For researchers, medicinal chemists, and drug development professionals, the quest to modulate peptide and protein function is intrinsically linked to controlling their three-dimensional structure. The introduction of fluorine, the most electronegative element, into amino acid side chains has emerged as a powerful strategy for fine-tuning molecular conformation, stability, and biological activity. This guide provides an in-depth comparison of how 3-fluoro substitution, particularly on proline residues, serves as a precise tool for conformational engineering, supported by experimental data and detailed analytical protocols.
The Foundational Principle: Stereoelectronic Effects of Fluorine
The introduction of a fluorine atom is not a simple isosteric replacement for hydrogen. Its profound impact on peptide conformation stems from powerful stereoelectronic effects, primarily the gauche effect .[1][2][3] This phenomenon describes the tendency of a fluorine atom to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to an adjacent electronegative atom or electron-donating group.[1]
This preference is driven by a combination of hyperconjugation and electrostatic interactions.[1][4] In the context of a peptide, the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital stabilizes the gauche arrangement.[1] This subtle, yet powerful, interaction acts as a conformational lock, restricting the rotational freedom of the amino acid side chain and, by extension, the peptide backbone.
The most studied and illustrative example is the fluorination of proline. The pyrrolidine ring of proline exists in a dynamic equilibrium between two pucker conformations: Cγ-exo and Cγ-endo. The introduction of a fluorine atom at the C3 or C4 position can stabilize one pucker over the other in a stereochemistry-dependent manner.[5][6][7] This, in turn, influences the crucial cis-trans isomerization of the preceding peptidyl-prolyl amide bond, a key rate-limiting step in protein folding and a critical determinant of biological recognition.[5][8]
Comparative Analysis: 3-Fluoroproline vs. Unsubstituted Proline
The strategic placement of fluorine on the proline ring offers a predictable method for biasing its conformation. Let's compare the conformational propensities of unsubstituted proline with its 3-fluoro-substituted diastereomers.
| Amino Acid Derivative | Dominant Ring Pucker | Influence on Preceding Amide Bond | Rationale |
| L-Proline | Exists in equilibrium (Cγ-exo and Cγ-endo) | Typically ~80% trans, ~20% cis in model peptides.[9] | Lacks a strong electronic bias for a specific pucker. |
| (3R)-Fluoroproline | Favors Cγ-exo pucker | Increases the population of the trans amide isomer. | The gauche effect between the ring nitrogen and the fluorine atom stabilizes the exo pucker.[5][6][10] |
| (3S)-Fluoroproline | Favors Cγ-endo pucker | Increases the population of the cis amide isomer. | The gauche effect stabilizes the endo pucker, which in turn favors the cis amide conformation.[5][9] |
This table summarizes the general trends observed for 3-fluoroproline diastereomers. The precise cis/trans ratio is context-dependent.
This ability to rationally tune the cis/trans ratio is a cornerstone of using fluorinated prolines in drug design. By pre-organizing a peptide into its bioactive conformation, one can significantly enhance binding affinity and selectivity for its target.[6][11] For example, studies on VHL E3 ubiquitin ligase ligands have shown that substituting hydroxyproline with a specific (3R,4S)-3-fluoro-4-hydroxyproline diastereomer maintains nanomolar binding affinity, demonstrating the potential for bioisosteric replacement with fine-tuned conformational properties.[6][7]
The Experimentalist's Toolkit: Validating Conformational Changes
Assessing the impact of 3-fluoro substitution requires a multi-faceted analytical approach. No single technique tells the whole story; instead, a combination of methods provides a comprehensive picture from the atomic to the global structural level.
Key Analytical Techniques: A Comparison
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Direct observation of the fluorinated site. Sensitive to local chemical environment, conformation (cis/trans isomers), and dynamics.[5][12] | High sensitivity, no background signal in biological systems, provides quantitative data on isomer populations and kinetics.[12][13] | Provides information only about the fluorinated residue and its immediate vicinity. |
| X-ray Crystallography | High-resolution, 3D atomic structure of the peptide in a solid state.[6][14] | Unambiguously determines bond angles, dihedral angles, and ring pucker.[6][7] | Provides a static picture; the crystal structure may not fully represent the solution-state conformation. |
| Circular Dichroism (CD) | Global secondary structure content (α-helix, β-sheet, random coil) in solution.[15][16] | Excellent for assessing overall conformational changes and stability (e.g., thermal melts).[15] | Low resolution; does not provide residue-specific information. Fluorophores can sometimes interfere with the signal.[17] |
Causal Logic for Experimental Workflow
The diagram below illustrates the logical flow of synthesizing and analyzing a 3-fluoro-substituted peptide to establish a clear structure-activity relationship.
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- 17. reddit.com [reddit.com]
A Comparative Guide to the Stability of Peptides With and Without 3-Fluoro-L-tyrosine
In the landscape of peptide-based therapeutics and research, achieving optimal stability is a paramount challenge. Peptides, while offering high specificity and potency, are often susceptible to rapid enzymatic degradation and conformational instability, limiting their in vivo efficacy. The strategic incorporation of non-canonical amino acids is a powerful approach to mitigate these limitations. Among these, 3-Fluoro-L-tyrosine has emerged as a compelling modification to enhance peptide stability. This guide provides an in-depth, objective comparison of the stability of peptides containing 3-Fluoro-L-tyrosine versus their native counterparts, supported by experimental data and protocols.
The Rationale for Fluorination: Enhancing Peptide Robustness
The introduction of a fluorine atom onto the tyrosine ring is not a trivial substitution. The unique properties of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—impart significant changes to the physicochemical properties of the amino acid side chain. These alterations can translate into profound effects on the overall stability of a peptide.[1][2][3] The primary mechanisms by which 3-Fluoro-L-tyrosine can enhance peptide stability are twofold:
-
Steric and Electronic Hindrance of Enzymatic Attack: The presence of the electronegative fluorine atom can alter the electronic distribution of the aromatic ring, potentially making it a less favorable substrate for proteases that recognize and cleave at tyrosine residues. This can lead to increased resistance to enzymatic degradation.
-
Conformational Stabilization: Fluorination can influence the local conformation of the peptide backbone. While the effects are context-dependent, the introduction of fluorinated amino acids has been shown to stabilize secondary structures such as α-helices and β-sheets in certain peptide sequences.[4][5] This conformational rigidity can further contribute to resistance against proteolysis, as many proteases recognize flexible, unfolded regions of a peptide.
It is crucial to understand, however, that the impact of fluorination on proteolytic stability is not universally predictable. The effect is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide sequence.[6]
Comparative Analysis of Stability: A Data-Driven Perspective
While direct, head-to-head quantitative data for a wide range of peptides is still emerging, the available evidence strongly suggests that the incorporation of fluorinated tyrosines can significantly enhance stability against specific enzymatic challenges.
One key study demonstrated that peptides containing 3,5-difluorotyrosine were completely resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine.[7] In contrast, the corresponding tyrosine-containing peptide was readily modified by the enzyme. This highlights the protective effect of fluorination against specific enzymatic degradation pathways.
| Peptide Type | Enzyme | Observed Stability | Reference |
| Peptide with L-Tyrosine | Tyrosinase | Susceptible to enzymatic modification | [7] |
| Peptide with 3,5-Difluoro-L-Tyrosine | Tyrosinase | Resistant to enzymatic modification | [7] |
Interestingly, the same study found that the kinetic properties of these peptides towards protein tyrosine phosphatases (PTPs) were similar to their non-fluorinated counterparts.[7] This underscores the selective nature of the stability enhancement, which can be advantageous in designing peptides that resist general degradation while maintaining their specific biological activity.
The broader impact of fluorination on proteolytic stability has been investigated using model peptides against common proteases like α-chymotrypsin and pepsin. While a universal increase in stability was not observed in all cases, the studies revealed that the position of the fluorinated amino acid in relation to the protease cleavage site is a critical determinant of its protective effect.[6]
Experimental Protocols for Assessing Peptide Stability
To empirically determine the stability of a novel peptide, two key assays are indispensable: a Protease Degradation Assay to assess enzymatic stability and a Thermal Shift Assay to evaluate conformational stability.
Protease Degradation Assay
This assay measures the rate at which a peptide is cleaved by a specific protease or in a complex biological matrix like human serum.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the test peptide (both the native and the 3-Fluoro-L-tyrosine-containing analogue) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: In separate microcentrifuge tubes, combine the peptide solution with either a purified protease solution (e.g., trypsin, chymotrypsin) or human serum to a final desired concentration.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a solution that will precipitate the proteins and stop the reaction, such as trichloroacetic acid (TCA) or a high concentration of an organic solvent like acetonitrile.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant, which contains the remaining intact peptide and any degradation fragments, by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Interpretation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the peptide's half-life (t½).[8][9][10]
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the conformational stability of a peptide by measuring its melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. An increase in Tm for the 3-Fluoro-L-tyrosine-containing peptide would indicate enhanced conformational stability.
Methodology:
-
Sample Preparation: Prepare solutions of the native and fluorinated peptides in a suitable buffer.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument or a dedicated thermal shift assay instrument. Gradually increase the temperature in a controlled manner (e.g., 1°C/minute).
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity as the temperature increases. As the peptide unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting melting curve corresponds to the Tm of the peptide.
Conclusion
The incorporation of 3-Fluoro-L-tyrosine represents a promising strategy for enhancing the stability of therapeutic and research peptides. The introduction of fluorine can provide a steric and electronic shield against enzymatic degradation and can also contribute to a more stable peptide conformation. However, it is imperative for researchers to recognize that the benefits of fluorination are not absolute and are highly dependent on the peptide sequence and the specific proteases involved. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of peptide stability, enabling a data-driven approach to the design of more effective and durable peptide-based molecules. As the field of peptide engineering continues to advance, the strategic use of fluorinated amino acids like 3-Fluoro-L-tyrosine will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.
References
-
NMR and circular dichroism studies of synthetic peptides derived from the third intracellular loop of the fl-adrenoceptor. (n.d.). CORE. Retrieved January 6, 2026, from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules. [Link]
-
Structural analysis of peptides, by circular dichroism, in response to increasing concentrations of TFE. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. (2010). FEBS Letters. [Link]
-
Circular dichroism and fluorescence of a tyrosine side-chain residue monitors the concentration-dependent equilibrium between U-shaped and coiled-coil conformations of a peptide derived from the catalytic core of HIV-1 integrase. (2004). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein. (1993). Biochemistry. [Link]
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. (2004). Journal of the American Chemical Society. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2020). Peptide Science. [Link]
-
Tripeptide discriminations using circular dichroism detection. (2003). Analytical Biochemistry. [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
3-Fluoro-L-tyrosine: A Key Building Block for Peptide Synthesis. (2025). LinkedIn. [Link]
-
Fluorinated peptide biomaterials. (2018). Journal of Peptide Science. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2020). e-Repositori UPF. [Link]
-
The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]
-
Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. (2010). Biochemistry. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Pharmaceutical Research. [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). Amino Acids. [Link]
-
L-Tyrosine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (1990). Pharmaceutical Research. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2017). Pharmaceuticals. [Link]
-
Long-lived fluorescence lifetime from tyrosine in a peptide derived from S-100b. (1992). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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- 4. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositori.upf.edu [repositori.upf.edu]
A Senior Application Scientist's Guide to Benchmarking N-Boc-3-Fluoro-L-tyrosine in Peptide Science
For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative approach to modulate biological activity and enhance therapeutic potential.[1][2] Among the diverse array of available UAAs, fluorinated analogs have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[3][4] This guide provides an in-depth, objective comparison of N-Boc-3-Fluoro-L-tyrosine with other relevant UAAs, supported by experimental data and detailed protocols to inform rational peptide design and synthesis.
The introduction of fluorine, a highly electronegative and sterically small atom, can induce profound changes in the electronic environment, pKa, hydrophobicity, and metabolic stability of amino acid residues.[5] this compound, with its strategic fluorine substitution on the tyrosine ring and the robust tert-butyloxycarbonyl (Boc) protecting group, offers a versatile building block for solid-phase peptide synthesis (SPPS). This guide will benchmark its performance against other key halogenated and difluorinated tyrosine analogs, providing a clear rationale for its selection in various applications.
Physicochemical Properties: A Comparative Analysis
The subtle yet significant alterations in physicochemical properties upon halogenation of the tyrosine ring are fundamental to the rational design of peptides with tailored characteristics. The electron-withdrawing nature of halogens directly influences the acidity of the phenolic hydroxyl group, which can be a critical determinant in receptor-ligand interactions.
| Unnatural Amino Acid | pKa (Phenolic OH) | Key Physicochemical Characteristics |
| L-Tyrosine | ~10.1 | Natural aromatic amino acid, serves as a baseline. |
| 3-Fluoro-L-tyrosine | ~8.7 | Fluorine's strong electron-withdrawing effect lowers the pKa, making the hydroxyl group more acidic. Minimal steric perturbation compared to native tyrosine.[5][6] |
| 3-Chloro-L-tyrosine | ~8.5 | Chlorine is also electron-withdrawing, resulting in a lowered pKa. It is slightly larger than fluorine, which may introduce minor steric effects. |
| 3,5-Difluoro-L-tyrosine | ~7.2 | The additive effect of two fluorine atoms significantly lowers the pKa, making the hydroxyl group substantially more acidic than in the monofluorinated analog.[1] |
This data underscores how fluorination, particularly difluorination, can dramatically alter the ionization state of the tyrosine side chain at physiological pH, a factor that can be exploited to modulate protein-protein interactions or enzymatic activity.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating any UAA into a growing peptide chain is paramount for achieving high crude purity and overall yield. The choice of protecting group strategy, either Boc or Fmoc, also plays a critical role.[][8] This section compares the expected performance of this compound with other halogenated tyrosine derivatives in a standard Boc-SPPS workflow.
| N-Boc Protected Amino Acid | Expected Coupling Efficiency | Boc Group Stability | Key Considerations for SPPS |
| This compound | High | Stable under standard Boc-SPPS deprotection and coupling conditions.[10] | Generally straightforward to incorporate using standard coupling reagents like HBTU or HATU.[11] |
| N-Boc-3-Chloro-L-tyrosine | High | Expected to be stable, similar to other Boc-protected amino acids. | The slightly larger chloro group is not expected to significantly hinder coupling efficiency. |
| N-Boc-3,5-Difluoro-L-tyrosine | High | The Boc group remains stable during synthesis.[1] | The difluorinated ring does not impede coupling; in some cases, efficient incorporation has been reported with even substoichiometric amounts of the amino acid.[1] |
The stability of the Boc protecting group on these halogenated tyrosines is generally robust under the acidic conditions of Nα-deprotection (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions of coupling.[8][10] This reliability is crucial for preventing the formation of deletion sequences and ensuring the integrity of the final peptide.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines a generalized procedure for the manual solid-phase synthesis of a peptide containing a 3-fluoro-L-tyrosine residue using the Boc strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N-Boc protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or other suitable cleavage cocktail
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Workflow Diagram:
Caption: General workflow for Boc-SPPS incorporating this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for 15-30 minutes. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF. Wash the resin thoroughly with DCM and DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and N-terminal Boc deprotection, wash and dry the peptide-resin. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent system, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Protein and Peptide Structure and Function
The incorporation of 3-fluoro-L-tyrosine can have a profound, albeit often subtle, impact on the structure and function of peptides and proteins. These effects are primarily driven by the altered electronic properties and hydrogen bonding capabilities of the fluorinated side chain.
Structural Perturbations:
-
Minimal Steric Disruption: The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning that the substitution of a hydrogen atom with fluorine on the tyrosine ring generally results in minimal steric perturbation to the protein's three-dimensional structure.[5]
-
Altered Aromatic Interactions: The electron-withdrawing nature of fluorine can influence π-π and cation-π interactions involving the aromatic ring, potentially leading to subtle conformational changes.
Functional Consequences:
-
Modulation of Binding Affinity: The change in the pKa of the phenolic hydroxyl group can alter hydrogen bonding networks at protein-ligand or protein-protein interfaces, thereby modulating binding affinity.[5]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can shield adjacent peptide bonds from enzymatic cleavage, leading to increased resistance to proteolysis and a longer in vivo half-life.
-
Probing Protein Environments with ¹⁹F NMR: The incorporation of 3-fluoro-L-tyrosine provides a powerful spectroscopic probe for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a background-free signal to monitor conformational changes upon ligand binding or protein folding.[2][4]
Experimental Protocol: ¹⁹F NMR Analysis of a Protein Containing 3-Fluoro-L-tyrosine
This protocol provides a general framework for the expression of a protein containing 3-fluoro-L-tyrosine and its subsequent analysis by ¹⁹F NMR.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
Minimal media (e.g., M9) supplemented with necessary nutrients
-
3-Fluoro-L-tyrosine
-
Standard protein purification reagents and equipment (e.g., chromatography columns)
-
NMR spectrometer with a fluorine probe
-
NMR tubes
Workflow Diagram:
Caption: Workflow for ¹⁹F NMR analysis of a protein labeled with 3-fluoro-L-tyrosine.
Step-by-Step Procedure:
-
Protein Expression and Labeling:
-
Transform the E. coli expression strain with the plasmid containing the gene of interest.
-
Grow the cells in minimal media.
-
Induce protein expression (e.g., with IPTG) and simultaneously supplement the media with 3-fluoro-L-tyrosine to allow for its incorporation in place of native tyrosine.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer in D₂O to minimize the ¹H₂O signal).
-
Concentrate the protein to the desired concentration for NMR analysis (typically in the µM to mM range).
-
-
¹⁹F NMR Data Acquisition:
-
Transfer the protein sample to an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be sensitive to the local environment of the 3-fluoro-L-tyrosine residue(s).
-
-
Data Analysis:
-
Analyze the chemical shift, linewidth, and intensity of the ¹⁹F NMR signal(s).
-
To study protein-ligand interactions, acquire spectra in the absence and presence of the ligand and monitor changes in the ¹⁹F chemical shift.
-
Conclusion and Future Perspectives
This compound stands out as a highly valuable tool in the arsenal of unnatural amino acids for peptide and protein engineering. Its key advantages include:
-
Minimal steric perturbation , allowing it to act as a subtle yet effective probe.
-
Significant alteration of the phenolic pKa , enabling the fine-tuning of electrostatic interactions.
-
Facile incorporation into peptides using standard Boc-SPPS protocols with high efficiency.
-
Creation of a unique ¹⁹F NMR handle for detailed structural and functional studies.
When benchmarked against other halogenated tyrosines, 3-fluoro-L-tyrosine offers a balance of electronic perturbation and steric conservation. While 3-chloro-L-tyrosine provides a similar electronic effect, its larger size may be a consideration for sensitive systems. 3,5-Difluoro-L-tyrosine offers a more pronounced pKa shift, which can be advantageous when a stronger effect is desired.
The choice between these analogs will ultimately depend on the specific research question and the desired properties of the final peptide or protein. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and effectively utilize this compound and its counterparts to push the boundaries of drug discovery and chemical biology.
References
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-Chlorotyrosine (HMDB0001885). Retrieved from [Link]
-
Pei, D., et al. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH. Retrieved from [Link]
-
Gerig, J. T. (2003). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Retrieved from [Link]
-
Chen, W., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]
-
Chen, W., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. Penn State Research Database. Retrieved from [Link]
-
Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR. Retrieved from [Link]
-
Sykes, B. D. (n.d.). Fluorine NMR. University of Alberta. Retrieved from [Link]
-
Gomes, P. S., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Retrieved from [Link]
-
Budisa, N., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. ResearchGate. Retrieved from [Link]
-
Maksimov, E. G., et al. (2025). Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues. PubMed. Retrieved from [Link]
-
Maksimov, E. G., et al. (2025). Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues. ResearchGate. Retrieved from [Link]
-
Houghten, R. A., et al. (2018). Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Isotopic Labeling Strategies with N-Boc-3-Fluoro-L-tyrosine for Advanced NMR Spectroscopy
Introduction: The Synergy of ¹⁹F and Isotopic Labels in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. The incorporation of the fluorine-19 (¹⁹F) nucleus has emerged as a particularly powerful strategy.[1][2] With its 100% natural abundance, high gyromagnetic ratio, and absence from biological systems, ¹⁹F serves as a highly sensitive and bio-orthogonal NMR probe.[3] Its chemical shift is exquisitely sensitive to the local electrostatic environment, making it an ideal reporter for conformational changes, ligand binding, and protein-protein interactions.[1][3]
Among fluorinated amino acids, 3-Fluoro-L-tyrosine (3FY) is a widely used analog for tyrosine, offering a minimally perturbative probe to investigate protein behavior, such as the dynamics of aromatic ring flips.[4][5][6] To further enhance the resolution and expand the toolkit of NMR experiments, the strategic introduction of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) alongside the ¹⁹F label is paramount.[7][8] This dual-labeling approach unlocks multi-dimensional experiments that correlate the ¹⁹F probe with specific backbone or side-chain atoms, thereby overcoming spectral overlap and enabling detailed structural and dynamic analysis of complex biological systems.[7]
This guide provides an in-depth comparison of the primary strategies for preparing isotopically labeled N-Boc-3-Fluoro-L-tyrosine: direct chemical synthesis and biosynthetic incorporation into proteins. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to assist researchers in selecting the optimal approach for their specific scientific questions.
Core Concepts: The Building Blocks of the Strategy
-
This compound : This molecule is the focal point. The 3-fluoro modification on the tyrosine ring provides the ¹⁹F NMR probe.[9] The N-Boc (tert-butyloxycarbonyl) group is a common amine-protecting group used in peptide synthesis to prevent unwanted side reactions at the N-terminus during coupling steps.[10] Its presence is crucial for chemical synthesis routes.
-
Isotopic Labeling (¹³C and ¹⁵N) : The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.4%) necessitates their artificial enrichment for most heteronuclear NMR experiments.[7] Uniform labeling involves enriching all carbon and/or nitrogen atoms in the molecule, while site-specific labeling targets particular atomic positions.[2][7] This enrichment is the key to resolving signal degeneracy and increasing the information content of NMR spectra.[7][11]
Strategy 1: Chemical Synthesis of Isotopically Labeled this compound
Chemical synthesis offers unparalleled control over the placement of isotopic labels. This bottom-up approach is ideal for creating molecules with specific labeling patterns that are inaccessible through biological methods, and it is the only method for producing labeled free amino acids or for incorporation into synthetic peptides.
Causality and Rationale
The rationale for chemical synthesis is precision. By starting with simple, isotopically enriched precursors (e.g., ¹³C-labeled phenol or ¹⁵N-labeled ammonia), every atom in the final product is accounted for. This method allows for:
-
Site-Specific Labeling : Introducing a ¹³C label at a single, specific carbon atom in the tyrosine ring or backbone. This is invaluable for probing localized conformational changes or interactions.[12]
-
Segmental Labeling : Synthesizing a labeled amino acid for incorporation into a specific segment of a larger protein, often through peptide ligation techniques.[13]
-
High Isotopic Enrichment : Achieving isotopic purities of up to 99%, which maximizes signal in NMR experiments and minimizes spectral artifacts from unlabeled species.[]
The primary drawback is the complexity and cost associated with multi-step organic synthesis, which can lead to lower overall yields compared to biosynthetic methods.[15][16]
Generalized Experimental Protocol: Synthesis of [¹⁵N]-N-Boc-3-Fluoro-L-tyrosine
This protocol represents a conceptual pathway. Specific reagents and conditions may require optimization.
-
Starting Material : Begin with a suitable precursor, such as 3-fluoro-4-hydroxyphenylpyruvic acid.
-
Reductive Amination with ¹⁵N Label : React the pyruvate precursor with an isotopically enriched nitrogen source, such as ¹⁵N-ammonium chloride ([¹⁵NH₄]Cl), in the presence of a reducing agent like sodium cyanoborohydride. This step incorporates the ¹⁵N atom into the alpha-amino group, forming [¹⁵N]-3-Fluoro-L-tyrosine.
-
Amine Protection : Protect the newly formed ¹⁵N-amino group. Dissolve the [¹⁵N]-3-Fluoro-L-tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water). Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate.[10]
-
Reaction Monitoring and Workup : Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC) or LC-MS. Once complete, perform an aqueous workup, typically involving acidification to protonate the carboxylic acid and extraction into an organic solvent like ethyl acetate.[10]
-
Purification : Purify the resulting N-Boc-[¹⁵N]-3-Fluoro-L-tyrosine using column chromatography on silica gel to yield the final, high-purity product.
-
Characterization : Confirm the structure, purity, and isotopic enrichment of the final product using NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) and high-resolution mass spectrometry.
Workflow for Chemical Synthesis
Caption: Workflow for chemical synthesis of labeled this compound.
Strategy 2: Biosynthetic Incorporation of Labeled 3-Fluoro-L-tyrosine
For producing large, isotopically labeled proteins, biosynthetic incorporation in a host expression system like Escherichia coli is the most common and cost-effective method.[17] This strategy involves growing the cells in a minimal medium where specific nutrients are replaced with their isotopically labeled counterparts.
Causality and Rationale
The primary driver for this strategy is scalability and biological fidelity. By hijacking the cell's natural protein synthesis machinery, one can produce milligrams of fully folded, labeled protein. The approach typically involves:
-
Uniform Labeling : Growing E. coli in a minimal medium containing [¹⁵N] ammonium chloride as the sole nitrogen source and/or [¹³C] glucose as the sole carbon source. This results in the incorporation of ¹⁵N and/or ¹³C throughout the entire protein.[2]
-
3FY Incorporation : Supplementing the growth medium with 3-Fluoro-L-tyrosine. To ensure high incorporation efficiency and prevent the native tyrosine from being used, a tyrosine auxotrophic E. coli strain (one that cannot synthesize its own tyrosine) is often employed.[5]
-
Cost-Effectiveness : For uniform labeling, this method is significantly cheaper than chemically synthesizing an entire labeled protein. Even with the cost of labeled 3FY, the overall expense is often lower for large proteins.
A key consideration is the potential for cytotoxicity or reduced protein yields when incorporating non-canonical amino acids like 3FY.[17] Optimization of expression conditions is often necessary.
Generalized Experimental Protocol: Protein Expression with ¹⁵N and 3-Fluoro-L-tyrosine
-
Host and Vector Preparation : Transform a tyrosine auxotrophic E. coli strain (e.g., DL39(DE3)) with a plasmid encoding the protein of interest.
-
Starter Culture : Grow a small starter culture overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic.
-
Minimal Medium Growth : Inoculate a larger volume of M9 minimal medium with the starter culture. This M9 medium should be prepared with [¹⁵N] ammonium chloride as the sole nitrogen source and standard ¹²C glucose. Grow the cells at 37°C with shaking.
-
Induction and 3FY Addition : Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches ~0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). Simultaneously, add 3-Fluoro-L-tyrosine to the medium to a final concentration typically ranging from 50-200 mg/L.[15][16]
-
Expression : Reduce the temperature (e.g., to 18-25°C) and continue shaking for 12-24 hours to allow for protein expression and incorporation of the labels.
-
Harvesting and Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification : Purify the target protein from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for final polishing.
-
Verification : Confirm the incorporation of ¹⁵N and 3-Fluoro-L-tyrosine using ESI-MS to check the protein's molecular weight and NMR spectroscopy.
Workflow for Biosynthetic Incorporation
Caption: Workflow for biosynthetic incorporation of labeled 3-Fluoro-L-tyrosine.
Quantitative Comparison of Labeling Strategies
The choice between chemical synthesis and biosynthesis is dictated by the experimental goal. The following table provides a direct comparison to guide this decision-making process.
| Feature | Chemical Synthesis | Biosynthetic Incorporation |
| Labeling Control | Site-specific, segmental, or uniform | Primarily uniform |
| Isotopic Purity | Very high (>99% achievable) | High (95-99%), dependent on media |
| Cost-Effectiveness | High cost per mg, especially for peptides/proteins | Lower cost for large, uniformly labeled proteins |
| Scalability | Scalable, but cost increases linearly | Highly scalable for protein production |
| Time & Effort | Multi-day/week synthesis, requires organic chemistry expertise | Multi-day process, standard molecular biology workflow |
| Yield | Variable, dependent on reaction efficiency | Can be high (mg/L of culture), but protein-dependent |
| Applicability | Free amino acids, synthetic peptides, proteins (via ligation) | Recombinantly expressed proteins |
| Isotope Scrambling | None | Minimal risk for ¹⁵N; some risk with ¹³C-glucose due to metabolic pathways |
Conclusion and Recommendations
Both chemical synthesis and biosynthetic incorporation are powerful, complementary strategies for producing isotopically labeled 3-Fluoro-L-tyrosine for NMR studies. The optimal choice is fundamentally linked to the research question.
-
Choose Chemical Synthesis when your research demands precise, site-specific isotopic labels to probe a particular chemical environment, or when working with synthetic peptides or non-expressible proteins. This approach provides the ultimate control, albeit at a higher cost and complexity.
-
Choose Biosynthetic Incorporation when the goal is to study the structure and dynamics of a whole protein that can be recombinantly expressed. This method is unparalleled for its ability to cost-effectively produce large quantities of uniformly labeled protein, making it the workhorse for structural biology.[17]
By leveraging the ¹⁹F nucleus of 3-Fluoro-L-tyrosine in concert with ¹³C and ¹⁵N labeling, researchers can significantly enhance the power of NMR spectroscopy. This multi-faceted approach enables the detailed investigation of molecular mechanisms that are central to drug discovery and our fundamental understanding of biological systems.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-Boc-3-Fluoro-L-tyrosine: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-Boc-3-Fluoro-L-tyrosine, a fluorinated and Boc-protected amino acid derivative, is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), safe handling procedures, and compliant disposal of this compound.
Hazard Identification and Risk Assessment
Based on this information, the primary risks associated with handling this compound include:
-
Dermal and Eye Contact: The compound is likely to be a skin and eye irritant.
-
Inhalation: As a lyophilized powder, there is a risk of inhaling airborne particles.[4]
-
Ingestion: Accidental ingestion is presumed to be toxic.[1]
-
Reactivity: While the Boc group is stable, its removal with acids like trifluoroacetic acid (TFA) introduces additional hazards associated with corrosive reagents[2][5].
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[6][7] | Protects against airborne powder and splashes of solutions containing the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended for enhanced protection.[6][7] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Glove compatibility should be checked with any solvents used.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[6] Long pants and closed-toe shoes are mandatory.[7] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls (e.g., fume hood) are insufficient to control airborne dust.[6][7] | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[8]
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a disposable weighing paper or boat to prevent contamination of the balance. Handle the container and spatula with care to avoid generating dust.
Solubilization and Reaction Setup
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: Use gentle agitation (e.g., magnetic stirring) to dissolve the compound.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
The handling and disposal workflow for this compound is visualized in the diagram below.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
